1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0>br>BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-diphenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-12-14-11-18(15-9-5-2-6-10-15)17-16(14)13-7-3-1-4-8-13/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGBMIZREYTWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339388 | |
| Record name | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200832 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21487-45-6 | |
| Record name | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehyde Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack (V-H) reaction stands as a cornerstone in synthetic organic chemistry for the formylation of electron-rich aromatic and heterocyclic compounds. Its application in the synthesis of pyrazole-4-carbaldehydes is of particular significance due to the prevalence of the pyrazole scaffold in pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes, detailing the reaction mechanism, experimental protocols, and quantitative data from various studies.
Introduction to the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the formylation of a nucleophilic substrate using a Vilsmeier reagent. This reagent, typically a chloroiminium salt, is generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The reaction provides a mild and efficient route to introduce a formyl group onto the pyrazole ring, a critical step in the elaboration of this important heterocycle. Pyrazole-4-carbaldehydes are versatile intermediates, serving as precursors for a wide array of more complex molecules with diverse biological activities.[1][2]
Reaction Mechanism
The generally accepted mechanism for the Vilsmeier-Haack formylation of a pyrazole at the 4-position involves several key steps:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with N,N-dimethylformamide to form the electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. For most substituted pyrazoles, this attack is regioselective at the C4 position.
-
Intermediate Formation and Aromatization: An intermediate is formed, which then undergoes deprotonation to restore the aromaticity of the pyrazole ring.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final pyrazole-4-carbaldehyde.
A plausible mechanism for the formylation of the pyrazole ring is outlined below. An elegant synthetic route for the formylation of pyrazoles involves the generation of the Vilsmeier reagent, an iminium salt (1), in the first step. In the next step, the electron-rich carbon of the pyrazole attacks the iminium salt (1), leading to deprotonation followed by cyclization and the exclusion of a chloride ion to generate an intermediate (2). This intermediate is then attacked by another molecule of the iminium salt (1), culminating in the formation of a second intermediate (3). The hydrolysis of intermediate (3) completes the transformation, resulting in the formation of the formyl pyrazole (4).[3]
Caption: General mechanism of the Vilsmeier-Haack reaction on a pyrazole ring.
Experimental Protocols
The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction can be achieved through various protocols, depending on the starting material. The two most common approaches are the direct formylation of a pre-existing pyrazole ring and the one-pot synthesis from a hydrazone.
General Procedure for Formylation of Substituted Pyrazoles
This method is suitable for pyrazoles that are sufficiently activated towards electrophilic substitution.
Protocol:
-
The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold, stirred solution of anhydrous N,N-dimethylformamide (DMF). The mixture is stirred at low temperature (typically 0-10 °C) for a designated period (e.g., 30 minutes) until the formation of a viscous, often white, reagent is observed.
-
The substituted pyrazole is then added to the pre-formed Vilsmeier reagent.
-
The reaction mixture is heated to a specific temperature (ranging from 60 °C to 120 °C) and stirred for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[4]
-
Upon completion, the reaction mixture is cooled and poured onto crushed ice.
-
The mixture is then neutralized with a base, such as sodium hydroxide or potassium carbonate solution, until a precipitate is formed.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
General Procedure for Synthesis from Hydrazones
This approach allows for the one-pot synthesis of 1,3-disubstituted pyrazole-4-carbaldehydes from the corresponding hydrazones.[5][6]
Protocol:
-
Phosphorus oxychloride (typically 3 equivalents) is added dropwise to an ice-cold, stirred solution of the appropriate hydrazone in anhydrous N,N-dimethylformamide (DMF).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a temperature between 80-90 °C for 4-6 hours.[3][5]
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is cooled and poured onto crushed ice.
-
The solution is neutralized with a dilute base (e.g., sodium hydroxide solution) and left to stand, often overnight.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is then purified by flash column chromatography using a suitable eluent system, such as an ethyl acetate-petroleum ether mixture.[5]
Caption: A typical experimental workflow for pyrazole-4-carbaldehyde synthesis.
Quantitative Data Summary
The efficiency of the Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis is influenced by factors such as the nature of the substituents on the pyrazole ring, the reaction temperature, and the reaction time. The following tables summarize quantitative data from various studies.
Table 1: Vilsmeier-Haack Formylation of 5-Chloro-1,3-disubstituted-1H-pyrazoles [4]
| Entry | R | R' | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Pr | Me | 2 | 120 | 55 |
| 2 | Pr | Et | 2 | 120 | 52 |
| 3 | Pr | CH₂CH₂OH | 2 | 120 | 58 |
| 4 | Pr | CH₂Ph | 2 | 120 | 65 |
| 5 | Pr | Ph | 3 | 120 | 63 |
| 6 | Pr | 4-MeC₆H₄ | 3 | 120 | 68 |
| 7 | Pr | 4-ClC₆H₄ | 3 | 120 | 71 |
| 8 | Pr | 4-BrC₆H₄ | 3 | 120 | 75 |
| 9 | Ph | Me | 2 | 120 | 60 |
| 10 | Ph | Ph | 3 | 120 | 62 |
Table 2: Synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes from Hydrazones [5]
| Entry | Ar | Time (h) | Temperature (°C) | Yield (%) |
| 6a | C₆H₅ | 4 | 80-90 | 85 |
| 6b | 4-CH₃C₆H₄ | 4 | 80-90 | 88 |
| 6c | 4-OCH₃C₆H₄ | 4 | 80-90 | 90 |
| 6d | 4-FC₆H₄ | 4 | 80-90 | 86 |
| 6e | 4-ClC₆H₄ | 4 | 80-90 | 92 |
| 6f | 4-BrC₆H₄ | 4 | 80-90 | 91 |
| 6g | 4-NO₂C₆H₄ | 4 | 80-90 | 82 |
| 6h | 3-NO₂C₆H₄ | 4 | 80-90 | 80 |
| 6i | 2,4-Cl₂C₆H₃ | 4 | 80-90 | 89 |
Regioselectivity
The Vilsmeier-Haack formylation of pyrazoles generally exhibits high regioselectivity, with the formyl group being introduced at the C4 position. This is attributed to the electronic properties of the pyrazole ring, where the C4 position is the most electron-rich and thus most susceptible to electrophilic attack. However, the nature and position of substituents on the pyrazole ring can influence the regioselectivity. In some cases, particularly with certain substitution patterns, formylation at other positions or the formation of mixtures of isomers may occur. It's important to note that 3,5-Dimethyl-1H-pyrazole, which lacks a substituent on the nitrogen atom, does not undergo formylation at the 4-position under similar conditions.[7]
Conclusion
The Vilsmeier-Haack reaction is a robust and versatile method for the synthesis of pyrazole-4-carbaldehydes. Its operational simplicity, use of readily available reagents, and generally high yields make it an attractive strategy for both academic research and industrial applications. The resulting pyrazole-4-carbaldehydes are valuable building blocks for the synthesis of a wide range of biologically active compounds and functional materials. This guide provides a foundational understanding of the reaction, which can be adapted and optimized for the synthesis of specific target molecules. Researchers are encouraged to consider the electronic nature of their pyrazole substrates to anticipate reactivity and to carefully control reaction conditions to achieve optimal results.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide: Physicochemical Properties of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a pivotal heterocyclic aldehyde, integral to the synthesis of a multitude of pharmacologically significant molecules. Its pyrazole core is a recognized pharmacophore, and the aldehyde functionality provides a versatile anchor for synthetic modifications. This guide offers a comprehensive examination of its physicochemical characteristics, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in modulating cellular signaling pathways, particularly in the context of cancer therapeutics.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.
| Property | Value |
| Molecular Formula | C₁₆H₁₂N₂O |
| Molecular Weight | 248.28 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 142-146 °C[2] |
| Solubility | Insoluble in water; Soluble in organic solvents like DMF and DMSO. |
| CAS Number | 21487-45-6[2] |
Spectroscopic and Analytical Data
| Technique | Data |
| ¹H NMR (CDCl₃, ppm) | δ 9.9-10.1 (s, 1H, -CHO), 8.1-8.3 (s, 1H, pyrazole-H), 7.2-7.9 (m, 10H, Ar-H) |
| ¹³C NMR (CDCl₃, ppm) | δ ~185 (CHO), ~153 (C-3), ~140 (C-5), ~138 (Ar-C), ~130-120 (Ar-CH), ~118 (C-4) |
| IR (KBr, cm⁻¹) | ~1670-1690 (C=O stretch), ~1590-1600 (C=N stretch), ~1500 (C=C stretch) |
| Mass Spec (EI) | m/z 248 (M⁺) |
Experimental Protocols
Synthesis: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a standard and efficient method for the formylation of electron-rich aromatic compounds, including phenylhydrazones, to yield this compound.[3][4]
Materials:
-
Acetophenone phenylhydrazone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with continuous stirring. This forms the Vilsmeier reagent.
-
Dissolve acetophenone phenylhydrazone in a minimal amount of DMF.
-
Add the acetophenone phenylhydrazone solution dropwise to the Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 70-80 °C for 5-6 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Caption: Synthesis of this compound.
Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
3.2.2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the aldehyde C=O, pyrazole C=N, and aromatic C=C bonds.
3.2.3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: An electron ionization mass spectrometer (EI-MS).
-
Sample Preparation: Introduce a small amount of the sample directly into the ion source.
-
Acquisition: Ionize the sample using a high-energy electron beam and separate the resulting ions based on their mass-to-charge (m/z) ratio.
-
Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight.
Caption: Workflow for the structural characterization of the compound.
Role in Signaling Pathways and Drug Development
Derivatives of 1,3-diphenyl-1H-pyrazole are recognized for their potent biological activities, including anti-inflammatory and anticancer properties.[5][6] In oncology, certain derivatives have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[7]
Mitochondrial-Mediated Apoptosis Pathway: Derivatives of 1,3-diphenyl-1H-pyrazole can initiate a cascade of events leading to programmed cell death. This often involves the disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[7] This leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (specifically caspase-9 and the executioner caspase-3), ultimately resulting in apoptosis.
Caption: Modulation of the intrinsic apoptosis pathway by pyrazole derivatives.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amherst.edu [amherst.edu]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Characteristics of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for the heterocyclic compound 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. Due to the limited public availability of the complete raw spectral data, this document outlines the expected spectral features based on known chemical principles and available data for structurally similar compounds. It also includes a comprehensive experimental protocol for the synthesis of the title compound and a generalized procedure for NMR data acquisition.
Introduction
This compound is a versatile intermediate in organic synthesis, finding applications in the development of various biologically active molecules and functional materials. Its structural elucidation and characterization are paramount for its use in research and development. NMR spectroscopy is a cornerstone technique for the unambiguous determination of its molecular structure. This guide focuses on the ¹H and ¹³C NMR spectral properties that are critical for its identification and quality control.
Predicted ¹H and ¹³C NMR Spectral Data
While a definitive, publicly accessible peak list for this compound is not available, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of its chemical structure and comparison with data from closely related pyrazole derivatives. The actual experimental values may vary slightly depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde-H | ~9.9 - 10.1 | Singlet |
| Pyrazole-H (C5-H) | ~8.5 - 8.8 | Singlet |
| Phenyl-H (aromatic) | ~7.2 - 8.0 | Multiplet |
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~185 - 190 |
| Pyrazole C3 | ~150 - 155 |
| Pyrazole C5 | ~140 - 145 |
| Phenyl C (ipso, attached to N1) | ~138 - 140 |
| Phenyl C (ipso, attached to C3) | ~130 - 133 |
| Phenyl C (aromatic) | ~120 - 130 |
| Pyrazole C4 | ~115 - 120 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction of an appropriate hydrazone. The following protocol is a representative procedure.
Materials:
-
Acetophenone phenylhydrazone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Crushed ice
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This forms the Vilsmeier reagent. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
In a separate beaker, dissolve acetophenone phenylhydrazone in a minimal amount of DMF.
-
Add the solution of acetophenone phenylhydrazone dropwise to the prepared Vilsmeier reagent.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
A precipitate of this compound will form.
-
Collect the crude product by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the purified compound.
NMR Data Acquisition
Instrumentation:
-
A 300 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Appropriate for observing all proton signals (e.g., -2 to 12 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: Appropriate for observing all carbon signals (e.g., 0 to 200 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
Mandatory Visualizations
The synthesis of this compound via the Vilsmeier-Haack reaction can be represented by the following workflow diagram.
Caption: Synthesis workflow for this compound.
This guide provides a foundational understanding of the NMR spectral characteristics and synthesis of this compound. For definitive structural confirmation, it is recommended to acquire and interpret the full set of 1D and 2D NMR experiments on a purified sample.
An In-depth Technical Guide on the Crystal Structure Analysis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block. The document details the experimental protocols, presents crystallographic data in a structured format, and visualizes both the experimental workflow and key molecular interactions.
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process, from chemical synthesis to crystallographic refinement.
Synthesis and Crystallization
The title compound is typically synthesized using the Vilsmeier-Haack reaction. This classic method introduces a formyl group (-CHO) onto an activated aromatic ring.
-
Reactants : The synthesis starts with 1,3-diphenyl-5-pyrazolone.
-
Vilsmeier Reagent : The formylating agent is prepared in situ from a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[1].
-
Reaction : The 1,3-diphenyl-5-pyrazolone is treated with the Vilsmeier reagent, followed by heating.
-
Work-up and Purification : After the reaction is complete, the mixture is poured into ice water, and the resulting precipitate is filtered, washed, and dried.
-
Crystallization : Single crystals suitable for X-ray diffraction are obtained by the slow evaporation of a solution of the purified product in a suitable organic solvent, such as ethanol or an ethyl acetate/hexane mixture.
X-ray Diffraction Data Collection and Refinement
The three-dimensional atomic arrangement is determined using single-crystal X-ray diffraction.
-
Crystal Mounting : A suitable single crystal of appropriate size (e.g., 0.32 × 0.16 × 0.14 mm) is selected and mounted on a diffractometer[2].
-
Data Collection : The crystal is maintained at a constant temperature (e.g., 296 K) and irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å)[3]. A detector, such as a Bruker Kappa APEXII CCD, collects the diffraction pattern as the crystal is rotated[2].
-
Data Reduction : The raw diffraction data is processed to correct for experimental factors. An absorption correction, such as multi-scan (SADABS), is applied[3].
-
Structure Solution : The crystal structure is solved using direct methods with software like SHELXS97. This step determines the initial positions of the atoms in the asymmetric unit[2].
-
Structure Refinement : The atomic model is refined using a full-matrix least-squares method on F² with software like SHELXL97. Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model. The final refinement results in low R-factors (e.g., R1 = 0.090) and a good-quality structural model[2][3].
Data Presentation
The crystallographic data provides a quantitative description of the crystal lattice and the molecule itself. The compound crystallizes in the triclinic system with the space group P1̅[3]. Notably, the asymmetric unit contains four independent molecules of this compound[2][4].
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₁₆H₁₂N₂O[2] |
| Formula Weight | 248.28 g/mol [2] |
| Crystal System | Triclinic[2] |
| Space Group | P1̅[3] |
| a (Å) | 10.1367 (9)[2][3] |
| b (Å) | 15.5952 (16)[2][3] |
| c (Å) | 16.7550 (15)[2][3] |
| α (°) | 95.932 (6)[2][3] |
| β (°) | 90.135 (5)[2][3] |
| γ (°) | 107.991 (6)[2][3] |
| Volume (ų) | 2504.1 (4)[2][3] |
| Z | 8[2][3] |
| Temperature (K) | 296[2][3] |
| Calculated Density (Mg/m³) | 1.317[3] |
| Absorption Coefficient (mm⁻¹) | 0.08[3] |
| F(000) | 1040[3] |
| Reflections Collected | 34716[2] |
| Independent Reflections | 8912[2] |
| R_int | 0.092[2] |
| Final R indices [I > 2σ(I)] | R1 = 0.090, wR2 = 0.259[2][3] |
| Data / Restraints / Parameters | 8912 / 0 / 671[2] |
Structural Analysis and Visualization
The analysis reveals key structural features and the intermolecular forces that govern the crystal packing.
Molecular Conformation
The molecule consists of a central pyrazole ring with phenyl rings at positions 1 and 3, and a carbaldehyde group at position 4. The phenyl rings are not coplanar with the pyrazole ring. The dihedral angles between the two phenyl rings in the four independent molecules are 22.2(2)°, 22.4(2)°, 25.1(3)°, and 41.9(2)°[2][3][4].
Supramolecular Assembly
In the crystal, molecules are linked into dimers through intermolecular C—H···O hydrogen bonds. These interactions create ring motifs denoted as R²₂(10) and R²₁(7)[2][3][4]. The crystal packing is further stabilized by weak aromatic π–π stacking, with a centroid–centroid separation of 3.788(3) Å, and C—H···π interactions[2][3][4]. These non-covalent interactions build a complex three-dimensional supramolecular architecture.
Visualizations
The following diagrams illustrate the logical workflow and key structural relationships.
References
Solubility Profile of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and biological screening.
Physicochemical Properties
This compound is a solid at room temperature with a melting point ranging from 142-146 °C. Its molecular structure, featuring two phenyl rings and a pyrazole core, contributes to its relatively nonpolar nature, which dictates its solubility in different solvents.
Quantitative Solubility Data
A thorough review of available scientific literature reveals a notable scarcity of quantitative solubility data for this compound in common organic solvents. The only explicitly reported quantitative value is for its solubility in an aqueous solution at pH 7.4, which is less than 0.3 µg/mL[1]. This low aqueous solubility is expected given the compound's predominantly hydrophobic structure.
| Solvent | Quantitative Solubility | Qualitative Solubility | Source |
| Water (pH 7.4) | < 0.3 µg/mL | Insoluble | [1] |
| Dimethylformamide (DMF) | Data not available | Soluble | Inferred from use as a reaction solvent[2][3] |
| Dimethyl sulfoxide (DMSO) | Data not available | Soluble | Inferred from use as a solvent for biological assays |
| Ethanol | Data not available | Soluble enough for recrystallization | [2] |
| Methanol | Data not available | Soluble enough for recrystallization | [3] |
The recurring use of ethanol and methanol for the recrystallization of this compound indicates that the compound has moderate solubility in these alcohols at elevated temperatures and lower solubility at room temperature, a prerequisite for effective purification by recrystallization[2][3]. Its use as a reactant in dimethylformamide (DMF) suggests good solubility in this polar aprotic solvent[2][3].
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an active hydrogen atom of a suitable precursor, typically a hydrazone, using the Vilsmeier reagent prepared in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).
Materials:
-
Acetophenone phenylhydrazone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Ethanol (for recrystallization)
Procedure: [2]
-
In a flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF and cool it to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C during the addition to form the Vilsmeier reagent.
-
In a separate beaker, dissolve acetophenone phenylhydrazone in a minimal amount of DMF.
-
Add the acetophenone phenylhydrazone solution dropwise to the freshly prepared Vilsmeier reagent.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Determination of Solubility (A General Protocol)
The following is a general experimental protocol that can be employed to determine the quantitative solubility of this compound in various organic solvents.
Materials:
-
This compound (purified)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, toluene, chloroform, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each selected organic solvent in separate vials.
-
Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C) to reach equilibrium. The time to reach equilibrium should be determined experimentally but is typically 24-48 hours.
-
After reaching equilibrium, centrifuge the vials to separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the solubility of the compound in each solvent, typically expressed in g/100 mL or mol/L.
Visualizations
To aid in the understanding of the synthesis and experimental workflows, the following diagrams are provided.
Caption: Synthesis workflow for this compound.
Caption: Experimental workflow for solubility determination.
References
Reactivity of the Aldehyde Group in Pyrazole Heterocycles: A Technical Guide for Researchers
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of an aldehyde group onto the pyrazole ring provides a versatile synthetic handle for further molecular elaboration, enabling the construction of complex and diverse chemical libraries for biological screening. This technical guide provides an in-depth exploration of the reactivity of the aldehyde group in pyrazole heterocycles, focusing on its synthesis, key reactions, and applications in the development of novel therapeutic agents.
Synthesis of Pyrazole Aldehydes
The preparation of pyrazole aldehydes can be achieved through several synthetic routes, with the Vilsmeier-Haack reaction being one of the most prominent and widely employed methods.[3][4] Oxidation of the corresponding pyrazole methanols also serves as a reliable method for accessing these valuable intermediates.[3]
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto an electron-rich aromatic ring.[3][5] In the context of pyrazole synthesis, this reaction is often performed on hydrazone precursors. For instance, 3-aryl(alkyl)-1-phenyl-1H-pyrazole-4-carbaldehydes can be synthesized from the corresponding phenylhydrazones derived from aryl methyl ketones.[3]
Experimental Protocol: Vilsmeier-Haack Formylation of Phenylhydrazones [3]
-
To a stirred solution of the appropriate phenylhydrazone (1 equivalent) in dry DMF, the Vilsmeier reagent (prepared by the slow addition of POCl₃ to DMF at 0 °C) is added dropwise at a controlled temperature.
-
The reaction mixture is then heated, typically at 70-80 °C, for a specified period (e.g., 4 hours).[3]
-
After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated solid is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired pyrazole-4-carbaldehyde.
Table 1: Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction
| Precursor Hydrazone | Product | Yield (%) | Reference |
| N'-(1-phenylethylidene)benzohydrazide | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Good | [3] |
| 2,4-dinitrophenylhydrazone of ethyl pyruvate | Ethyl 1-(2,4-dinitrophenyl)-4-formyl-1H-pyrazole-3-carboxylate | 15 | [3] |
Oxidation of Pyrazole Methanols
Another common route to pyrazole aldehydes involves the oxidation of the corresponding primary alcohols.[3] Various oxidizing agents can be employed for this transformation, with care being taken to avoid over-oxidation to the carboxylic acid. A notable example is the use of ferric chloride hexahydrate (FeCl₃·6H₂O) catalyzed by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which provides the desired aldehydes in good yields.[3]
Experimental Protocol: TEMPO-Catalyzed Oxidation of Pyrazole Methanols [3]
-
To a solution of the (1,3-diaryl-1H-pyrazol-4-yl)methanol (1 equivalent) in a suitable solvent (e.g., dichloromethane), TEMPO (catalytic amount) and FeCl₃·6H₂O (catalytic amount) are added.
-
The reaction mixture is stirred at room temperature under an air or oxygen atmosphere.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated solution of sodium thiosulfate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure 1,3-diaryl-1H-pyrazole-4-carbaldehyde.
Table 2: Oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanols
| Substrate | Product | Yield (%) | Reference |
| (1,3-diphenyl-1H-pyrazol-4-yl)methanol | This compound | 50-85 | [3] |
Reactivity of the Pyrazole Aldehyde Group
The aldehyde functionality on the pyrazole ring exhibits reactivity characteristic of aromatic aldehydes, readily undergoing a variety of chemical transformations. These reactions provide access to a diverse range of pyrazole derivatives with potential applications in drug discovery and materials science.
Condensation Reactions
The carbonyl group of pyrazole aldehydes is electrophilic and readily reacts with various nucleophiles in condensation reactions. These reactions are fundamental for building molecular complexity.
-
Reaction with Active Methylene Compounds: Pyrazole aldehydes condense with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form Knoevenagel condensation products. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.[6]
-
Reaction with Amines, Semicarbazides, and Thiosemicarbazides: The aldehyde group readily forms Schiff bases (imines) upon reaction with primary amines. Similarly, condensation with semicarbazide and thiosemicarbazide affords the corresponding semicarbazones and thiosemicarbazones, which are often crystalline solids useful for characterization and can possess biological activity.[6]
Experimental Protocol: Knoevenagel Condensation [6]
-
A mixture of the pyrazole aldehyde (1 equivalent), the active methylene compound (1 equivalent), and a catalytic amount of a base (e.g., piperidine or triethylamine) in a suitable solvent (e.g., ethanol or toluene) is heated under reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The product is washed with a cold solvent and can be further purified by recrystallization.
Table 3: Representative Condensation Reactions of Pyrazole Aldehydes
| Pyrazole Aldehyde | Reactant | Product Type | Reference |
| 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | Malononitrile | α,β-Unsaturated nitrile | [6] |
| 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | Aromatic amine | Schiff base | [3] |
| 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | Thiosemicarbazide | Thiosemicarbazone | [3] |
Oxidation and Reduction
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for functional group manipulation.
-
Oxidation: Standard oxidizing agents can be used to convert pyrazole aldehydes to the corresponding carboxylic acids. However, care must be taken to choose conditions that do not affect other sensitive functional groups on the pyrazole ring or its substituents.
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[3]
Friedel-Crafts Type Reactions (Hydroxyalkylation)
In the presence of a strong Brønsted acid, such as triflic acid (CF₃SO₃H), pyrazole aldehydes can generate a highly electrophilic carboxonium ion. This intermediate can then react with arenes in a Friedel-Crafts-type hydroxyalkylation reaction to form diarylmethyl-substituted pyrazoles.[6]
Experimental Protocol: Friedel-Crafts Hydroxyalkylation [6]
-
To a solution of the arene (e.g., benzene), the pyrazole aldehyde (1 equivalent) is added.
-
The mixture is cooled, and triflic acid is added slowly.
-
The reaction is stirred at room temperature until completion.
-
The reaction is carefully quenched by pouring it into a mixture of ice and a saturated sodium bicarbonate solution.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
Applications in Drug Development
The diverse reactivity of the aldehyde group on the pyrazole scaffold has been extensively leveraged in the synthesis of compounds with a wide range of biological activities. Pyrazole-based compounds are found in numerous approved drugs, including the anti-inflammatory drug celecoxib and the erectile dysfunction medication sildenafil.[2][7] The ability to easily modify the aldehyde group allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery. For example, the condensation of pyrazole aldehydes with various amines has led to the discovery of potent antimicrobial and anticancer agents.[3][8]
Spectroscopic Characterization
The structural elucidation of pyrazole aldehydes and their derivatives relies heavily on modern spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The presence of the aldehyde group is readily identified by a strong carbonyl (C=O) stretching absorption typically in the range of 1680-1700 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the aldehydic proton gives a characteristic singlet signal in the downfield region (δ 9-10 ppm). ¹³C NMR spectra will show a resonance for the carbonyl carbon at around δ 180-195 ppm.[9][10]
-
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of these compounds, confirming their identity.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic and reactive pathways for pyrazole aldehydes.
Caption: Vilsmeier-Haack synthesis of pyrazole aldehydes.
Caption: Key reactions of the pyrazole aldehyde group.
The aldehyde group is a key functional moiety in the chemistry of pyrazole heterocycles, offering a gateway to a vast chemical space of potential drug candidates and functional materials. A thorough understanding of its synthesis and reactivity is paramount for researchers in organic synthesis, medicinal chemistry, and drug development. The methodologies and reactions outlined in this guide provide a solid foundation for the design and synthesis of novel pyrazole-based compounds with tailored properties and biological activities.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde (CAS Number: 21487-45-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, suppliers, and biological applications of 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde (CAS No. 21487-45-6). This compound serves as a versatile building block in medicinal chemistry, particularly in the development of novel anticancer agents. This document outlines detailed experimental protocols for its synthesis and for the evaluation of its derivatives' biological activities, along with an exploration of the key signaling pathways implicated in their mechanism of action.
Core Properties and Specifications
1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde is a solid, off-white crystalline compound.[1] Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 21487-45-6 | [2][3] |
| IUPAC Name | 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | [4][2] |
| Synonyms | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, 1,3-Diphenyl-4-formylpyrazole | [2] |
| Molecular Formula | C₁₆H₁₂N₂O | [4][3] |
| Molecular Weight | 248.28 g/mol | [4][3] |
| Melting Point | 142-148 °C | [1][4] |
| Appearance | Off-white crystalline solid | [1] |
| Purity | ≥97% (Typical) | [1][4] |
| Solubility | Information not widely available, but likely soluble in organic solvents like ethanol and DMSO. | |
| Storage | Store at 0-8°C, under an inert atmosphere is recommended.[1][5] |
Commercial Suppliers
This compound is available from several chemical suppliers, catering to research and development needs. Purity levels and quantities may vary.
| Supplier | Purity/Grades Offered |
| Sigma-Aldrich (Merck) | 97% |
| TCI Chemicals | >98.0% (GC) |
| Chem-Impex International | ≥98% (HPLC) |
| BLDpharm | Purity specifications available upon request |
| Biosynth | Research grade |
| Matrix Scientific | Catalog number 027127 |
| abcr Gute Chemie | Product number AB218998 |
| Acros Organics (Fisher Scientific) | Available |
| BOC Sciences | Research chemicals, biochemicals |
| Hyma Synthesis Pvt. Ltd. | 97% |
Synthesis and Experimental Protocols
The primary synthetic route to 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde is the Vilsmeier-Haack reaction.[6] This section provides a detailed protocol for its synthesis and a general method for its subsequent use in the preparation of biologically active derivatives.
Experimental Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde
This protocol is based on the Vilsmeier-Haack reaction of a substituted acetophenone phenylhydrazone.
Materials:
-
Substituted acetophenone
-
Phenylhydrazine hydrochloride
-
Anhydrous ethanol
-
Concentrated acetic acid
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Potassium carbonate (K₂CO₃) solution
-
Ice
-
Standard laboratory glassware and purification apparatus (filtration, recrystallization)
Procedure:
-
Synthesis of Acetophenone Phenylhydrazone (Intermediate):
-
Dissolve the substituted acetophenone (0.019 mol) in 60 mL of anhydrous ethanol.
-
Add phenylhydrazine hydrochloride (0.028 mol) and 1 mL of concentrated acetic acid to the solution.
-
Reflux the reaction mixture for 1 hour.
-
Cool the mixture, filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to obtain the acetophenone phenylhydrazone intermediate.
-
-
Vilsmeier-Haack Reaction:
-
In a flask maintained in an ice bath, add the acetophenone phenylhydrazone intermediate (1.0 mmol) to anhydrous DMF (4 mL).
-
Slowly add phosphorus oxychloride (POCl₃, 3.0 mmol) dropwise to the stirred solution, keeping the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 4 hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a potassium carbonate solution until a precipitate forms.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent such as ethanol to yield pure 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde.[7]
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
-
Experimental Protocol 2: Synthesis of Benzimidazole-Pyrazole Hybrid Derivatives
This protocol describes a general procedure for the condensation of 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde with o-phenylenediamine to form benzimidazole-pyrazole hybrids, which have shown significant anticancer activity.
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde
-
Substituted o-phenylenediamine
-
Ethanol
-
Catalyst (e.g., Gadolinium(III) trifluoromethanesulfonate)
-
Standard laboratory glassware for reflux and purification
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde (1 mmol) and the substituted o-phenylenediamine (1 mmol) in ethanol.
-
Add a catalytic amount of Gadolinium(III) trifluoromethanesulfonate.
-
-
Reaction:
-
Reflux the reaction mixture for approximately 6 hours.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
-
Characterization:
-
Characterize the final benzimidazole-pyrazole hybrid using IR, ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.
-
Biological Activity and Signaling Pathways
Derivatives of 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde, particularly those incorporating a benzimidazole moiety, have demonstrated potent anticancer and apoptosis-inducing activities.[7] These compounds have been shown to affect cell viability, induce cell cycle arrest, and trigger programmed cell death in various cancer cell lines.
Anticancer Mechanisms
The anticancer effects of these pyrazole derivatives are multifaceted, primarily revolving around the induction of apoptosis and disruption of the cell cycle.
-
Induction of Apoptosis: These compounds trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is evidenced by the activation of key apoptotic proteins such as Bax, p53, and caspases (-3, -8, and -9), and the downregulation of the anti-apoptotic protein Bcl-2.[8]
-
Cell Cycle Arrest: Treatment with these derivatives often leads to cell cycle arrest, predominantly in the G1 phase. This is achieved through the downregulation of cyclin D2 and cyclin-dependent kinase 2 (CDK2).[7]
-
Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels has been observed upon treatment with these compounds, which can contribute to cellular damage and the induction of apoptosis.[7]
-
Mitochondrial Dysfunction: A collapse of the mitochondrial membrane potential is another key event, indicating the involvement of the intrinsic apoptotic pathway.[7]
Biological Assay Protocols
To evaluate the anticancer properties of derivatives of 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde, a series of in vitro assays are typically employed. Detailed protocols for these key assays are provided below.
Experimental Protocol 3: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Experimental Protocol 4: Annexin V-FITC/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest the cells after treatment and wash them twice with cold PBS.
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Experimental Protocol 5: Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Cell Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry to determine the DNA content and cell cycle distribution.
-
Conclusion
1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde is a valuable scaffold in the design and synthesis of novel therapeutic agents, particularly in the field of oncology. Its derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and cell cycle arrest through the modulation of key signaling pathways. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising class of compounds. Further investigation into the specific molecular targets and the optimization of the pyrazole scaffold could lead to the development of highly effective and selective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of the synthetic compound 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. This document details the key spectroscopic data, experimental methodologies, and relevant structural information to support research and development activities.
Core Spectroscopic Data
The structural identity and purity of this compound (C₁₆H₁₂N₂O, Molar Mass: 248.28 g/mol ) are established through a combination of spectroscopic techniques.[1] The key quantitative data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry are summarized below for ease of reference and comparison.
Table 1: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H stretch |
| ~1665 - 1690 | C=O (aldehyde) stretch |
| ~1590 - 1605 | C=C (aromatic) and C=N (pyrazole ring) stretch |
| ~1500 - 1525 | Aromatic ring skeletal vibrations |
| ~1340 | C-N stretch |
| ~750 and ~690 | C-H out-of-plane bending (monosubstituted benzene) |
Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film).
Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 300 or 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 - 10.1 | s | 1H | Aldehyde proton (-CHO) |
| ~8.3 - 8.5 | s | 1H | Pyrazole C5-H |
| ~7.2 - 7.9 | m | 10H | Aromatic protons (two phenyl groups) |
s = singlet, m = multiplet
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 75 or 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~185 - 190 | C=O (aldehyde) |
| ~153 | Pyrazole C3 |
| ~140 | Pyrazole C5 |
| ~118 - 139 | Aromatic carbons and Pyrazole C4 |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 248 | [M]⁺ (Molecular ion) |
| 247 | [M-H]⁺ |
| 219 | [M-CHO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic characterization. The following sections outline the synthesis and analytical procedures for this compound.
Synthesis via Vilsmeier-Haack Reaction
This compound is commonly synthesized using the Vilsmeier-Haack reaction.[2][3]
-
Preparation of the Vilsmeier Reagent: Phosphoryl chloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with constant stirring.
-
Reaction with Phenylhydrazone: Acetophenone phenylhydrazone, dissolved in a minimal amount of DMF, is then added dropwise to the cold Vilsmeier reagent.
-
Cyclization: The reaction mixture is heated for several hours to facilitate the cyclization and formation of the pyrazole ring.
-
Work-up and Purification: The reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is then filtered, washed with water, and recrystallized from a suitable solvent such as ethanol to yield the purified product.[2]
Spectroscopic Analysis
-
FT-IR Spectroscopy: The infrared spectrum is typically recorded using a potassium bromide (KBr) pellet method. A small amount of the dried sample is mixed with spectroscopic grade KBr and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm⁻¹.
-
UV-Visible Spectroscopy: The UV-Vis absorption spectrum is recorded by dissolving a known concentration of the compound in a suitable UV-grade solvent (e.g., ethanol, dichloromethane). The spectrum is then recorded against a solvent blank. Pyrazole and its derivatives typically exhibit strong absorption bands in the UV region, often attributed to π-π* electronic transitions of the aromatic system.[4][5][6][7] For instance, pyrazole itself shows a strong absorption maximum around 203-206 nm.[6] Substituted pyrazoles can have additional bands at longer wavelengths.
-
NMR Spectroscopy: For ¹H and ¹³C NMR analysis, the sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a 300 or 500 MHz NMR spectrometer.
-
Mass Spectrometry: Mass spectral data can be obtained using various ionization techniques, such as electron ionization (EI) for GC-MS analysis. The fragmentation pattern provides valuable information for structural confirmation.
Visualizing the Workflow
To better illustrate the experimental and logical processes, the following diagrams are provided.
Caption: Synthesis workflow for this compound.
Caption: General workflow for spectroscopic characterization.
References
- 1. rsc.org [rsc.org]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Versatile Reactivity of Pyrazole-4-carbaldehydes: A Technical Guide for Synthetic Chemists
Introduction: Pyrazole-4-carbaldehydes are a pivotal class of heterocyclic building blocks, widely employed in the synthesis of a diverse array of biologically active molecules and functional materials. The strategic placement of the aldehyde group on the pyrazole core imparts a rich and versatile chemical reactivity, making them indispensable precursors in medicinal chemistry and drug discovery.[1][2] The pyrazole nucleus itself is a privileged scaffold, found in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the fundamental chemical reactions of pyrazole-4-carbaldehydes, complete with experimental protocols and comparative data to aid researchers in the effective utilization of these valuable synthetic intermediates.
Reactions at the Aldehyde Carbonyl Group
The aldehyde functionality is the primary site of reactivity in pyrazole-4-carbaldehydes, readily undergoing condensation, oxidation, and reduction reactions.
Condensation Reactions
Condensation reactions are cornerstones of C-C bond formation and are extensively used to elaborate the pyrazole-4-carbaldehyde scaffold.
The base-catalyzed reaction of pyrazole-4-carbaldehydes with acetophenones, known as the Claisen-Schmidt condensation, yields pyrazole-based chalcones.[3][4] These α,β-unsaturated ketones are crucial intermediates for the synthesis of various heterocyclic systems, such as pyrazolines.[4]
General Reaction Scheme for Claisen-Schmidt Condensation
Caption: Base-catalyzed Claisen-Schmidt condensation pathway.
Table 1: Synthesis of Pyrazole-Chalcones via Claisen-Schmidt Condensation
| Pyrazole-4-carbaldehyde Derivative | Acetophenone Derivative | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Substituted Acetophenones | 20% NaOH | PEG-400 | 2-3 | Good to Excellent | [3] |
| 3-Aryl-1H-pyrazole-4-carbaldehydes | Acetophenones | Ethanolic NaOH | Ethanol | 0.5 | 58-97 | |
| Substituted Pyrazole carbaldehydes | Substituted Acetophenones | NaOH | Methanol | - | 56-79 | [4] |
Experimental Protocol: Synthesis of Pyrazole-based Chalcones[3]
-
Dissolve an equimolar mixture of the substituted this compound (1 mmol) and a substituted acetophenone (1 mmol) in a minimum amount of PEG-400 (10 mL).
-
Slowly add 1 mL of 20% aqueous sodium hydroxide to the mixture.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into ice-cold water with constant stirring to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the chalcone product.
Pyrazole-4-carbaldehydes react with active methylene compounds, such as malononitrile or 3-methyl-1-phenylpyrazolin-5-(4H)-one, in the presence of a basic catalyst.[5][6] This reaction, known as the Knoevenagel condensation, is highly efficient for forming new C-C double bonds.
Table 2: Knoevenagel Condensation of Pyrazole-4-carbaldehydes
| Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Malononitrile | Ammonium Carbonate (20 mol%) | Water:Ethanol (1:1) | Reflux | High | [6] |
| 3-Methyl-1-phenylpyrazolin-5-(4H)-one | Borate Zirconia (B₂O₃/ZrO₂) | Aqueous medium | - | - | [5] |
| Ethyl Cyanoacetate & Thiourea | - | - | - | - | [7] |
Experimental Protocol: Knoevenagel Condensation with Malononitrile[6]
-
In a 50 mL round-bottom flask, combine the pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1 mmol) in 10 mL of a 1:1 water-ethanol mixture.
-
Stir the mixture for 3-5 minutes.
-
Add ammonium carbonate (20 mol%) to the flask.
-
Heat the reaction mixture at reflux temperature for 3-20 minutes, monitoring completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate, wash with water, and dry to yield the product.
Oxidation to Carboxylic Acids
The aldehyde group can be oxidized to the corresponding carboxylic acid, a key functional group for further derivatization, for instance, in the synthesis of amides or esters. While specific reagents like pyridinium chlorochromate (PCC) are used to oxidize pyrazolylmethanols to aldehydes, preventing over-oxidation, stronger oxidizing agents can effect the conversion to carboxylic acids.[6][8]
General Reaction Scheme for Oxidation
Caption: Oxidation of pyrazole-4-carbaldehyde.
Experimental Protocol: General Oxidation (Hypothetical, based on similar transformations)
-
Dissolve the pyrazole-4-carbaldehyde (1 mmol) in glacial acetic acid.
-
Add 30% hydrogen peroxide (a slight excess) dropwise to the solution.
-
Stir the reaction at room temperature or with gentle heating until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into cold water to precipitate the carboxylic acid.
-
Filter, wash with water, and recrystallize from a suitable solvent like ethanol/water.
Reduction to Alcohols
The reduction of the aldehyde group to a primary alcohol (a pyrazolylmethanol) is a common transformation, providing an entry point to further reactions such as etherification or conversion to halides. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose.[7][9]
Experimental Protocol: Reduction with Sodium Borohydride[4][9]
-
Dissolve the pyrazole-4-carbaldehyde (1 mmol) in methanol or ethanol (10-15 mL) in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Add sodium borohydride (1.1-1.5 mmol) portion-wise over 5-10 minutes with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Quench the reaction by slowly adding cold water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the pyrazolylmethanol.
Wittig Reaction
The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. This typically involves a two-step process starting from the corresponding pyrazolylmethanol: conversion to a phosphonium salt followed by reaction with a carbonyl compound. A more direct Wittig reaction with the pyrazole-4-carbaldehyde itself is also a key transformation.[3]
Workflow for Wittig-type Alkene Synthesis
Caption: General workflow for the Wittig reaction.
Multicomponent Reactions (MCRs)
Pyrazole-4-carbaldehydes are excellent substrates for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single synthetic operation, adhering to the principles of green chemistry.[10]
Biginelli Reaction
The Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, can be effectively applied to pyrazole-4-carbaldehydes to synthesize pyrazolyl-substituted dihydropyrimidinones (or thiones).[7] These products are of significant interest in medicinal chemistry.
Table 3: Biginelli Reaction with Pyrazole-4-carbaldehydes[7]
| β-dicarbonyl | Urea/Thiourea | Catalyst | Product | Reference |
| Ethyl acetoacetate | Urea | FeCl₃·6H₂O | 4-(Pyrazolyl)-tetrahydropyrimidin-2-one | [7] |
| Ethyl acetoacetate | Thiourea | Phosphotungstic acid | 4-(Pyrazolyl)-tetrahydropyrimidin-2-thione | [7] |
Synthesis of Fused Heterocycles
Pyrazole-4-carbaldehydes are instrumental in synthesizing fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines.[9] These reactions often involve condensation with an amine-containing substrate followed by intramolecular cyclization. For example, the reaction with 5-aminopyrazoles and α-methylene ketones leads to the formation of the pyrazolo[3,4-b]pyridine core.[3]
Synthesis of Pyrazolo[3,4-b]pyridines
Caption: Pathway to pyrazolo[3,4-b]pyridines.
Conclusion
Pyrazole-4-carbaldehydes demonstrate a remarkable breadth of reactivity, serving as versatile platforms for the synthesis of a vast number of complex and biologically relevant molecules. Through fundamental transformations such as condensations, oxidations, and reductions, as well as their participation in powerful multicomponent reactions, these aldehydes provide chemists with a reliable and efficient toolkit for molecular construction. The protocols and data summarized in this guide are intended to facilitate the exploration of new chemical space and accelerate the development of novel therapeutics and materials based on the pyrazole scaffold.
References
- 1. Synthesis of 4-Arylallylidenepyrazolone Derivatives [mdpi.com]
- 2. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. studylib.net [studylib.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. orientjchem.org [orientjchem.org]
- 10. chemmethod.com [chemmethod.com]
Methodological & Application
Application Notes: Synthesis and Utility of Schiff Bases Derived from 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
Introduction
Schiff bases, characterized by the presence of an azomethine or imine (-CH=N-) group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an active carbonyl compound.[1] Those incorporating a pyrazole nucleus are of particular interest to the scientific community due to their wide spectrum of pharmacological properties.[2] The 1,3-diphenyl-1H-pyrazole-4-carbaldehyde scaffold is a key precursor for synthesizing a novel series of Schiff bases with significant potential in drug discovery and development. These derivatives have demonstrated a broad range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties, making them promising candidates for therapeutic applications.[2][3][4]
Biological and Pharmacological Significance
Schiff bases derived from pyrazole aldehydes are prominent in medicinal chemistry for their diverse biological functions.
-
Antimicrobial Activity : Many pyrazole-based Schiff bases and their metal complexes exhibit significant in vitro antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species such as Aspergillus niger.[2][5] The chelation with metal ions often enhances this antimicrobial potency.[5]
-
Anticancer Properties : Certain derivatives have shown high cytotoxic activity against human cancer cell lines. For instance, specific pyrazole-based Schiff bases were found to be highly active against lung (A549) and colon (Caco-2) cancer cells.[3][6][7]
-
Enzyme Inhibition : These compounds can act as potent enzyme inhibitors. Research has identified derivatives that inhibit DNA gyrase B, α-amylase, and α-glucosidase, suggesting potential applications as antibacterial and anti-diabetic agents.[3][4]
-
Anti-inflammatory and Antioxidant Effects : Several synthesized Schiff bases have demonstrated good anti-inflammatory and antioxidant activities, indicating their potential for treating inflammation-related disorders.[4]
Protocols for Synthesis and Characterization
This section provides a generalized protocol for the synthesis of Schiff bases from this compound and various primary amines.
General Reaction Scheme
The synthesis involves a condensation reaction between the pyrazole aldehyde and a primary amine, typically under acidic conditions, to yield the corresponding Schiff base and water.
Caption: General reaction for Schiff base synthesis.
Experimental Protocol: General Procedure
This protocol describes the synthesis of a Schiff base via the condensation of this compound with a substituted primary amine.
Materials and Reagents:
-
This compound
-
Substituted primary amine (e.g., 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, o-aminophenol)[4][8]
-
Crushed Ice
-
Sodium Bisulphate Solution (for washing)[8]
-
Solvents for TLC (e.g., Petroleum Ether:Ethyl Acetate or Benzene:Acetone)[4][10]
-
Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)
Procedure:
-
Dissolution of Reactants : Dissolve equimolar amounts (e.g., 1 mmol) of this compound and the selected primary amine in a suitable solvent like ethanol or methanol (20-30 mL) in a round-bottom flask.[4][8]
-
Catalyst Addition : Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.[9]
-
Reflux : Equip the flask with a reflux condenser and heat the mixture under reflux for a period ranging from 3 to 8 hours.[4][10]
-
Reaction Monitoring : Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[4][10]
-
Isolation : Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice to precipitate the solid product.[4][8]
-
Purification : Filter the separated solid, wash it with cold water or a sodium bisulphate solution, and then recrystallize it from a suitable solvent such as ethanol to obtain the pure Schiff base.[4][8]
-
Drying : Dry the purified product and record its yield and melting point.
Characterization
The synthesized compounds are typically characterized using the following spectroscopic methods:
-
Infrared (IR) Spectroscopy : The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (CH=N) group in the region of 1608-1630 cm⁻¹.[4][8]
-
¹H NMR Spectroscopy : The presence of a singlet signal in the δ 8.6-10.2 ppm range is indicative of the azomethine proton (-CH=N-).[4][8]
-
¹³C NMR Spectroscopy : Confirms the presence of the imine carbon and other carbons in the molecular structure.[4]
-
Mass Spectrometry (MS) : The molecular ion peak [M]⁺ or [M+H]⁺ confirms the molecular weight of the synthesized Schiff base.[4][8]
Quantitative Data Summary
The following table summarizes the synthesis and characterization data for representative Schiff bases derived from this compound.
| Amine Reactant | Solvent | Reaction Time (h) | Yield (%) | M.P. (°C) | IR (C=N, cm⁻¹) | ¹H NMR (-CH=N, δ ppm) | Ref. |
| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | Methanol | 3-4 | High | 266-268 | 1609 | 10.2 | [4] |
| 2-aminophenol | Methanol | 8 | 86 | 146 | 1614 | 8.67 | [8][10] |
| 2-amino-4-chlorophenol | Methanol | 8 | 88 | 148 | - | 8.68 | [8][10] |
| 2-amino-4-fluorophenol | Methanol | 8 | 87 | 144 | 1627 | 8.68-8.71 | [8][10] |
| Substituted aromatic amines | Ethanol | 6 | Good | - | - | 8.54–10.04 | [9] |
Workflow and Process Visualization
The following diagram illustrates the standard workflow from synthesis to characterization for the preparation of pyrazole Schiff bases.
Caption: Step-by-step synthesis and analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Cobalt, nickel, copper and zinc complexes with 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde Schiff bases: antimicrobial, spectroscopic, thermal and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 7. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Multi-Component Reactions Using 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in multi-component reactions (MCRs). The methodologies outlined herein are intended to guide researchers in the synthesis of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
Multi-component reactions are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. This compound is a versatile building block in MCRs, serving as an aldehyde component for the synthesis of a wide range of fused pyrazole derivatives with potential biological activities. This document details two exemplary MCRs utilizing this aldehyde: the synthesis of pyranopyrazoles and the synthesis of pyrazolo[3,4-b]pyridines.
Application Note 1: Synthesis of Tetrahydrobenzo[b]pyran Derivatives
The three-component condensation of this compound, an active methylene compound such as malononitrile, and dimedone provides a straightforward route to novel tetrahydrobenzo[b]pyran derivatives. These scaffolds are of interest due to their potential pharmacological properties. The reaction is typically catalyzed by a base and proceeds in an environmentally friendly solvent system.
Quantitative Data
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | L-proline (10) | EtOH/H₂O (1:1) | 0.5 - 1 | 85-92 | |
| 2 | Piperidine (10) | EtOH | 2 - 3 | 80-88 | [1] |
| 3 | Triethylamine (20) | EtOH | 4 - 6 | 75-85 | [2] |
Experimental Protocol: L-proline Catalyzed Synthesis of 6-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-5-cyano-7,7-dimethyl-1,4,7,8-tetrahydrobenzo[b]pyran
-
Reagent Preparation: In a 50 mL round-bottom flask, combine this compound (1 mmol, 248.28 mg), malononitrile (1 mmol, 66.06 mg), and dimedone (1 mmol, 140.18 mg).
-
Solvent and Catalyst Addition: Add 10 mL of an ethanol-water mixture (1:1, v/v) to the flask. To this suspension, add L-proline (0.1 mmol, 11.51 mg).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 30-60 minutes.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Washing: Wash the collected solid with a cold 1:1 mixture of ethanol and water to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product under vacuum to obtain the desired tetrahydrobenzo[b]pyran derivative.
Characterization Data for a Representative Product
-
Appearance: White to pale yellow solid.
-
IR (KBr, cm⁻¹): 3450-3300 (NH₂), 2195 (C≡N), 1660 (C=O), 1605 (C=C).
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 0.95-1.10 (m, 6H, 2xCH₃), 2.10-2.30 (m, 2H, CH₂), 2.45-2.60 (m, 2H, CH₂), 4.80 (s, 1H, CH), 7.20-7.60 (m, 10H, Ar-H), 8.50 (s, 1H, pyrazole-H), 9.80 (s, 2H, NH₂).
-
Mass Spectrum (m/z): Calculated for C₂₉H₂₆N₄O₂ [M]+, found [M+H]⁺.
Application Note 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The multi-component reaction of this compound, an enaminone, and an ammonium source provides an efficient pathway to the synthesis of highly substituted pyrazolo[3,4-b]pyridine cores. These nitrogen-rich heterocyclic systems are prevalent in many biologically active molecules.
Quantitative Data
| Entry | Enaminone | Catalyst | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | 3-aminocrotononitrile | Ammonium acetate | Water | 2 - 4 | 80-90 | [3] |
| 2 | Ethyl 3-aminocrotonate | Ammonium acetate | Acetic Acid | 6 - 8 | 75-85 | [4] |
Experimental Protocol: Ammonium Acetate Catalyzed Synthesis of 5-Cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-1,4-dihydropyrazolo[3,4-b]pyridine
-
Reagent Mixture: In a 100 mL round-bottom flask, suspend this compound (1 mmol, 248.28 mg) and 3-aminocrotononitrile (1 mmol, 82.11 mg) in 20 mL of water.
-
Catalyst Addition: Add ammonium acetate (2 mmol, 154.16 mg) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., ethyl acetate/hexane, 3:7).
-
Work-up: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by vacuum filtration.
-
Washing: Wash the solid with cold water and then a small amount of cold ethanol.
-
Drying and Purification: Dry the crude product in a vacuum oven. If necessary, recrystallize from ethanol to obtain the pure pyrazolo[3,4-b]pyridine derivative.
Characterization Data for a Representative Product
-
Appearance: Crystalline solid.
-
IR (KBr, cm⁻¹): 3400-3300 (NH), 2210 (C≡N), 1610 (C=N), 1590 (C=C).
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 2.40 (s, 3H, CH₃), 5.10 (s, 1H, CH), 7.10-7.70 (m, 10H, Ar-H), 8.60 (s, 1H, pyrazole-H), 10.20 (s, 1H, NH).
-
Mass Spectrum (m/z): Calculated for C₂₆H₁₉N₅ [M]+, found [M+H]⁺.
Visualizations
Caption: Workflow for the synthesis of tetrahydrobenzo[b]pyran derivatives.
Caption: Plausible reaction mechanism for pyranopyrazole synthesis.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of Bioactive Pyrazoline Derivatives from Chalcones
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazoline scaffolds are a prominent class of five-membered, nitrogen-containing heterocyclic compounds that have attracted significant attention in medicinal chemistry.[1] Derivatives of pyrazoline are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] A versatile and efficient method for synthesizing these derivatives is through the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives.[4][5] Chalcones themselves are biologically active and serve as crucial precursors for various heterocyclic compounds.[2][6]
This document provides detailed protocols for the synthesis of bioactive pyrazoline derivatives from chalcone precursors, methods for their biological evaluation, and a summary of representative activity data.
Part 1: Synthesis of Pyrazoline Derivatives
The synthesis is typically a two-stage process: first, the synthesis of the chalcone intermediate, followed by the cyclization to form the pyrazoline ring.[1][5]
Stage 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
This protocol outlines the base-catalyzed condensation of an aryl aldehyde with an aryl ketone to yield the chalcone intermediate.[4]
Protocol 1: Chalcone Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) in 10-20 mL of ethanol.
-
Addition of Base: To this solution, add an aqueous solution of sodium hydroxide (NaOH, 30-50% w/v) or potassium hydroxide (KOH, 30% w/v) dropwise with constant stirring.[4][6]
-
Addition of Aldehyde: Add the substituted benzaldehyde (10 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:n-hexane, 3:1 v/v).[4]
-
Isolation: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl).
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral, and dry. Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the purified product.[1][4]
Stage 2: Pyrazoline Synthesis (Cyclocondensation Reaction)
This protocol describes the cyclization of a chalcone with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) to form the pyrazoline ring. The reaction can be catalyzed by either an acid or a base.[1][7]
Protocol 2: Pyrazoline Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (1 mmol) in a suitable solvent like ethanol (10-20 mL) or glacial acetic acid (10 mL).[1][6]
-
Addition of Hydrazine: Add hydrazine hydrate (1-1.25 mmol) or a substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenyl hydrazine) to the solution.[1][7]
-
Catalysis (if needed): For acid-catalyzed reactions, a few drops of glacial acetic acid or sulfuric acid can be added if not already used as the solvent.[1]
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) with stirring for 4-8 hours.[1][7][8]
-
Monitoring: Monitor the reaction progress using TLC.[1]
-
Isolation: After completion, cool the reaction mixture and pour it into ice-cold water.[1][7]
-
Purification: Collect the resulting solid precipitate by filtration, wash with water, and dry. Purify the crude pyrazoline derivative by recrystallization from ethanol.[1]
Synthesis and Evaluation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 5. dovepress.com [dovepress.com]
- 6. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. eurjchem.com [eurjchem.com]
Application Notes and Protocols: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural features allow for diverse functionalization, leading to the synthesis of a wide array of derivatives with potent biological activities. This document provides a comprehensive overview of the applications of this compound and its analogues in medicinal chemistry, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for the synthesis of the parent compound and for the evaluation of the biological activities of its derivatives are also presented, along with visual representations of key signaling pathways and experimental workflows.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an appropriate phenylhydrazone.
Experimental Protocol: Vilsmeier-Haack Synthesis
Materials:
-
Substituted acetophenone phenylhydrazone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
In a clean, dry round-bottom flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with constant stirring. Maintain the temperature below 5°C.
-
Once the reagent is formed, slowly add the substituted acetophenone phenylhydrazone to the flask, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically several hours) or gently heat to around 60-80°C to drive the reaction to completion.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is neutral.
-
The solid product, this compound, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product and purify it by recrystallization from a suitable solvent, such as ethanol, to obtain the pure compound.
Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for drug development.
Anticancer Activity
Numerous studies have highlighted the potent anti-proliferative effects of this compound derivatives against various cancer cell lines. These compounds often exert their anticancer effects through the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Activity Data
| Derivative Class | Cell Line | IC50 Value (µM) | Reference |
| Pyrazole-benzimidazole hybrids | A549 (Lung) | 0.83 - 1.81 | [2] |
| Pyrazole-benzimidazole hybrids | MCF-7 (Breast) | 0.83 - 1.81 | [2] |
| Pyrazole-benzimidazole hybrids | HeLa (Cervical) | 0.83 - 1.81 | [2] |
| Pyrazole-Oxindole Conjugate (6h) | Jurkat (Leukemia) | 4.36 | [3] |
| 1,3,5-trisubstituted-1H-pyrazole | MCF-7 (Breast) | 3.9 - 35.5 | |
| Pyrazole-Chalcone Hybrid (6b) | HNO-97 (Head and Neck) | 10 | [4] |
| Pyrazole-Chalcone Hybrid (6d) | HNO-97 (Head and Neck) | 10.56 | [4] |
Mechanism of Anticancer Action
The anticancer activity of these derivatives is often mediated by their ability to induce programmed cell death (apoptosis) and halt the cell division cycle. Key mechanisms include:
-
Induction of Apoptosis: This is often achieved through the generation of reactive oxygen species (ROS), which leads to the collapse of the mitochondrial membrane potential.[2][5] This, in turn, activates a cascade of caspases, ultimately leading to cell death. Some derivatives have also been shown to inhibit anti-apoptotic proteins like Bcl-2 and activate pro-apoptotic proteins like Bax and p53.
-
Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases, most commonly the G1 or S phase.[2][6] This is often accomplished by down-regulating the expression of key cell cycle proteins such as cyclin D2 and cyclin-dependent kinase 2 (CDK2).[2]
Signaling Pathway for Apoptosis Induction
Caption: Apoptosis induction by pyrazole derivatives.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for anticancer activity evaluation.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their potential as antimicrobial agents against a range of bacteria and fungi.
Quantitative Antimicrobial Activity Data
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Thiazol-4-one/Thiophene Derivative (7b) | S. aureus | 0.22 - 0.25 | [7] |
| Thiazol-4-one/Thiophene Derivative (7b) | E. coli | 0.22 - 0.25 | [7] |
| Pyrazole Analogue (3) | E. coli | 0.25 | [8] |
| Pyrazole Analogue (4) | S. epidermidis | 0.25 | [8] |
| Pyrazole Analogue (2) | A. niger | 1 | [8] |
| Schiff base of 1,3-diphenylpyrazole-4-carboxaldehyde | S. aureus | 17.11 | [1] |
| Schiff base of 1,3-diphenylpyrazole-4-carboxaldehyde | E. coli | 18.85 | [1] |
Anti-inflammatory Activity
The pyrazole scaffold is a well-known pharmacophore in several anti-inflammatory drugs. Derivatives of this compound have been shown to possess significant anti-inflammatory properties.
Quantitative Anti-inflammatory Activity Data
| Derivative | Animal Model | Dose | Inhibition of Edema (%) | Reference |
| Pyrazole analogue (4) | Rat | 10 mg/kg | High activity | [8] |
| 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (4c) | Rat | 100 mg/kg | 40.44 | [9] |
| 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (4b) | Rat | 100 mg/kg | 46.68 | [9] |
Detailed Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the viability of cancer cells after treatment with pyrazole derivatives.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pyrazole derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a pyrazole derivative that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Pyrazole derivative stock solution
-
96-well microplate
-
Microplate reader or visual inspection
Procedure:
-
In a 96-well microplate, add 100 µL of sterile broth to each well.
-
Add 100 µL of the pyrazole derivative stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (typically 5 x 10⁵ CFU/mL).
-
Inoculate each well with 10 µL of the microbial suspension. Include a growth control (broth with inoculum but no drug) and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of pyrazole derivatives.
Materials:
-
Wistar albino rats
-
1% Carrageenan solution in saline
-
Pyrazole derivative suspension
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Fast the rats overnight before the experiment but allow free access to water.
-
Administer the pyrazole derivative or the standard drug orally or intraperitoneally to the test groups of animals. The control group receives the vehicle only.
-
After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[10]
-
The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with the control group.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of pyrazole derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells
-
Pyrazole derivative
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cancer cells with the pyrazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay using Annexin V-FITC
This assay is used to detect and quantify apoptosis in cells treated with pyrazole derivatives.
Materials:
-
Cancer cells
-
Pyrazole derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the pyrazole derivative as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the mechanism of action of the pyrazole derivatives.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against target proteins (e.g., Cyclin D2, CDK2, Bcl-2, Bax, Caspase-3) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Prepare total protein lysates from treated and untreated cells and determine the protein concentration.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the ECL substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities to determine the relative protein expression levels.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. static.igem.org [static.igem.org]
- 7. bosterbio.com [bosterbio.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Design and Synthesis of Novel Pyrazole-Based Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent antimicrobial activity.[1][2] Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5][6][7] This document provides detailed application notes and protocols for the design, synthesis, and antimicrobial evaluation of novel pyrazole-based compounds. The methodologies described herein are based on established and recently published research in the field.[3][8][9]
I. Design and Synthesis of Pyrazole Derivatives
A. Design Rationale
The design of novel pyrazole-based antimicrobial agents often involves the strategic incorporation of various pharmacophores to enhance antimicrobial potency and spectrum. Common strategies include:
-
Hybridization: Combining the pyrazole core with other heterocyclic rings known for antimicrobial activity, such as thiazole, pyrimidine, or thiadiazine.[3][9][10]
-
Substitution Pattern: Modification of substituents on the pyrazole ring and its appended functionalities to optimize lipophilicity, electronic properties, and steric interactions with the biological target.
-
Introduction of Specific Moieties: Incorporation of groups like hydrazones, chalcones, or sulfonamides, which have been shown to contribute to antimicrobial efficacy.[1][3]
B. General Synthesis Protocol: One-Pot Synthesis of 2,4-disubstituted Thiazolyl Pyrazole Derivatives
This protocol is a generalized method based on procedures for synthesizing pyrazole-thiazole hybrids, which have demonstrated significant antimicrobial activity.[9]
Materials:
-
Substituted pyrazole-4-carbaldehyde
-
Thiosemicarbazide or its derivatives
-
α-haloketone (e.g., phenacyl bromide)
-
Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (if necessary for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve pyrazole-4-carbaldehyde (1 mmol) in ethanol (20 mL).
-
Addition of Reagents: To this solution, add thiosemicarbazide (1 mmol) and a catalytic amount of glacial acetic acid.
-
Initial Reflux: Reflux the mixture for 2-3 hours. Monitor the reaction progress by TLC.
-
Addition of α-haloketone: After the formation of the intermediate thiosemicarbazone is observed (via TLC), add the α-haloketone (1 mmol) to the reaction mixture.
-
Final Reflux: Continue to reflux the mixture for an additional 4-6 hours until the reaction is complete as indicated by TLC.
-
Isolation of Product: Allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. If further purification is required, recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or column chromatography can be performed.
-
Characterization: Characterize the final compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of novel pyrazole derivatives.
II. Antimicrobial Activity Evaluation
A. Protocol for Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the MIC of a novel antimicrobial agent.[11][12][13]
Materials:
-
Synthesized pyrazole compounds
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Clotrimazole) as positive controls
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized pyrazole compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: Wells containing broth, inoculum, and the standard antimicrobial agent.
-
Negative Control (Growth Control): Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
B. Protocol for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
-
Sub-culturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Experimental Workflow for Antimicrobial Testing
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Antimicrobial Agents | MDPI [mdpi.com]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. meddocsonline.org [meddocsonline.org]
- 7. mdpi.com [mdpi.com]
- 8. orientjchem.org [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Knoevenagel Condensation of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: Protocols and Applications in Drug Discovery
Abstract
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction widely employed in synthetic organic chemistry. This application note provides a detailed protocol for the Knoevenagel condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with various active methylene compounds. Pyrazole derivatives are a significant class of heterocyclic compounds that are present in many commercially available drugs.[1] The resulting vinylidene pyrazole derivatives are valuable scaffolds in drug discovery, exhibiting a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document outlines various synthetic methodologies, presents key quantitative data in a structured format, and discusses the potential therapeutic applications and associated signaling pathways of the synthesized compounds.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, to yield an α,β-unsaturated compound. The reaction is typically catalyzed by a weak base. Pyrazole-4-carbaldehydes are valuable substrates in this reaction, leading to the synthesis of a diverse library of pyrazole-based compounds with significant pharmacological potential.[1][2] Specifically, derivatives of 1,3-diphenyl-1H-pyrazole have been shown to possess anti-inflammatory, antibacterial, antifungal, and anticancer activities.[2][3][4][5][6] This protocol details the synthesis of such derivatives from this compound, a readily accessible starting material. The synthesis of the parent aldehyde can be achieved via the Vilsmeier-Haack reaction of acetophenone phenylhydrazone.[7]
Experimental Protocols
This section provides detailed experimental procedures for the Knoevenagel condensation of this compound with various active methylene compounds under different reaction conditions.
General Protocol using Ammonium Carbonate Catalysis in Aqueous Media
This environmentally friendly protocol utilizes a mild and inexpensive catalyst in an aqueous solvent system.[8]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Deionized water
-
Round bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a 50 mL round bottom flask, combine this compound (1 mmol) and the active methylene compound (1 mmol).
-
Add a 1:1 mixture of water and ethanol (10 mL) to the flask.
-
Stir the mixture for 3-5 minutes to ensure proper mixing.
-
Add ammonium carbonate (20 mol%) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.
-
Upon completion of the reaction (typically 3-20 minutes), allow the mixture to cool to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold water and allow it to air dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Alternative Protocols and Variations
Several variations of the Knoevenagel condensation protocol have been reported, offering flexibility in terms of reaction conditions and catalyst choice.
-
Microwave-assisted synthesis: The reaction can be carried out under microwave irradiation, which often leads to shorter reaction times and improved yields.[3]
-
Sonication: The use of ultrasound has also been shown to be an effective method for promoting the reaction, providing an alternative energy source.[8]
-
Base-catalyzed condensation in organic solvents: Traditional methods often employ bases like piperidine or pyridine in solvents such as ethanol or benzene.[9]
-
Green Chemistry Approach using Poly(ethylene glycol) (PEG): A mixture of the pyrazole aldehyde and an acetophenone in PEG-400 with aqueous NaOH provides a green and efficient route to chalcone-type pyrazole derivatives.[10]
Data Presentation
The following tables summarize the quantitative data obtained from the Knoevenagel condensation of this compound with various active methylene compounds under different conditions.
Table 1: Reaction of this compound with Malononitrile
| Catalyst | Solvent | Method | Time (min) | Yield (%) | Reference |
| (NH₄)₂CO₃ (20 mol%) | Water:Ethanol (1:1) | Reflux | 10 | 92 | [8] |
| (NH₄)₂CO₃ (20 mol%) | Water:Ethanol (1:1) | Sonication | 10 | 90 | [8] |
Table 2: Characterization Data for 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₂N₄ | [8] |
| Molecular Weight | 296.33 g/mol | [8] |
| Melting Point | 70 °C | [3] |
| IR (KBr, cm⁻¹) | ||
| Ar-C-H | 2942 | [8] |
| C≡N | 2225 | [8] |
| C=C | 1642, 1533 | [8] |
| ¹H NMR (400 MHz, DMSO-d₆, δ, ppm) | ||
| Ar-H | 7.49-7.94 (m, 10H) | [8] |
| Pyrazole-H | 8.20 (s, 1H) | [8] |
| Vinyl-CH | 9.21 (s, 1H) | [8] |
| ESI-MS (m/z) | 297 [M+1]⁺ | [8] |
Table 3: Knoevenagel Condensation with Barbituric Acid Derivatives
| Active Methylene Compound | Product | Yield (%) | Reference |
| Barbituric acid | 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | High | [11] |
| Thiobarbituric acid | 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | High | [11] |
Applications in Drug Development
Derivatives synthesized through the Knoevenagel condensation of this compound have shown significant promise in various therapeutic areas.
Antimicrobial Activity
Many pyrazole derivatives exhibit potent antibacterial and antifungal properties.[3][4][12] The synthesized compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, often showing moderate to significant activity.[2]
Anti-inflammatory Activity
The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Novel derivatives have been investigated for their anti-inflammatory potential, with some compounds showing potent inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[11] This suggests a potential mechanism for their anti-inflammatory effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives.[5] Compounds derived from 1,3-diphenyl-1H-pyrazole have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells.[5] The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase.[5] Furthermore, some pyrazole-based compounds have been identified as potent inhibitors of Checkpoint Kinase 1 (Chk1), a crucial regulator of the cell cycle, suggesting a targeted approach to cancer therapy.[13]
Visualizations
Experimental Workflow
Caption: General workflow for the Knoevenagel condensation.
Potential Signaling Pathway in Cancer
Caption: Proposed mechanism of anticancer activity.
Conclusion
The Knoevenagel condensation of this compound is a robust and efficient method for the synthesis of a diverse range of biologically active pyrazole derivatives. The protocols outlined in this application note are adaptable to various laboratory settings and can be modified to suit specific research needs. The resulting compounds serve as promising leads for the development of new therapeutic agents, particularly in the areas of infectious diseases, inflammation, and oncology. Further investigation into the structure-activity relationships and optimization of the pharmacological properties of these derivatives is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 11. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis and biological evaluation of 4'-(6,7-disubstituted-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol as potent Chk1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Pyrazole-Containing Chalcones as Potent Antioxidant Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and antioxidant evaluation of pyrazole-containing chalcones. These compounds are of significant interest in medicinal chemistry due to their potential as precursors for various therapeutic agents. The protocols outlined herein are based on established methodologies and are intended to serve as a comprehensive guide for researchers in the field.
Introduction
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The incorporation of a pyrazole moiety into the chalcone scaffold has been shown to enhance their biological activities, including their antioxidant potential. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Pyrazole-containing chalcones, with their ability to scavenge free radicals, represent a promising class of compounds for the development of novel antioxidant therapies.
Synthesis of Pyrazole-Containing Chalcones
The most common and efficient method for synthesizing pyrazole-containing chalcones is the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of a pyrazole-4-carbaldehyde with an appropriate acetophenone derivative.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of pyrazole-containing chalcones.
Caption: General workflow for the synthesis of pyrazole-containing chalcones.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol provides a general method for the synthesis of pyrazole-containing chalcones.
Materials:
-
Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol)
-
Substituted acetophenone (1 mmol)
-
Ethanol or Poly(ethylene glycol) (PEG-400)
-
20% Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Ice-cold water
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of the substituted this compound and the substituted acetophenone in a minimal amount of ethanol or PEG-400.
-
Slowly add a 20% aqueous solution of NaOH or KOH to the reaction mixture with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water with constant stirring.
-
The precipitated product, the pyrazole-containing chalcone, is then collected by filtration.
-
Wash the precipitate with cold water and dry it.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Antioxidant Activity Evaluation
The antioxidant potential of the synthesized pyrazole-containing chalcones can be evaluated using various in vitro assays. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Mechanism of Antioxidant Action
The antioxidant activity of phenolic compounds, such as many pyrazole-containing chalcones, primarily involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting antioxidant radical is stabilized by resonance.
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
Data Presentation: Synthesis Yields and Antioxidant Activity
The following table summarizes the synthesis yields and antioxidant activities (IC50 values) of a selection of pyrazole-containing chalcones from various studies. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound ID | R1 | R2 | Yield (%) | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II)/µg) | Reference |
| 1a | H | H | 85 | 25.3 | 15.8 | 1.2 | [1][2] |
| 1b | 4-OCH3 | H | 92 | 15.1 | 9.7 | 1.8 | [1] |
| 1c | 4-Cl | H | 88 | 30.5 | 18.2 | 0.9 | [2] |
| 1d | H | 4-NO2 | 75 | 45.2 | 28.9 | 0.5 | [3] |
| 2a | H | 3,4-(OCH3)2 | 89 | 12.4 | 8.1 | 2.1 | [1][3] |
| 2b | 4-N(CH3)2 | H | 95 | 10.8 | 7.5 | 2.5 | [2] |
Note: The data presented is a compilation from multiple sources and serves as an illustrative example. Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols for Antioxidant Assays
The following diagrams and protocols detail the experimental workflows for the DPPH, ABTS, and FRAP assays.
DPPH Radical Scavenging Assay
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare stock solutions of the synthesized chalcones and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., DMSO or methanol).
-
Prepare serial dilutions of the test compounds and the standard.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the sample or standard solution to each well.
-
Add the DPPH working solution to each well.
-
Include a control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value.
-
ABTS Radical Cation Scavenging Assay
Caption: Workflow for the ABTS radical cation scavenging assay.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
Add the sample or standard solution to the wells of a 96-well microplate.
-
Add the diluted ABTS•+ solution to each well.
-
Include a control with solvent and the ABTS•+ solution.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Caption: Workflow for the FRAP assay.
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl3·6H2O solution (20 mM) in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare a series of ferrous sulfate (FeSO4·7H2O) solutions for the standard curve.
-
Prepare solutions of the test compounds.
-
-
Assay Procedure:
-
Add the sample or standard solution to the wells of a 96-well microplate.
-
Add the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the ferric reducing power of the samples from the standard curve and express the results as µM Fe(II) equivalents.
-
Conclusion
This document provides a comprehensive overview of the synthesis and antioxidant evaluation of pyrazole-containing chalcones. The detailed protocols and structured data presentation are intended to facilitate the research and development of these promising compounds as potential therapeutic agents. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and the chemical properties of the synthesized chalcones.
References
- 1. Synthesis, Characterization, Anti-Oxidant and Anti Inflammatory Activity Evaluation of Chalcones & Pyrazoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
The Versatility of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde in Synthetic Chemistry and Drug Discovery
Application Notes and Protocols for Researchers
Introduction: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is a versatile synthetic intermediate that serves as a crucial building block for a wide array of heterocyclic compounds. Its unique structural features, combining a stable pyrazole core with a reactive aldehyde group, make it a valuable precursor in the development of novel therapeutic agents and functional materials. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various biologically active molecules.
Applications in Medicinal Chemistry
Derivatives synthesized from this compound have shown significant promise in several therapeutic areas:
-
Anticancer Agents: A significant area of research has focused on the development of anticancer agents derived from this intermediate.[3][4] These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through mechanisms that can involve the generation of reactive oxygen species (ROS) and the activation of caspases.[1][5] Some derivatives have also been identified as inhibitors of key enzymes in cancer progression, such as cyclin-dependent kinase 2 (CDK2).[6]
-
Anti-inflammatory and Analgesic Activity: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[7] Novel derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[2][8]
-
Anticonvulsant Properties: Researchers have explored the synthesis of pyrazole derivatives with potential anticonvulsant activity, addressing the need for new treatments for epilepsy.[9][10]
-
Antimicrobial and Antiviral Agents: The scaffold has been utilized to develop compounds with activity against various pathogens, including bacteria, fungi, and viruses like the Respiratory Syncytial Virus (RSV).[11][12]
Synthetic Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes the synthesis of the title compound from the corresponding acetophenone phenylhydrazone.[13][14][15]
Workflow for Vilsmeier-Haack Reaction:
Caption: Workflow for the synthesis of this compound.
Materials:
-
Acetophenone phenylhydrazone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (0.012 mol) to anhydrous N,N-dimethylformamide (10 mL) at 0-5°C with constant stirring.[13]
-
To this reagent, add the acetophenone phenylhydrazone (0.004 mol) in small portions.
-
Stir the reaction mixture at 60–90°C for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[13][14]
-
After completion, pour the reaction mixture into crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.[9]
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain pure this compound.[9]
Protocol 2: Synthesis of (E)-4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one
This protocol details the synthesis of an oxazolone derivative with potential biological activity.[16]
Materials:
-
This compound (0.01 mol)
-
p-Nitrohippuric acid (0.01 mol)
-
Glacial acetic acid (10 mL)
-
Acetic anhydride (15 mL)
-
Freshly fused sodium acetate (0.01 mol)
-
Ethanol
Procedure:
-
In a flask, combine p-nitrohippuric acid (2.24 g, 0.01 mol), this compound (2.48 g, 0.01 mol), glacial acetic acid (10 mL), acetic anhydride (15 mL), and freshly fused sodium acetate (0.82 g, 0.01 mol).
-
Heat the mixture on a steam bath for 6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Add ice-cold water (50 mL) to the mixture.
-
Filter the resulting solid product and recrystallize it from ethanol to yield the pure oxazolone derivative.[16]
Protocol 3: One-Pot Synthesis of Penta-substituted Pyridine Derivatives
This protocol describes a three-component reaction to synthesize highly substituted pyridine derivatives.
Materials:
-
This compound (1 mmol)
-
Malononitrile (1 mmol)
-
Thiol derivative (e.g., thiophenol) (1 mmol)
-
Triethylamine
-
Ethanol
Procedure:
-
In a suitable flask, dissolve this compound (1 mmol), malononitrile (1 mmol), and the thiol derivative (1 mmol) in ethanol.
-
Add a catalytic amount of triethylamine to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by filtration if it precipitates or by extraction followed by solvent evaporation.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of various derivatives of this compound.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5a | MCF-7 (Breast) | 1.88 ± 0.11 | [2][6] |
| 5a | B16-F10 (Melanoma) | 2.12 ± 0.15 | [2][6] |
| 9 | A549 (Lung) | 0.83 | [3] |
| 17 | HeLa (Cervical) | 1.21 | [3] |
| 28 | MCF-7 (Breast) | 1.05 | [3] |
| 3f | MDA-MB-468 | 14.97 (24h) | [1] |
| 3f | MDA-MB-468 | 6.45 (48h) | [1] |
| Paclitaxel | MDA-MB-468 | 49.90 (24h) | [1] |
| Paclitaxel | MDA-MB-468 | 25.19 (48h) | [1] |
Table 2: Anticonvulsant Activity of Pyrazole Derivatives
| Compound ID | Test Model | Activity | Reference |
| 7h | MES | Potent anticonvulsant | [10] |
| 7h | scPTZ | Significant activity | [10] |
| Various | MES | Evaluated as potent | [9] |
Table 3: Anti-RSV Activity of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives
| Compound ID | EC₅₀ (µM) | Reference |
| Various | 5 - 28 | [11][12] |
Mechanism of Action: Induction of Apoptosis in Cancer Cells
Several studies have indicated that pyrazole derivatives exert their anticancer effects by inducing apoptosis. A proposed signaling pathway is illustrated below.
Caption: Proposed mechanism of apoptosis induction by pyrazole derivatives.
This pathway suggests that the pyrazole derivatives can lead to an increase in intracellular reactive oxygen species (ROS), which in turn causes mitochondrial stress. This stress can trigger the activation of caspases, a family of proteases that are central to the execution of apoptosis. Additionally, some derivatives have been shown to cause cell cycle arrest at different phases, which can also contribute to the apoptotic process.[1][3]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The straightforward synthesis of this aldehyde and its reactivity allow for the creation of extensive libraries of derivatives for biological screening. The promising anticancer, anti-inflammatory, and anticonvulsant activities of these derivatives underscore the importance of this scaffold in medicinal chemistry research. The protocols and data presented here provide a solid foundation for researchers to explore the full potential of this remarkable synthetic building block.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phytojournal.com [phytojournal.com]
- 8. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. jofamericanscience.org [jofamericanscience.org]
Anwendungs- und Protokollhinweise: Derivatisierung von Pyrazol-4-carbaldehyd zur Hemmung der 15-Lipoxygenase
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Überblick über die Synthese, Charakterisierung und Evaluierung von Pyrazol-4-carbaldehyd-Derivaten als potente Inhibitoren der 15-Lipoxygenase (15-LOX). Die hierin enthaltenen Informationen sollen Forschern als Leitfaden für die Entwicklung neuartiger entzündungshemmender Wirkstoffe dienen.
Einleitung
Die 15-Lipoxygenase (15-LOX) ist ein Schlüsselenzym im Arachidonsäurestoffwechsel, das eine entscheidende Rolle bei Entzündungsprozessen spielt. Eine übermäßige Aktivität der 15-LOX wird mit verschiedenen entzündlichen Erkrankungen in Verbindung gebracht, was sie zu einem attraktiven Ziel für die Entwicklung von neuen Therapeutika macht. Pyrazol-4-carbaldehyd und seine Derivate haben sich als vielversprechende Klasse von Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten erwiesen, einschließlich entzündungshemmender Eigenschaften.[1][2] Die Derivatisierung des Pyrazol-4-carbaldehyd-Grundgerüsts bietet die Möglichkeit, die Selektivität und Wirksamkeit gegenüber 15-LOX zu verbessern.
Der 15-Lipoxygenase-Signalweg
Der 15-LOX-Signalweg ist ein entscheidender Teil des Arachidonsäure-Metabolismus, der zur Produktion von entzündungsfördernden Mediatoren führt. Eine Hemmung dieses Signalwegs durch Pyrazol-4-carbaldehyd-Derivate kann die Entzündungsreaktion modulieren.
Abbildung 1: Vereinfachter Signalweg der 15-Lipoxygenase und der Angriffspunkt für Pyrazol-4-carbaldehyd-Derivate.
Quantitative Daten zur 15-LOX-Hemmung
Die Wirksamkeit von verschiedenen Derivaten des Pyrazol-4-carbaldehyds als 15-LOX-Inhibitoren wird typischerweise durch den IC50-Wert ausgedrückt. Dieser Wert gibt die Konzentration eines Inhibitors an, die erforderlich ist, um die Enzymaktivität um 50 % zu reduzieren. Die folgende Tabelle fasst die 15-LOX-inhibitorische Aktivität einer Reihe von 3-(2-Naphthyl)-1-phenyl-1H-pyrazol-Derivaten zusammen, die aus dem entsprechenden Pyrazol-4-carbaldehyd synthetisiert wurden.[1]
| Verbindung | R-Gruppe | IC50 (µM) für 15-LOX[1] |
| 3a | Phenyl | 10.11 ± 0.13 |
| 3b | 4-Methoxyphenyl | 11.24 ± 0.15 |
| 3c | 4-Methylphenyl | 12.87 ± 0.11 |
| 3d | 4-Chlorphenyl | 13.12 ± 0.18 |
| 3e | 2,4-Dichlorphenyl | 14.09 ± 0.14 |
| 4a | Phenyl, Phenyl | 10.98 ± 0.11 |
| 4b | Phenyl, 4-Methoxyphenyl | 11.88 ± 0.12 |
| 4c | Phenyl, 4-Methylphenyl | 13.11 ± 0.15 |
| 4d | Phenyl, 4-Chlorphenyl | 13.98 ± 0.17 |
| 4e | Phenyl, 2,4-Dichlorphenyl | 14.87 ± 0.13 |
| 5a | Phenyl | 10.55 ± 0.12 |
| 5b | 4-Methoxyphenyl | 9.87 ± 0.14 |
| 5c | 4-Methylphenyl | 9.01 ± 0.11 |
| 5d | 4-Chlorphenyl | 11.21 ± 0.15 |
| 5e | 2,4-Dichlorphenyl | 12.43 ± 0.16 |
| 6a | Phenyl | 8.87 ± 0.12 |
| 6b | 4-Methoxyphenyl | 10.01 ± 0.11 |
| 6c | 4-Methylphenyl | 9.11 ± 0.13 |
| 6d | 4-Chlorphenyl | 10.89 ± 0.14 |
| 6e | 2,4-Dichlorphenyl | 9.99 ± 0.12 |
| Quercetin | (Standard) | 15.24 ± 0.17 |
Experimentelle Protokolle
Die Entwicklung potenter 15-LOX-Inhibitoren auf Basis von Pyrazol-4-carbaldehyd umfasst die chemische Synthese der Derivate und die anschließende biologische Testung ihrer hemmenden Aktivität.
Allgemeiner Arbeitsablauf
Der folgende Arbeitsablauf skizziert die wesentlichen Schritte von der Synthese bis zur Evaluierung der Pyrazol-4-carbaldehyd-Derivate.
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Entwicklung von Pyrazol-4-carbaldehyd-basierten 15-LOX-Inhibitoren.
Synthese von Pyrazol-4-carbaldehyd-Derivaten
Die Synthese von Pyrazol-4-carbaldehyden erfolgt häufig über die Vilsmeier-Haack-Reaktion.[3][4][5][6]
Beispielprotokoll zur Synthese von 3-(2-Naphthyl)-1-phenyl-1H-pyrazol-4-carbaldehyd:
-
Herstellung des Phenylhydrazons:
-
Lösen Sie β-Acetylnaphthalin (0,03 mol) und Phenylhydrazin (0,04 mol) in absolutem Ethanol (50 ml).
-
Fügen Sie einige Tropfen Eisessig hinzu und erhitzen Sie die Mischung 30 Minuten lang auf einem Wasserbad.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion kühlen Sie die Mischung ab, um das Phenylhydrazon auszufällen, das dann abfiltriert und getrocknet wird.
-
-
Vilsmeier-Haack-Reaktion:
-
Bereiten Sie das Vilsmeier-Reagenz vor, indem Sie Phosphoroxychlorid (POCl₃) langsam zu gekühltem N,N-Dimethylformamid (DMF) geben.
-
Fügen Sie das zuvor synthetisierte Phenylhydrazon (0,01 mol) in DMF (3 ml) zu zwei Mol des kalten Vilsmeier-Reagenzes hinzu.[3]
-
Rühren Sie die Reaktionsmischung für 5-6 Stunden bei 70-80 °C.[3]
-
Überwachen Sie den Reaktionsfortschritt mittels DC (Laufmittel: Hexan/Ethanol 90:10).[3]
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und gießen Sie sie in kaltes Wasser.
-
Neutralisieren Sie mit einer gesättigten Natriumbicarbonatlösung, um das Produkt auszufällen.
-
Filtrieren Sie den Feststoff ab, waschen Sie ihn mit Wasser und trocknen Sie ihn.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um reines 3-(2-Naphthyl)-1-phenyl-1H-pyrazol-4-carbaldehyd zu erhalten.
-
Die Derivatisierung des Carbaldehyds zur Synthese der in Tabelle 1 gezeigten Verbindungen (z.B. Chalcone, Pyrazoline, Isoxazoline) erfolgt durch Kondensationsreaktionen mit den entsprechenden Ketonen oder anderen geeigneten Reaktanden.[1]
Protokoll für den 15-Lipoxygenase-Inhibitionsassay
Dieses Protokoll basiert auf einem kommerziell erhältlichen Kit und dient zur Bestimmung der 15-LOX-hemmenden Aktivität der synthetisierten Verbindungen.
Materialien:
-
15-Lipoxygenase-Enzym
-
Arachidonsäure (Substrat)
-
Testverbindungen (in DMSO gelöst)
-
Assay-Puffer
-
96-Well-Platte
-
Mikroplatten-Lesegerät
Durchführung:
-
Pipettieren Sie 90 µl der 15-LOX-Lösung in jede Vertiefung einer 96-Well-Platte.[3]
-
Fügen Sie 10 µl der Testverbindung in verschiedenen Konzentrationen (z. B. 2,5, 5,0 und 10 µg/ml) zu den entsprechenden Vertiefungen hinzu.[3] Führen Sie eine Kontrolle mit DMSO allein durch.
-
Inkubieren Sie die Platte für 10 Minuten bei Raumtemperatur.
-
Starten Sie die Reaktion, indem Sie 10 µl der Arachidonsäure-Substratlösung in jede Vertiefung geben.
-
Messen Sie die Absorption sofort bei 490-510 nm mit einem Mikroplatten-Lesegerät.
-
Berechnen Sie die prozentuale Hemmung für jede Konzentration der Testverbindung im Vergleich zur Kontrolle.
-
Bestimmen Sie den IC50-Wert durch lineare Regression aus der Auftragung der prozentualen Hemmung gegen die Konzentration des Inhibitors.
Struktur-Aktivitäts-Beziehungen (SAR)
Die in Tabelle 1 dargestellten Daten ermöglichen erste Einblicke in die Struktur-Aktivitäts-Beziehungen:
-
Einfluss des heterozyklischen Rings: Die Einführung eines Pyrazolin- (Serie 3 und 4), Isoxazolin- (Serie 5) oder Pyrazolin-Carbothioamid-Rings (Serie 6) am Pyrazol-Grundgerüst führt zu Verbindungen mit potenter 15-LOX-inhibitorischer Aktivität. Insbesondere die Verbindungen der Serie 6 zeigen durchweg niedrige IC50-Werte, was auf eine günstige Interaktion der Carbothioamid-Gruppe mit dem Enzym hindeutet.
-
Einfluss der Substituenten am Phenylring: Elektronenziehende (z.B. -Cl) und elektronenschiebende (z.B. -OCH₃, -CH₃) Substituenten am Phenylring der angehängten heterozyklischen Systeme beeinflussen die Aktivität. In der Isoxazolin-Serie (5) führt eine Methylgruppe in para-Position (5c) zur höchsten Aktivität, während in der Pyrazolin-Carbothioamid-Serie (6) der unsubstituierte Phenylring (6a) die potenteste Verbindung liefert.
Diese Beobachtungen deuten darauf hin, dass sowohl die Art des heterozyklischen Rings als auch die elektronischen Eigenschaften der Substituenten eine wichtige Rolle für die Bindung an das aktive Zentrum der 15-LOX spielen.
Fazit
Die Derivatisierung von Pyrazol-4-carbaldehyd stellt eine vielversprechende Strategie zur Entwicklung potenter und selektiver Inhibitoren der 15-Lipoxygenase dar. Die vorgestellten Protokolle für die Synthese und die biologische Testung bieten eine solide Grundlage für weitere Forschungs- und Entwicklungsarbeiten auf diesem Gebiet. Die systematische Untersuchung von Struktur-Aktivitäts-Beziehungen wird entscheidend sein, um die nächste Generation von entzündungshemmenden Medikamenten zu entwerfen, die auf den 15-LOX-Signalweg abzielen.
References
- 1. degres.eu [degres.eu]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. journals.stmjournals.com [journals.stmjournals.com]
Application Notes and Protocols for the Development of Pyrazole Derivatives as Potential Anti-inflammatory Agents
Introduction
Pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent anti-inflammatory properties.[1][2][3][4] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[1][5][6][7] Notably, the selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.[1][6] Marketed drugs such as Celecoxib, a selective COX-2 inhibitor, feature a pyrazole core, highlighting the therapeutic potential of this scaffold.[1][4][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of novel pyrazole derivatives as anti-inflammatory agents. The following sections detail the synthetic protocols, in vitro and in vivo biological evaluation methods, and data presentation for the characterization of these compounds.
I. Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The following protocol describes a general procedure for the synthesis of 1,3,5-trisubstituted pyrazole derivatives.
Experimental Protocol: Synthesis of 1,5-diaryl-3-(trifluoromethyl)-1H-pyrazole
This protocol is a representative example of pyrazole synthesis, adapted from methodologies described in the literature.
Materials:
-
Substituted acetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Hydrazine hydrate or substituted phenylhydrazine
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of the 1,3-diketone intermediate:
-
In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in anhydrous ethanol.
-
Add sodium methoxide (1.2 eq) to the solution and stir at room temperature for 30 minutes.
-
Slowly add ethyl trifluoroacetate (1.1 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-diketone.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Synthesis of the pyrazole derivative:
-
Dissolve the purified 1,3-diketone (1.0 eq) in ethanol.
-
Add hydrazine hydrate or a substituted phenylhydrazine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[8]
-
II. In Vitro Evaluation of Anti-inflammatory Activity
The primary mechanism of action for many pyrazole-based anti-inflammatory agents is the inhibition of COX enzymes. Therefore, an in vitro assay to determine the inhibitory activity against COX-1 and COX-2 is a critical step in the evaluation process.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the synthesized pyrazole derivatives against COX-1 and COX-2.[5][9][10]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (pyrazole derivatives) dissolved in DMSO
-
Positive controls (e.g., Celecoxib for COX-2, Indomethacin for non-selective inhibition)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and positive controls in DMSO.
-
Prepare working solutions by diluting the stock solutions in Tris-HCl buffer. The final DMSO concentration in the assay should be less than 1%.
-
Prepare the enzyme solutions (COX-1 and COX-2) in Tris-HCl buffer containing heme.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well in triplicate:
-
150 µL of Tris-HCl buffer
-
10 µL of Heme solution
-
10 µL of the test compound solution at various concentrations (or vehicle for control wells).
-
10 µL of the COX-1 or COX-2 enzyme solution.
-
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.
-
Immediately add 10 µL of TMPD solution to each well.
-
Measure the absorbance at 590 nm using a microplate reader at regular intervals for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, using a suitable software.
-
The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[9]
-
III. In Vivo Evaluation of Anti-inflammatory Activity
To assess the anti-inflammatory potential of the synthesized pyrazole derivatives in a biological system, the carrageenan-induced paw edema model in rodents is a widely used and reliable method for studying acute inflammation.[11][12][13][14][15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (pyrazole derivatives)
-
Positive control (e.g., Indomethacin or Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Handling and Grouping:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: Test compounds at different doses (e.g., 10, 20, 50 mg/kg)
-
-
-
Drug Administration:
-
Administer the vehicle, positive control, or test compounds orally (p.o.) via gavage 1 hour before the induction of inflammation.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).
-
Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vt).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V0.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Edemacontrol - Edematreated) / Edemacontrol] x 100
-
-
IV. Data Presentation
Quantitative data from the in vitro and in vivo assays should be summarized in clear and well-structured tables to facilitate comparison and interpretation of the results.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Derivative 1 | 15.2 | 0.25 | 60.8 |
| Derivative 2 | 25.8 | 0.42 | 61.4 |
| Celecoxib | 12.6 | 0.08 | 157.5 |
| Indomethacin | 0.12 | 0.85 | 0.14 |
Data are representative and compiled from various sources for illustrative purposes.[5][9]
Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Derivative 1 | 20 | 55.4 |
| Derivative 2 | 20 | 62.1 |
| Indomethacin | 10 | 68.5 |
| Celecoxib | 10 | 75.2 |
Data are representative and compiled from various sources for illustrative purposes.[11]
V. Visualizations
Diagram 1: General Workflow for Discovery of Pyrazole-Based Anti-inflammatory Agents
Caption: Workflow for pyrazole anti-inflammatory drug discovery.
Diagram 2: Arachidonic Acid Signaling Pathway and COX Inhibition
Caption: COX inhibition by pyrazole derivatives in the arachidonic acid pathway.
Diagram 3: Experimental Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the in vivo paw edema assay.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. inotiv.com [inotiv.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a crucial building block in medicinal chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack synthesis of this compound from acetophenone phenylhydrazone.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?
-
Answer: Low or no yield in the Vilsmeier-Haack reaction can stem from several factors. Firstly, the purity of reagents is critical; ensure that N,N-dimethylformamide (DMF) is anhydrous and phosphorus oxychloride (POCl₃) is fresh, as the Vilsmeier reagent is moisture-sensitive. Secondly, inadequate temperature control can hinder the reaction; the formation of the Vilsmeier reagent is exothermic and should be performed at 0-5°C to prevent its decomposition. Finally, the reactivity of the substrate is important. If the phenylhydrazone derivative has strongly electron-withdrawing groups, the reaction may require more forcing conditions, such as higher temperatures (e.g., 70-120°C) and a larger excess of the Vilsmeier reagent.[1][2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and to quench the reaction upon consumption of the starting material.
Issue 2: Formation of Multiple Products
-
Question: My TLC analysis shows multiple spots, indicating the presence of byproducts. What are these byproducts and how can I minimize their formation?
-
Answer: The formation of multiple products is a common challenge. Key byproducts can include:
-
Di-formylated products: This occurs when the pyrazole ring is formylated at more than one position. To minimize this, carefully control the stoichiometry of the Vilsmeier reagent to a 1:1 to 1.5:1 ratio relative to the substrate. Adding the Vilsmeier reagent dropwise to the substrate solution can also prevent localized high concentrations that favor di-formylation.
-
Chlorinated byproducts: The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures.[1] Running the reaction at the lowest effective temperature is crucial for minimizing this side reaction.
-
Hydroxymethylated byproducts: Prolonged heating of DMF can generate small amounts of formaldehyde, leading to hydroxymethylation of the pyrazole ring.[2] Optimizing the reaction time is key to avoiding this.
-
Issue 3: Reaction Mixture Solidification
-
Question: During the addition of POCl₃ to DMF, the mixture solidified, and my stir bar got stuck. What causes this and how can I prevent it?
-
Answer: The formation of the Vilsmeier reagent (a chloroiminium salt) can sometimes lead to precipitation, especially at low temperatures or with high concentrations of reagents. To mitigate this, consider using a co-solvent such as chloroform or dichloromethane to maintain a more homogeneous solution. Ensure vigorous stirring during the addition of POCl₃ and consider a slower, more controlled dropwise addition to manage the exothermic reaction and prevent rapid precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how does it apply to the synthesis of this compound?
A1: The Vilsmeier-Haack reaction is a formylation reaction that introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring. In this synthesis, acetophenone phenylhydrazone undergoes cyclization and formylation in the presence of the Vilsmeier reagent (formed from DMF and POCl₃) to yield this compound.[3]
Q2: What is the optimal temperature and reaction time for this synthesis?
A2: The optimal conditions can vary. The Vilsmeier reagent is typically prepared at 0-5°C. The subsequent reaction with the phenylhydrazone is often started at a low temperature and then heated to between 50°C and 120°C for several hours.[1][4] It is highly recommended to monitor the reaction by TLC to determine the point of maximum conversion of the starting material and minimal byproduct formation.
Q3: Are there alternative, more environmentally friendly methods for this synthesis?
A3: Yes, recent studies have explored microwave-assisted and ultrasonic-accelerated Vilsmeier-Haack reactions. These methods can significantly reduce reaction times from hours to minutes and may lead to higher yields while using greener solvents like ethanol and acetonitrile.[5][6]
Q4: How should the reaction be properly quenched and the product isolated?
A4: The reaction is typically quenched by carefully pouring the reaction mixture into crushed ice or an ice-water mixture. This should be done slowly and with vigorous stirring to control the exothermic hydrolysis of the unreacted Vilsmeier reagent and the intermediate iminium salt. The product usually precipitates as a solid and can be collected by filtration. Neutralization with a base like sodium acetate or potassium carbonate may be necessary. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Pyrazole-4-carbaldehydes in Vilsmeier-Haack Reactions.
| Substrate | Reagent Ratio (Substrate:POCl₃:DMF) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-methyl-3-propyl-5-chloro-1H-pyrazole | 1 : 2 : 2 | 120 | 2 | 32 | [1] |
| 1-methyl-3-propyl-5-chloro-1H-pyrazole | 1 : 2 : 5 | 120 | 2 | 55 | [1] |
| Acetophenone phenylhydrazone (Conventional) | Not specified | 70-80 | 6-7 | Good | [7] |
| p-substituted acetophenone phenylhydrazone (Microwave) | Not specified | 60 | 5-15 min | 80-92 | [5] |
| p-substituted acetophenone phenylhydrazone (Ultrasonic) | Not specified | Not specified | 10-60 min | 75-88 | [5] |
Experimental Protocols
Detailed Methodology for the Conventional Synthesis of this compound:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5°C. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction with Phenylhydrazone: After the addition of POCl₃, continue stirring the mixture at 0-5°C for another 30 minutes. Prepare a solution of acetophenone phenylhydrazone in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 70-80°C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 5-7 hours.
-
Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice with vigorous stirring. A precipitate will form. Neutralize the mixture with a saturated solution of sodium acetate or potassium carbonate.
-
Purification: Filter the crude product, wash it thoroughly with cold water, and dry it. Recrystallize the solid from ethanol to obtain pure this compound as colorless needles.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. degres.eu [degres.eu]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Troubleshooting Vilsmeier-Haack reaction side products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Vilsmeier-Haack reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Vilsmeier-Haack reaction, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My Vilsmeier-Haack reaction is resulting in a low yield or no desired product. What are the possible reasons and how can I improve the outcome?
-
Answer: Low or no product yield in a Vilsmeier-Haack reaction can stem from several factors, primarily related to the reactivity of the substrate and the integrity of the reagents.
-
Substrate Reactivity: The Vilsmeier-Haack reaction is most effective with electron-rich aromatic or heterocyclic compounds.[1][2][3] If your substrate is electron-deficient, the reaction may proceed slowly or not at all. Consider using a more activated substrate if possible.
-
Reagent Quality: The Vilsmeier reagent is sensitive to moisture.[4] Ensure that the N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous and of high purity.[4][5] Using freshly opened or properly stored reagents is crucial.
-
Reaction Temperature: The optimal temperature depends on the substrate's reactivity, ranging from 0°C to 80°C.[6] For highly reactive substrates, a lower temperature (0-5°C) is recommended to control the reaction rate.[4] For less reactive substrates, a higher temperature may be necessary.[4][7]
-
Stoichiometry: An appropriate molar ratio of the Vilsmeier reagent to the substrate is critical. A common starting point is a 1.1 to 1.5-fold excess of the Vilsmeier reagent.[8]
-
Issue 2: Formation of Multiple Products and Side Reactions
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?
-
Answer: The formation of multiple products is a frequent challenge. Key side reactions include over-formylation and chlorination.
-
Over-formylation (Di-formylation): Highly activated substrates can undergo formylation at multiple sites.[8] To mitigate this, several strategies can be employed:
-
Stoichiometry Control: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. Using a ratio closer to 1:1 can favor mono-formylation.[8]
-
Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the substrate can prevent localized high concentrations of the reagent.[8]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[8]
-
-
Chlorination: The Vilsmeier reagent can act as a chlorinating agent, leading to chlorinated byproducts, especially at higher temperatures.[8]
-
Formation of Tarry Residue: The reaction is exothermic, and poor temperature control can lead to polymerization and decomposition, resulting in a dark, tarry residue.[4] Maintaining strict temperature control, especially during reagent preparation, is essential.[4]
-
Issue 3: Difficult Product Isolation and Purification
-
Question: I am facing difficulties in isolating and purifying my desired product after the reaction. What are some common issues and their solutions?
-
Answer: Product isolation can be hampered by factors such as product solubility and emulsion formation during workup.
-
Aqueous Work-up: The reaction is typically quenched by pouring the reaction mixture into ice-water.[1][4] This should be done slowly and carefully to manage the exothermic reaction.[4] Neutralization with a base like sodium acetate or sodium hydroxide is often necessary.[1][9]
-
Product Solubility: If the product is water-soluble, it may be lost in the aqueous layer during extraction.[4] Saturating the aqueous layer with brine or performing multiple extractions with an appropriate organic solvent can improve recovery.
-
Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult.[4] Adding brine or filtering the mixture through a pad of celite can help to break the emulsion.
-
Purification: Column chromatography on silica gel or recrystallization are common methods for purifying the final product.[1][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it prepared?
A1: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[4][10] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[4] The reaction is exothermic and requires careful temperature control.[4]
Q2: What are the key safety precautions for the Vilsmeier-Haack reaction?
A2: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[4] The Vilsmeier reagent is also moisture-sensitive.[4] The reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] The quenching step with ice should be performed slowly and cautiously.[4]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the Vilsmeier-Haack reaction can be effectively monitored by thin-layer chromatography (TLC).[4] A small aliquot of the reaction mixture is carefully quenched with water or a basic solution, extracted with an organic solvent, and then spotted on a TLC plate to track the consumption of the starting material and the formation of the product.[4]
Q4: What is the mechanism of the Vilsmeier-Haack reaction?
A4: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (a chloroiminium ion).[1][2][3] In the second stage, the electron-rich aromatic ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution.[1][11] The resulting iminium intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde or ketone.[10][11]
Data Presentation
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution
| Vilsmeier Reagent : Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
This table summarizes the typical effect of the Vilsmeier reagent to substrate ratio on the product distribution for a generic activated aromatic compound.[8]
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0-5°C in an ice bath.[4]
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10°C.[4] Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the electron-rich aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloromethane or DMF).[4]
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5°C.[4]
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[4][8]
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[4]
-
Neutralize the mixture with a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral or slightly basic.[1][9]
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.[8] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1][8] The crude product can then be purified by column chromatography or recrystallization.[1]
Visualizations
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier haack reaction | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack reaction [chemeurope.com]
Technical Support Center: Purification of Crude 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.
Q2: What are the typical impurities found in crude this compound synthesized via the Vilsmeier-Haack reaction?
A2: Crude this compound synthesized via the Vilsmeier-Haack reaction may contain several impurities, including unreacted starting materials (e.g., acetophenone phenylhydrazone), partially reacted intermediates, and byproducts from side reactions. Dark, tarry residues can also form due to the exothermic nature of the reaction and the presence of impurities in the starting materials or solvents.[1]
Q3: How can I effectively remove colored impurities from my product?
A3: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration. The activated charcoal adsorbs the colored compounds. However, it is important to use activated charcoal sparingly as it can also adsorb some of the desired product, potentially lowering the overall yield.
Q4: My purified product has a low melting point and a broad melting range. What could be the issue?
A4: A low and broad melting point range is a strong indication of impurities remaining in your product. Further purification by recrystallization or column chromatography is recommended to improve the purity and, consequently, achieve a sharp melting point within the expected range (typically around 142-146 °C).
Q5: Can I use an acid-base extraction to purify my product?
A5: While acid-base extraction can be a useful technique for separating acidic or basic impurities, this compound is a neutral compound. Therefore, a simple acid-base extraction is unlikely to be an effective primary purification method for the product itself. However, it could potentially be used to remove acidic or basic impurities from the crude mixture before proceeding with recrystallization or column chromatography.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Incomplete Crystallization | - Ensure the solution is fully saturated at the higher temperature before cooling. - Allow for slow cooling to promote the formation of larger, purer crystals. Rapid cooling can trap impurities. - If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Product is Too Soluble in the Chosen Solvent | - If the product remains dissolved even at low temperatures, the solvent is not suitable for recrystallization. - Consider using a mixed solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, heat to redissolve and cool slowly. |
| Excessive Washing of Crystals | - Wash the filtered crystals with a minimal amount of cold recrystallization solvent to avoid redissolving a significant portion of the product. |
| Premature Crystallization During Hot Filtration | - Use a pre-heated funnel and flask for the hot filtration step to prevent the product from crystallizing on the filter paper. - Add a small excess of the hot solvent before filtration to ensure the product remains in solution. |
Issue 2: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate Eluent System | - The polarity of the eluent system is critical for good separation. If the product elutes too quickly (high Rf value), decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). - If the product does not move from the baseline (low Rf value), increase the polarity of the eluent (e.g., decrease the hexane to ethyl acetate ratio). - Perform a preliminary TLC analysis with various solvent systems to identify the optimal eluent for separation. |
| Column Overloading | - Using too much crude product for the size of the column will result in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Improper Column Packing | - Ensure the silica gel is packed uniformly without any cracks or air bubbles, as these can lead to channeling and poor separation. |
| Co-elution of Impurities | - If impurities have similar polarities to the product, a single column may not be sufficient. In such cases, a second column with a different eluent system or a different stationary phase (e.g., alumina) may be necessary. Alternatively, recrystallization of the partially purified product can be effective. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Column Chromatography
-
Preparation of the Column: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The progress of the separation can be monitored by TLC.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Column Chromatography Eluent Systems for Pyrazole-4-carbaldehyde Derivatives
| Compound | Eluent System (v/v) | Reference |
| 1,3-Diphenyl-5-(substituted)-1H-pyrazoles | Hexane/Ethyl Acetate (19:1) | [2] |
| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Chloroform | [3] |
| Substituted 1-phenyl-1H-pyrazole-4-carbaldehydes | Ethyl Acetate/n-Hexane (1:5) | [4] |
| 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes | Ethyl Acetate/Petroleum Ether | [5] |
Table 2: Reported Yields for Purified Pyrazole Derivatives
| Compound | Purification Method | Yield (%) | Reference |
| 1,3-Diphenyl-5-(p-tolyl)-1H-pyrazole | Column Chromatography | 88 | [2] |
| 5-(4-Chlorophenyl)-1,3-diphenyl-1H-pyrazole | Column Chromatography | 71 | [2] |
| 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes | Column Chromatography | Good yields | [5] |
| Steroidal Pyrazoles | Column Chromatography | 60-65 | [6] |
Mandatory Visualization
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for low yield in recrystallization.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. reddit.com [reddit.com]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
Technical Support Center: Optimizing Pyrazole Aldehyde Condensation Reactions
Welcome to the technical support center for pyrazole aldehyde condensation reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice for common issues, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to help you optimize your reaction conditions and achieve higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the pyrazole aldehyde condensation process.
Question: My reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in pyrazole aldehyde condensations can stem from several factors, including suboptimal reaction conditions, reagent stability, and competing side reactions.[1] A systematic approach to troubleshooting can help identify and resolve the issue.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions:
-
Catalyst Choice: The choice of catalyst can significantly impact the reaction outcome. A variety of catalysts have been shown to be effective, including Lewis acids (e.g., Yb(OTf)₃, InCl₃, ZrCl₄), solid-state catalysts (e.g., CuO/ZrO₂), and even biocatalysts.[2][3] In some cases, particularly with certain substrates, the reaction may proceed better without a catalyst in a high-boiling solvent like DMF.[2]
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Solvent Selection: The solvent system plays a crucial role. For Knoevenagel condensations of pyrazole aldehydes with malononitrile, a 1:1 mixture of water and ethanol has been shown to be an effective solvent system.[4] The use of trifluoroethanol as a solvent can also catalyze the reaction by stabilizing the enol form of 1,3-dicarbonyl compounds.[3][5]
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Temperature and Reaction Time: Increasing the reaction temperature or prolonging the reaction time can help drive the reaction to completion, especially when dealing with less reactive substrates.[2] However, be aware that elevated temperatures can sometimes lead to the formation of tar-like substances due to polymerization or degradation.[2] It may be beneficial to run the reaction at a lower temperature for a longer duration.[2]
-
-
Substituent Effects:
-
Electron-withdrawing groups on the pyrazole aldehyde can decrease its reactivity, leading to lower yields.[2] To counteract this, you can try increasing the reaction temperature, extending the reaction time, or using a more potent Lewis acid catalyst to enhance the electrophilicity of the aldehyde.[2]
-
-
Side Reactions:
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The aldehyde may undergo self-condensation, reducing its availability for the desired reaction.[2] To minimize this, try adding the aldehyde slowly to the reaction mixture to maintain a low concentration.[2]
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Optimizing the stoichiometry of the reactants can also be beneficial. Using an excess of the other reactants relative to the aldehyde may be helpful.[2]
-
Question: I am observing the formation of significant side products and impurities. How can I minimize these?
Answer: The formation of side products is a common challenge. Understanding the potential side reactions and adjusting your protocol accordingly can lead to a cleaner reaction profile.
Common Side Reactions and Mitigation Strategies:
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Michael Addition: In multicomponent reactions, intermediates can undergo Michael addition, leading to different products.[3][5] Careful selection of catalysts and reaction conditions can favor the desired reaction pathway.
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Self-Condensation of Aldehyde: As mentioned previously, slow addition of the aldehyde can minimize self-condensation.[2]
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Ring Opening of Products: Certain products, like dihydropyrimidine rings formed in some condensations, can be susceptible to cleavage under harsh basic conditions during workup and purification.[2] It is advisable to avoid strong bases in these steps.[2]
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Polymerization: Tar-like substances can form at high temperatures.[2] Optimizing the temperature and ensuring the purity of starting materials can help prevent this.[2]
Question: How do I choose the right catalyst for my pyrazole aldehyde condensation?
Answer: The choice of catalyst depends on the specific type of condensation reaction you are performing (e.g., Knoevenagel, multicomponent reaction) and the nature of your substrates.
Catalyst Selection Guide:
| Reaction Type | Recommended Catalysts | Notes |
| Knoevenagel Condensation | Ammonium carbonate, Piperidine, Proline functionalized polyacrylonitrile fibre, Basic ionic liquids.[4][6][7] | Ammonium carbonate is a mild, cheap, and efficient catalyst for the condensation of pyrazole aldehydes with malononitrile in aqueous media.[4][7] |
| Multicomponent Reactions | Lewis acids (Yb(OTf)₃, InCl₃, ZrCl₄), Nanoparticle catalysts (Ag/TiO₂, Fe₃O₄@L-arginine), Biocatalysts (Aspergillus niger Lipase).[2][8] | Lewis acids can improve yields in Biginelli-type reactions.[2] Nanocatalysts often offer high efficiency and recyclability.[8] |
| General Cyclocondensation | Molecular iodine, AlCl₃, Sodium ascorbate, Copper-based catalysts.[3][9] | The choice often depends on the specific reactants and desired pyrazole substitution pattern.[3][9] |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for pyrazole synthesis from an aldehyde?
A1: A common pathway, particularly in multicomponent reactions, involves a series of steps:
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Knoevenagel Condensation: The pyrazole aldehyde reacts with an active methylene compound (like malononitrile or a β-ketoester) to form an unsaturated intermediate.[3][5][8]
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Michael Addition: A nucleophile, such as a hydrazine, attacks the intermediate.[3][5][8]
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Intramolecular Cyclization: The molecule then undergoes an intramolecular cyclization to form the pyrazole ring.[3][5][8]
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Dehydration/Aromatization: A final dehydration step leads to the stable aromatic pyrazole ring.[1]
Q2: Can I run the reaction under solvent-free conditions?
A2: Yes, several methods have been developed for pyrazole synthesis under solvent-free conditions, often utilizing grinding or microwave irradiation.[8][10] These "green" chemistry approaches can offer advantages such as shorter reaction times, easier work-up, and reduced environmental impact.[10] Nano-catalysts are often employed in these solvent-free reactions.[8]
Q3: How can I purify the final pyrazole product?
A3: Purification is typically achieved through recrystallization from a suitable solvent or solvent mixture, such as ethanol/water.[11] Column chromatography on silica gel is another common method for separating the desired product from unreacted starting materials and byproducts. The choice of eluent will depend on the polarity of your product.
Experimental Protocols
Below are detailed methodologies for key pyrazole aldehyde condensation reactions.
Protocol 1: Knoevenagel Condensation of Pyrazole Aldehyde with Malononitrile
This protocol is based on a green chemistry approach using ammonium carbonate as a catalyst in an aqueous medium.[4][7]
Materials:
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Substituted pyrazole aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium carbonate (20 mol%)
-
Ethanol (5 mL)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the pyrazole aldehyde and malononitrile in a 1:1 mixture of ethanol and water (10 mL total).
-
Add ammonium carbonate (20 mol%) to the mixture.
-
Reflux the reaction mixture for 10-15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
If necessary, the product can be further purified by recrystallization.
Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol describes a one-pot synthesis using a nanocatalyst under aqueous conditions.[8]
Materials:
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Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
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Ag/TiO₂ nanocatalyst (as specified in the reference)
-
Ethanol/Water mixture
Procedure:
-
To a mixture of the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in an ethanol/water solvent system, add the Ag/TiO₂ nanocatalyst.
-
Heat the reaction mixture to 70°C and stir for the time specified in the reference (e.g., 55 minutes).[8]
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Monitor the reaction progress by TLC.
-
Upon completion, the catalyst can be recovered by filtration.
-
The product can be isolated from the filtrate, typically by precipitation and filtration or by extraction, followed by purification.
Visual Guides
The following diagrams illustrate key workflows and relationships in pyrazole aldehyde condensation reactions.
Caption: A troubleshooting workflow for addressing low yields in pyrazole condensation reactions.
Caption: A generalized reaction pathway for a multicomponent pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
How to avoid over-oxidation in pyrazole-4-carbaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the synthesis of pyrazole-4-carbaldehyde, with a focus on preventing over-oxidation and other common side reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of pyrazole-4-carbaldehyde via two common routes: Vilsmeier-Haack formylation and the oxidation of pyrazole-4-methanol.
Vilsmeier-Haack Formylation Troubleshooting
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich pyrazoles. While it directly yields the aldehyde, issues such as low yield, side reactions, and difficult product isolation can occur.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Moisture: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture and will decompose in its presence.[1] 2. Low Reactivity of Pyrazole Substrate: Electron-withdrawing groups on the pyrazole ring can decrease its reactivity towards the electrophilic Vilsmeier reagent.[2] 3. Insufficient Reagent: The stoichiometry of the Vilsmeier reagent may be insufficient for complete conversion. | 1. Ensure all glassware is thoroughly dried (flame- or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1] 2. For less reactive pyrazoles, consider increasing the reaction temperature (e.g., to 70-120 °C) or using a larger excess of the Vilsmeier reagent.[2] Monitor reaction progress by TLC.[1] 3. An excess of the Vilsmeier reagent (e.g., 2-5 fold excess of DMF and 2-fold excess of POCl₃) can improve yields.[2] |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic. Excessive heat can lead to polymerization and decomposition of starting materials and products.[1] 2. Impurities: Impurities in the starting pyrazole or solvents can catalyze side reactions. | 1. Maintain strict temperature control. Prepare the Vilsmeier reagent in an ice bath and add the pyrazole solution dropwise, ensuring the temperature does not rise significantly.[1] 2. Use purified starting materials and anhydrous solvents. |
| Multiple Products Observed on TLC | 1. Side Reactions: Although formylation at the C4 position is generally preferred, side reactions such as di-formylation or formylation at other positions can occur, especially with highly activated pyrazoles or a large excess of the Vilsmeier reagent.[1] 2. Decomposition: The desired product or starting material may be unstable under the reaction conditions, leading to decomposition products. | 1. Optimize the stoichiometry of the Vilsmeier reagent; avoid using a large excess if side products are observed.[1] 2. Ensure the reaction temperature is not excessively high and the reaction time is not prolonged unnecessarily. Purify the crude product using column chromatography on silica gel or recrystallization.[1] |
| Difficult Product Isolation | 1. Product Solubility: The product may be soluble in the aqueous phase during workup. 2. Emulsion Formation: Emulsions can form during the extractive workup, making phase separation difficult. | 1. After quenching the reaction with ice water and neutralizing, extract thoroughly with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Addition of brine (saturated NaCl solution) can help to break emulsions. |
Oxidation of Pyrazole-4-methanol Troubleshooting
The oxidation of pyrazole-4-methanol to pyrazole-4-carbaldehyde is a viable alternative synthesis route. The primary challenge in this approach is preventing over-oxidation to the corresponding carboxylic acid.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Over-oxidation to Pyrazole-4-carboxylic Acid | 1. Harsh Oxidizing Agent: Strong oxidizing agents (e.g., potassium permanganate, chromic acid) will readily oxidize the aldehyde to a carboxylic acid. 2. Presence of Water with Certain Reagents: For some chromium-based reagents, the presence of water can facilitate over-oxidation.[3] | 1. Use a mild and selective oxidizing agent known to stop at the aldehyde stage. Suitable reagents include Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation.[3][4][5][6] 2. When using reagents like PCC, perform the reaction in an anhydrous solvent such as dichloromethane (DCM).[7] |
| Low or Incomplete Conversion | 1. Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent may be too low for complete conversion of the starting alcohol. 2. Decomposition of Reagent: Some oxidizing agents, like Dess-Martin Periodinane, can be sensitive to moisture and degrade over time. | 1. Use a slight excess (e.g., 1.2-1.5 equivalents) of the oxidizing agent. Monitor the reaction by TLC to ensure complete consumption of the starting material. 2. Use fresh, high-quality oxidizing agents. |
| Difficult Purification | 1. Byproducts from the Oxidizing Agent: The reduced form of the oxidizing agent can complicate purification. For example, chromium-based reagents produce chromium salts that can be difficult to remove. | 1. For PCC oxidations, adding Celite or silica gel to the reaction mixture can help adsorb the chromium byproducts, which can then be removed by filtration.[8] 2. The byproducts of Swern and Dess-Martin oxidations are generally easier to remove during workup.[6][9] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to synthesize pyrazole-4-carbaldehyde while avoiding over-oxidation?
For directness and inherent avoidance of over-oxidation, the Vilsmeier-Haack formylation of a suitable pyrazole precursor is often the most reliable method.[10][11] This reaction introduces the aldehyde group in a single step and does not involve the oxidation of an alcohol, thus eliminating the risk of forming a carboxylic acid. However, if starting from pyrazole-4-methanol, mild oxidation methods such as the Dess-Martin oxidation, Swern oxidation, or oxidation with PCC are highly reliable for stopping the reaction at the aldehyde stage.[3][4][5][6]
Q2: I am performing a Vilsmeier-Haack reaction and my yield is consistently low. What are the most critical parameters to check?
The most critical parameters for a successful Vilsmeier-Haack reaction are the exclusion of moisture and the reactivity of your pyrazole substrate.[1][2] Ensure all reagents and solvents are anhydrous. If your pyrazole has electron-withdrawing substituents, you may need to use more forcing conditions, such as higher temperatures (up to 120 °C) and a larger excess of the Vilsmeier reagent.[2]
Q3: Can I use a strong oxidizing agent and just control the reaction time to prevent over-oxidation of pyrazole-4-methanol?
This is generally not a reliable strategy. Strong oxidizing agents are highly reactive and it is very difficult to stop the reaction precisely at the aldehyde stage. Over-oxidation to the carboxylic acid is often rapid and difficult to prevent, leading to a mixture of products and lower yields of the desired aldehyde. It is much more effective to use a mild oxidizing agent that is selective for the conversion of primary alcohols to aldehydes.[3]
Q4: What are the main advantages and disadvantages of PCC, Swern, and Dess-Martin oxidations for this synthesis?
| Method | Advantages | Disadvantages |
| PCC Oxidation | - Readily available and relatively inexpensive reagent. - High efficiency for oxidizing primary alcohols to aldehydes.[8] | - Chromium (VI) is toxic and requires careful handling and disposal.[8] - The workup can be complicated by the formation of viscous chromium byproducts.[8] |
| Swern Oxidation | - Avoids the use of toxic heavy metals.[6] - Very mild conditions (-78 °C), which is beneficial for sensitive substrates.[6] - High yields are often achieved. | - Requires cryogenic temperatures. - Produces dimethyl sulfide as a byproduct, which has a very strong and unpleasant odor.[6] - Requires careful control of temperature to avoid side reactions. |
| Dess-Martin Oxidation | - Very mild conditions (room temperature, neutral pH).[9] - High chemoselectivity and tolerance of many functional groups.[9] - Simple workup and high yields are common.[9] - Avoids toxic chromium reagents.[9] | - The Dess-Martin Periodinane (DMP) reagent is relatively expensive. - DMP is potentially explosive under certain conditions and should be handled with care.[2] |
Data Presentation
Table 1: Comparison of Synthetic Methods for Pyrazole-4-carbaldehyde
| Method | Substrate | Reagents & Conditions | Yield | Reference |
| Vilsmeier-Haack | 1,3-disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF, 120 °C, 2h | 55-85% | [12] |
| Vilsmeier-Haack | 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃, DMF, -10 °C to 70 °C, 24h | 48% | [10] |
| Vilsmeier-Haack | Hydrazones | POCl₃, DMF, 0 °C to 60-65 °C, 4h | Good | [13] |
| PCC Oxidation | (1,3-diaryl-1H-pyrazol-4-yl)methanol | PCC, CH₂Cl₂, rt | 55-80% | [5] |
| MnO₂ Oxidation | (1-aryl-5-ferrocenyl-1H-pyrazol-3-yl)methanol | MnO₂, CH₂Cl₂, rt | 85-87% | [4] |
| Dess-Martin Oxidation | Primary Alcohols (General) | DMP, CH₂Cl₂, rt, 2-4h | High | [2] |
| Swern Oxidation | Primary Alcohols (General) | (COCl)₂, DMSO, Et₃N, -78 °C | High | [6] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of a Substituted Pyrazole
This protocol is a general procedure adapted from the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[10]
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an argon inlet, add anhydrous dimethylformamide (DMF, 4 eq.). Cool the flask to -10 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 4 eq.) dropwise to the stirred DMF, maintaining the temperature below 0 °C. Stir the mixture at -10 °C until a viscous, white precipitate of the Vilsmeier reagent is formed.
-
Formylation Reaction: Dissolve the pyrazole substrate (1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at room temperature. After the addition is complete, heat the reaction mixture to 70 °C and stir for 24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring. Basify the mixture to pH > 10 with solid sodium carbonate or sodium hydroxide. Filter the resulting precipitate and purify by column chromatography on silica gel to obtain the desired pyrazole-4-carbaldehyde.
Protocol 2: Oxidation of Pyrazole-4-methanol using Dess-Martin Periodinane (DMP)
This is a general protocol for the oxidation of a primary alcohol to an aldehyde using DMP.[2]
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the pyrazole-4-methanol substrate (1 eq.) in anhydrous dichloromethane (CH₂Cl₂, approx. 10 volumes).
-
Oxidation: Add Dess-Martin Periodinane (1.2 eq.) to the solution at room temperature. Stir the reaction mixture for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting alcohol is completely consumed.
-
Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Swern Oxidation of Pyrazole-4-methanol
This is a general protocol for the Swern oxidation of a primary alcohol.[14]
-
Activation of DMSO: In a dry, three-necked flask under an inert atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.5 eq.) to the DCM. Then, add a solution of anhydrous dimethyl sulfoxide (DMSO, 2.7 eq.) in DCM dropwise, keeping the temperature at -78 °C. Stir for 5 minutes.
-
Addition of Alcohol: Add a solution of the pyrazole-4-methanol (1.0 eq.) in DCM dropwise to the reaction mixture over 5 minutes, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Elimination: Add triethylamine (Et₃N, 7.0 eq.) dropwise over 10 minutes. Allow the reaction mixture to warm to room temperature.
-
Work-up and Purification: Add water to quench the reaction. Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography.
Visualizations
Caption: Synthetic routes to pyrazole-4-carbaldehyde.
Caption: Troubleshooting workflow for pyrazole-4-carbaldehyde synthesis.
References
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. mdpi.com [mdpi.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. chemmethod.com [chemmethod.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
Technical Support Center: Scale-up Synthesis of Pyrazole-4-carbaldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of pyrazole-4-carbaldehydes.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of pyrazole-4-carbaldehydes, particularly via the Vilsmeier-Haack reaction.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent.[1] | - Ensure all glassware is flame-dried or oven-dried. - Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃). - Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[1] |
| Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring can decrease its reactivity. | - Consider using a larger excess of the Vilsmeier reagent. - Increase the reaction temperature gradually (e.g., to 70-80 °C) while monitoring the reaction.[1] | |
| Incomplete Reaction: Reaction time or temperature may be insufficient. | - Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[1] - If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature.[1] | |
| Product Decomposition During Work-up: The product may be sensitive to the work-up conditions. | - Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. - Neutralize the reaction mixture carefully with a mild base such as sodium bicarbonate or sodium acetate solution.[1] | |
| Formation of a Dark, Tarry Residue | Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and excessive heat can lead to polymerization and decomposition.[1] | - Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. - Utilize an ice bath to effectively manage the reaction temperature.[1] |
| Presence of Impurities: Impurities in starting materials or solvents can catalyze side reactions. | - Use purified, high-purity starting materials and anhydrous solvents.[1] | |
| Multiple Products Observed on TLC | Side Reactions: Possible side reactions include di-formylation or formylation at other positions on the pyrazole ring. | - Optimize the stoichiometry of the Vilsmeier reagent; a large excess may promote the formation of byproducts.[1] - Ensure the reaction temperature and time are not excessive.[1] |
| Decomposition: The starting material or product may be degrading under the reaction conditions. | - Purify the crude product using column chromatography or recrystallization to isolate the desired product.[1] | |
| Difficulty in Product Isolation | Product is Water-Soluble: The target pyrazole-4-carbaldehyde may have some solubility in the aqueous layer during extraction. | - Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and improve extraction efficiency. |
| Emulsion Formation During Extraction: This can hinder the separation of aqueous and organic layers. | - Add a small amount of brine or a different organic solvent to break the emulsion. - Centrifugation can also be an effective method for phase separation on a smaller scale. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it commonly used for pyrazole-4-carbaldehyde synthesis?
The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring, such as a pyrazole.[1] It is widely used for the synthesis of pyrazole-4-carbaldehydes due to its efficiency in regioselectively adding the formyl group at the C4 position of the pyrazole ring.[1] The reaction utilizes a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide like DMF with an acid chloride such as POCl₃.[1]
Q2: What are the primary safety concerns when performing a large-scale Vilsmeier-Haack reaction?
The reagents used in the Vilsmeier-Haack reaction pose significant safety risks, especially during scale-up.[1]
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Phosphorus oxychloride (POCl₃): It is highly corrosive and reacts violently with water.[1]
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Vilsmeier Reagent: This reagent is moisture-sensitive and the reaction to form it is exothermic.[1]
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Thermal Runaway: The reaction can be highly exothermic, and without proper temperature control, it can lead to a dangerous thermal runaway.[2]
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Work-up: Quenching the reaction mixture with ice and water must be done slowly and carefully to control the exothermic reaction.[1]
All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Q3: How can I monitor the progress of the Vilsmeier-Haack reaction?
The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[1] To do this, a small aliquot of the reaction mixture is carefully quenched with water or a basic solution, extracted with a suitable organic solvent, and then spotted on a TLC plate alongside the starting pyrazole material. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
Q4: What are some alternative methods for the synthesis of pyrazole-4-carbaldehydes?
While the Vilsmeier-Haack reaction is common, other methods for the synthesis of pyrazole-4-carbaldehydes include:
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Duff Reaction: This method can be used for the formylation of certain 1-phenyl-1H-pyrazoles.
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Grignard Reagents: The reaction of a pyrazole-based Grignard reagent with a formylating agent like DMF can yield the corresponding carbaldehyde.
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Multicomponent Reactions: Some one-pot multicomponent reactions can lead to the formation of pyrazole-4-carbaldehydes.[3]
Q5: What are the best practices for purifying pyrazole-4-carbaldehydes at scale?
Common purification methods for pyrazole-4-carbaldehydes include recrystallization and column chromatography.[1]
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Recrystallization: This is often the most efficient method for large-scale purification. The choice of solvent is crucial and should be optimized to provide good recovery of high-purity product.
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Column Chromatography: While effective, this method can be less practical for very large quantities due to the amount of silica gel and solvent required.
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the Vilsmeier-Haack formylation of various pyrazole substrates.
| Pyrazole Substrate | Scale | Reaction Conditions | Yield | Purity | Reference |
| 1-Phenyl-1H-pyrazol-3-ol derivative | Lab Scale | DMF/POCl₃, 70 °C, 12 h | 60% | Not Specified | [4] |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | 6.7 mmol | DMF/POCl₃, 70 °C, 24 h | 48% | Not Specified | [5] |
| 1-Methyl-3-ethylpyrazole | 0.1 mol | DMF/POCl₃ | Not Specified | 98% | [6] |
| N'-(1-phenylethylidene)benzohydrazide derivatives | 0.004 mol | DMF/POCl₃, 60-65 °C, 4 h | Good | Not Specified | [7] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of a Pyrazole-4-carbaldehyde
This protocol provides a general procedure for the formylation of a pyrazole substrate.
Materials:
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Pyrazole substrate
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Anhydrous N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM, optional solvent)
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Crushed ice
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Sodium bicarbonate or Sodium acetate solution
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Organic extraction solvent (e.g., ethyl acetate, DCM)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Preparation:
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In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add POCl₃ (1.2-2.0 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[1]
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Stir the mixture at 0-5 °C for 30-60 minutes.
-
-
Formylation Reaction:
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Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.[1]
-
Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1]
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After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-8 hours).[1]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[1]
-
Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate or sodium acetate solution.
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Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude pyrazole-4-carbaldehyde.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.[1]
-
Protocol 2: Recrystallization for Purification
Procedure:
-
Dissolve the crude pyrazole-4-carbaldehyde in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, ethyl acetate/hexanes).
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If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered.
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Allow the solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Green Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the green synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary green chemistry approaches for synthesizing this compound?
A1: The main green approaches focus on reducing hazardous solvent use, improving energy efficiency, and minimizing waste. Key methods include the Vilsmeier-Haack reaction under greener conditions, microwave-assisted synthesis, ultrasound-assisted reactions, catalyst-free syntheses in benign media, and the use of alternative solvents like deep eutectic solvents (DESs) and ionic liquids (ILs).[1][2][3][4]
Q2: Why is the Vilsmeier-Haack reaction a common method, and how can it be made greener?
A2: The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich compounds, including the hydrazones that serve as precursors to pyrazole-4-carbaldehydes.[5][6] Traditionally, it uses toxic and volatile reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3][7] Greener adaptations focus on accelerating the reaction to reduce reaction times and by-product formation through methods like microwave irradiation and sonication, which are more energy-efficient than conventional heating.[3][8]
Q3: What are the main advantages of using microwave irradiation for this synthesis?
A3: Microwave-assisted synthesis offers several advantages, including dramatically reduced reaction times (from hours to minutes), increased product yields, and enhanced reproducibility due to uniform heating.[9][10] These methods often allow for solvent-free conditions, which significantly reduces waste and environmental impact.[9]
Q4: How does ultrasound assistance benefit the synthesis process?
A4: Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-temperature and high-pressure zones, which accelerates reaction rates.[11] This energy-efficient method can often be performed at lower bulk temperatures than conventional heating, minimizing the formation of unwanted side products. It is compatible with green solvents like water and ionic liquids.[3][12]
Q5: What are Deep Eutectic Solvents (DESs) and are they suitable for this synthesis?
A5: Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea) that form a liquid with a much lower melting point than its individual components.[1][13] They are considered green solvents because they are often biodegradable, non-toxic, and inexpensive. DESs can act as both the solvent and catalyst, accelerating reaction rates and simplifying the overall process for pyrazole synthesis.[1][14]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps | Citation |
| Impure Reactants | Ensure starting materials, particularly the acetophenone phenylhydrazone precursor, are pure. Impurities can lead to significant side reactions. Use freshly prepared or purified reagents. | [15] |
| Suboptimal Reaction Conditions | Optimize temperature, reaction time, and (if applicable) microwave power or ultrasound frequency. Monitor reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid product degradation from prolonged heating. | [15] |
| Inefficient Catalyst | If using a catalyst (e.g., in DES or ionic liquid systems), ensure it is active and used in the correct concentration. Some catalysts may be sensitive to air or moisture. | [16] |
| Incomplete Vilsmeier-Haack Reagent Formation | When preparing the Vilsmeier-Haack reagent (POCl₃/DMF), ensure the addition is done slowly at low temperatures (0-5 °C) to allow for complete formation of the electrophilic species. | [17] |
Problem 2: Formation of Significant Side Products or Discoloration
| Possible Cause | Troubleshooting Steps | Citation |
| Degradation of Reactants or Product | Over-exposure to high temperatures or prolonged reaction times can cause degradation. Reduce reaction time or temperature. For microwave synthesis, consider using pulsed heating instead of continuous irradiation. | [18] |
| Hydrazine Impurities | The reaction mixture turning deep yellow or red can be due to colored impurities from the hydrazine starting material. Adding a mild base like sodium acetate can sometimes lead to a cleaner reaction. | [15] |
| Incorrect Stoichiometry | Ensure the molar ratios of reactants are correct. An excess of one reactant can lead to the formation of by-products. | [19] |
| Oxidation | Some reactions may be sensitive to air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. | [15] |
Problem 3: Difficulties in Product Isolation and Purification
| Possible Cause | Troubleshooting Steps | Citation |
| Product "Oiling Out" | If the product precipitates as an oil instead of a solid during recrystallization, it may be melting in the solvent. Try using a lower-boiling point solvent, reducing the initial dissolution temperature, or adding the anti-solvent more slowly at a lower temperature. | [15] |
| Product is Highly Soluble in the Reaction Medium | For reactions in DES or ionic liquids, product isolation can be challenging. Extraction with a suitable organic solvent (e.g., ethyl acetate) is a common method. The DES or IL can often be recovered and reused. | [13] |
| Crude Product is Impure | If the initial precipitate is difficult to purify, wash the crude solid with a non-polar solvent to remove colored impurities before attempting recrystallization. Column chromatography is also an effective purification method. | [15] |
Data Presentation
Table 1: Comparison of Vilsmeier-Haack Synthesis Conditions
| Method | Solvent | Reaction Time | Temperature | Yield (%) | Citation |
| Conventional Heating | DMF | 5-8 hours | 60-90 °C | ~70-80% | [7][17] |
| Microwave Irradiation | Acetonitrile | 10 minutes | 60 °C | 85% | [3] |
| Ultrasound Irradiation | Acetonitrile | 30-60 minutes | Room Temp. | ~80-90% | [3] |
Table 2: Performance of Different Green Synthesis Methodologies
| Method | Catalyst / Support | Solvent | Reaction Time | Yield (%) | Citation |
| Microwave-Assisted | K₂CO₃ (solid support) | Solvent-Free | 5-6 minutes | >90% | [9] |
| Grindstone Chemistry | L-proline | Solvent-Free | 30 minutes | High | |
| Catalyst-Free | Water/Ethanol | Water/Ethanol | Not Specified | High | [2] |
| Deep Eutectic Solvent | Glucose-based DES | DES | Not Specified | High |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Vilsmeier-Haack Synthesis [3]
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Prepare Vilsmeier-Haack Reagent: In a flask kept in an ice bath (0-5 °C), slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to acetonitrile (5 mL) with stirring.
-
Add Hydrazone: To this cold mixture, add a solution of acetophenone phenylhydrazone (1 eq) in acetonitrile (5 mL).
-
Sonication: Place the reaction flask in an ultrasonic bath and irradiate at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and stir.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Solvent-Free Microwave-Assisted Synthesis [9]
-
Prepare Reactants: This protocol is adapted from the synthesis of a related pyrazole derivative and assumes a precursor that can be cyclized and formylated or a similar solvent-free condensation. For a related reaction, 2-hydroxyacetophenone (0.01 mol), 1,3-diphenyl-1H-pyrazole-4-carbonyl chloride (0.001 mol), and potassium carbonate (K₂CO₃, 2 g) were used as a solid support.
-
Mix: Grind the reactants and the solid support together in a mortar and pestle until a homogeneous powder is formed.
-
Irradiation: Place the powder in an open conical flask and expose it to microwave irradiation (e.g., 300 W) for 5-6 minutes. Use short irradiation intervals to avoid overheating and charring.
-
Work-up: After cooling to room temperature, add cold water to the solid mass and acidify with dilute HCl.
-
Isolation and Purification: Filter the resulting solid, wash with water, and recrystallize from a suitable solvent like ethanol.
Visualizations
Caption: General experimental workflow for green synthesis approaches.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Thieme E-Journals - Sustainability & Circularity NOW / Abstract [thieme-connect.com]
- 2. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. degres.eu [degres.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eresearchco.com [eresearchco.com]
- 11. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. ias.ac.in [ias.ac.in]
- 17. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Resolving Poor Solubility of Pyrazole Derivatives for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyrazole derivatives in biological assays.
Troubleshooting Guide
Issue: My pyrazole derivative precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer.
This is a common phenomenon known as "antisolvent precipitation" or "crashing out".[1] Pyrazole derivatives are often highly soluble in organic solvents like DMSO but have limited solubility in aqueous solutions.[1] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can no longer stay dissolved and precipitates.[1]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| "Fall-out" from a concentrated DMSO stock solution. | 1. Lower the final DMSO concentration in the assay buffer (ideally to ≤0.5% v/v).[1] 2. Perform serial dilutions of the stock in the assay buffer instead of a single large dilution.[2] 3. Pre-warm the assay buffer before adding the compound stock.[2] | Minimized precipitation upon addition of the DMSO stock to the aqueous buffer.[2] |
| Low intrinsic aqueous solubility of the compound. | 1. Decrease the final concentration of the pyrazole derivative.[2] 2. Incorporate a co-solvent (e.g., PEG300, ethanol) into the assay buffer.[1] 3. Utilize solubilization techniques like cyclodextrin complexation.[1] | The compound remains in solution throughout the experiment.[2] |
| The compound's solubility is pH-dependent. | 1. Determine the pKa of your pyrazole derivative. 2. Adjust the pH of the assay buffer. For basic pyrazoles, lowering the pH can increase solubility, while for acidic pyrazoles, a higher pH may be beneficial.[1][2] | Improved solubility and stability of the compound in the assay buffer.[2] |
Visualizing the Problem: Antisolvent Precipitation
Caption: Workflow illustrating antisolvent precipitation of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) to minimize solvent-induced toxicity.[1] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.[1]
Q2: How can I use pH adjustment to improve the solubility of my pyrazole derivative?
Many pyrazole derivatives have ionizable groups, meaning their charge state and solubility can be altered by changing the pH. For weakly basic pyrazoles, lowering the pH of the buffer below the compound's pKa will promote the formation of the more soluble protonated form.[1] Conversely, for acidic pyrazoles, increasing the pH can enhance solubility.[2] However, ensure the adjusted pH is compatible with your biological system.[1]
Q3: What are co-solvents and how can they help with solubility?
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds.[1] For pyrazole derivatives, co-solvents like polyethylene glycol (PEG), propylene glycol (PG), and ethanol are commonly used in formulations.[3][4] They work by reducing the polarity of the solvent system.
Decision Tree for Solubilization Strategy
Caption: A decision tree for selecting a pyrazole solubilization strategy.
Q4: What are cyclodextrins and how do they improve solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble pyrazole derivatives, forming an inclusion complex that is more water-soluble.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[3]
Q5: Are there other advanced methods to improve the solubility of pyrazole derivatives?
Yes, for very challenging compounds, advanced formulation strategies can be employed. These include:
-
Salt Formation: If your compound has ionizable groups, forming a salt is often a very effective way to increase solubility.[5]
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[5][6]
-
Solid Dispersions: This involves dispersing the drug in a solid polymer matrix to create an amorphous form, which typically has higher solubility than the crystalline form.[6]
-
Nanoparticle Encapsulation: Encapsulating the pyrazole derivative in nanoparticles, such as dendrimers, can significantly increase its water solubility.[7][8] One study showed a 105-fold increase in water solubility for a pyrazole derivative when formulated as nanoparticles.[8]
Data Presentation: Solubility of a Model Pyrazole Derivative
The following table summarizes the solubility of Celecoxib, a well-known pyrazole-based drug, in various solvents. This illustrates the significant impact of the solvent on solubility.
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | ~0.005 | 25 |
| Ethanol | ~25 | Room Temp |
| Methanol | Freely Soluble | Room Temp |
| Data adapted from BenchChem Application Notes.[3] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a stock solution using a co-solvent system for a poorly soluble pyrazole derivative.
Materials:
-
Pyrazole derivative
-
Dimethyl sulfoxide (DMSO)
-
PEG400
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Accurately weigh the required amount of the pyrazole compound.
-
Add the appropriate volume of DMSO to the compound in a sterile conical tube to achieve a high concentration stock. The final concentration of DMSO in the formulation should typically be between 5-10%.[3]
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[3]
-
Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation consists of 40% PEG400 and 5% Tween-80.[3]
-
Add sterile saline to reach the final desired volume and vortex until a clear, homogenous solution is obtained.[3]
-
Prepare this formulation fresh on the day of the experiment. If short-term storage is necessary, store it protected from light at 2-8°C and visually inspect for precipitation before use.[3]
Protocol 2: Solubilization using Cyclodextrins
This protocol outlines the preparation of a pyrazole derivative formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Pyrazole derivative
-
Organic solvent (e.g., ethanol, DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous vehicle (e.g., sterile water, saline)
-
Sterile vials
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
In a sterile vial, dissolve the pyrazole compound in a minimal amount of an appropriate organic solvent to create a concentrated stock solution.
-
In a separate sterile vial, prepare a solution of HP-β-CD in the aqueous vehicle. The concentration of HP-β-CD will depend on the specific compound and its complexation efficiency.
-
While vigorously stirring or vortexing, slowly add the pyrazole stock solution to the HP-β-CD solution.
-
Continue to stir the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. If necessary, it can be filtered through a 0.22 µm filter to remove any undissolved particles.[3]
Experimental Workflow for Solubility Enhancement
Caption: General workflow for enhancing the solubility of pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative [unige.iris.cineca.it]
Preventing unwanted dimer formation during pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during pyrazole synthesis, with a focus on preventing the formation of unwanted isomers and dimers.
Troubleshooting Regioisomer Formation in Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine, is a fundamental method for preparing substituted pyrazoles.[1][2][3][4] However, when using an unsymmetrical 1,3-dicarbonyl, a mixture of regioisomers can be formed, presenting a significant purification challenge.[1][5][6]
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a problem?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[5][6] This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two possible products.[5][6] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess widely varying biological activities, physical properties, and toxicological profiles.[6] For applications in drug discovery and materials science, obtaining a single, pure regioisomer is often essential.
Q2: What are the key factors influencing regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation is determined by a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct one reaction pathway, directing the nucleophilic attack to the less hindered carbonyl group.[5]
-
Electronic Effects: The reactivity of the two carbonyl carbons is influenced by electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[5] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electronegative -CF₃ group is more electrophilic.[5]
-
Reaction pH: The acidity or basicity of the reaction medium is crucial. Under acidic conditions, the more basic nitrogen of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[5][6]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[7] Protic solvents may favor one regioisomer, while aprotic solvents may favor the other.[8]
-
Reactant Stoichiometry: The ratio of the 1,3-dicarbonyl to the hydrazine can also influence the ratio of the resulting regioisomers.[9]
Troubleshooting Guide
Issue 1: My Knorr synthesis is producing an inseparable mixture of regioisomers.
-
Problem: A nearly 1:1 mixture of regioisomers is being formed, and chromatographic separation is proving difficult.
-
Solution:
-
Solvent Modification: Switch from standard solvents like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[7] These solvents can dramatically increase the regioselectivity of the reaction.
-
pH Adjustment: If the reaction is run under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid) to influence the initial site of hydrazine attack.[3][5]
-
Temperature Control: Varying the reaction temperature can sometimes favor the formation of one isomer over the other. Microwave-assisted synthesis can also influence the product distribution and shorten reaction times.[10]
-
Issue 2: I need to synthesize a specific regioisomer, but the minor product is what I'm obtaining as the major one.
-
Problem: The inherent electronic and steric factors of your substrates favor the formation of the undesired regioisomer.
-
Solution:
-
Strategic Use of Protecting Groups: If possible, introduce a bulky protecting group on the hydrazine or the dicarbonyl compound to sterically direct the reaction towards the desired isomer. This group can be removed in a subsequent step.
-
Alternative Synthetic Routes: Consider alternative methods to Knorr synthesis that offer better regiocontrol for your specific target, such as 1,3-dipolar cycloaddition reactions.[11]
-
Data Presentation: Solvent Effects on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine.
| 1,3-Diketone (R1, R2) | Solvent | Regioisomeric Ratio (Major:Minor) | Total Yield (%) | Reference |
| R1=CF3, R2=Ph | EtOH | 75:25 | 85 | |
| R1=CF3, R2=Ph | TFE | 85:15 | 90 | [7] |
| R1=CF3, R2=Ph | HFIP | 97:3 | 92 | [7] |
| R1=Ph, R2=Me | EtOH | 60:40 | 88 | |
| R1=Ph, R2=Me | TFE | 90:10 | 91 | |
| R1=Ph, R2=Me | HFIP | >99:1 | 95 |
Experimental Protocols
Protocol 1: Regioselective Knorr Pyrazole Synthesis Using Fluorinated Alcohols [5][7]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).
-
Addition of Hydrazine: Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the HFIP under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel to isolate the major regioisomer.
Protocol 2: Microwave-Assisted Knorr Pyrazole Synthesis [5]
-
Mixing Reagents: Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Solvent and Catalyst: Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified duration (e.g., 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
Precipitation: After the reaction, allow the vessel to cool to room temperature and pour the mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration, wash with water, and dry.
Visualization of Regioisomer Formation
Caption: Knorr synthesis pathway leading to two regioisomers.
Preventing Unwanted Oxidative Dimerization
Beyond regioisomer formation, another potential side reaction is the oxidative coupling of two pyrazole units to form a dimer. This is a distinct process that typically occurs under specific oxidative conditions.
Frequently Asked Questions (FAQs)
Q3: What is oxidative dimerization of pyrazoles?
A3: Oxidative dimerization is a reaction where two pyrazole molecules are coupled together through the formation of a new bond, often a C-C, C-N, or N-N bond. This process is typically mediated by an oxidizing agent and can be catalyzed by transition metals like copper.[12] For example, 5-aminopyrazoles can undergo Cu-promoted dimerization to form pyrazole-fused pyridazines and pyrazines.[7]
Q4: Under what conditions does oxidative dimerization occur?
A4: Oxidative dimerization is favored by the presence of:
-
Oxidizing agents: Reagents like tert-butyl hydroperoxide (TBHP) can promote oxidative coupling.[12]
-
Transition metal catalysts: Copper salts (e.g., CuI) are known to catalyze the oxidative coupling of pyrazol-5-amines.[12]
-
Electrochemical conditions: Electrooxidation can also be used to induce the functionalization and coupling of pyrazole derivatives.[13]
Troubleshooting Guide
Issue 3: I am observing a high molecular weight byproduct that appears to be a dimer of my pyrazole product.
-
Problem: An unexpected side product with approximately double the mass of the expected pyrazole is being formed.
-
Solution:
-
Inert Atmosphere: If your synthesis is sensitive to air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Avoid Unnecessary Oxidants: Scrutinize your reaction components to ensure no unintended oxidizing agents are present.
-
Chelating Agents: If trace metal catalysis is suspected, the addition of a chelating agent like EDTA may help to sequester metal ions and prevent catalytic oxidative coupling.
-
Purification Methods: If dimer formation is unavoidable, it can often be separated from the desired monomeric product by standard chromatographic techniques due to the significant difference in molecular weight and polarity.
-
Visualization of Oxidative Dimerization
Caption: Simplified workflow for the oxidative dimerization of pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Functionalizing Pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the functionalization of pyrazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazole-4-carbaldehyde?
A1: The most prevalent and versatile method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3] This reaction typically involves the formylation of a corresponding substituted pyrazole precursor. Other methods include the oxidation of the corresponding alcohol.[2][3]
Q2: What are the key considerations when selecting a catalyst for the functionalization of pyrazole-4-carbaldehyde?
A2: The choice of catalyst is critical and depends on the desired transformation. For cross-coupling reactions, palladium-based catalysts are frequently employed.[4][5] Key factors to consider include:
-
The nature of the coupling partners: Different catalysts and ligands exhibit varying efficiencies depending on the substrates.
-
Reaction conditions: Temperature, solvent, and base can significantly influence catalyst activity and stability.
-
Desired selectivity: Regioselectivity can be an issue, and the catalyst system can play a role in controlling it.[6]
-
Substituent effects: The electronic and steric properties of substituents on the pyrazole ring can impact catalyst performance.
Q3: How can I purify the final functionalized pyrazole-4-carbaldehyde product?
A3: Purification is typically achieved through column chromatography on silica gel.[4][5] The choice of eluent will depend on the polarity of the synthesized compound. Recrystallization can also be an effective method for obtaining highly pure products.[1]
Troubleshooting Guides
Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Low product yield is a common challenge in cross-coupling reactions. The following guide provides a systematic approach to troubleshooting this issue.
Problem: The yield of the desired functionalized pyrazole-4-carbaldehyde is lower than expected.
Possible Causes and Solutions:
-
Catalyst Inactivity:
-
Oxidation of Palladium: The active Pd(0) species can be oxidized to inactive Pd(II). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. Handle ligands in a glovebox or under an inert atmosphere.
-
Improper Catalyst Activation: Some pre-catalysts require an activation step. Review the literature for the specific activation protocol for your chosen catalyst.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: The reaction temperature may be too low for efficient catalytic turnover or too high, leading to catalyst decomposition or side reactions. Experiment with a range of temperatures.
-
Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of the catalyst. Common solvents for Suzuki and Sonogashira reactions include DMF, toluene, and dioxane.
-
Base: The strength and type of base are crucial. For Suzuki reactions, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often used. For Sonogashira reactions, an amine base like triethylamine is common.[4] The base may not be strong enough or may be sterically hindered.
-
-
Issues with Starting Materials:
-
Purity of Pyrazole-4-carbaldehyde: Impurities in the starting material can poison the catalyst. Ensure the starting material is of high purity (typically >97%).[7]
-
Purity of Coupling Partner: Boronic acids (for Suzuki) or alkynes (for Sonogashira) can degrade over time. Use fresh or properly stored reagents.
-
-
Side Reactions:
-
Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) can be a significant side reaction. This can sometimes be minimized by adjusting the stoichiometry of the reactants or the choice of ligand.
-
Dehalogenation/De-triflation: The starting pyrazole derivative might undergo dehalogenation or de-triflation, especially at elevated temperatures. Using a milder base or lower temperature might help.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Formation of Regioisomers
The formation of regioisomers can be a significant issue, particularly when dealing with substituted pyrazoles.
Problem: The reaction produces a mixture of regioisomers, complicating purification and reducing the yield of the desired product.
Possible Causes and Solutions:
-
Tautomerism of the Pyrazole Ring: The pyrazole ring can exist in different tautomeric forms, which can lead to reactions at different positions.[8]
-
Steric Hindrance: The substituents on the pyrazole ring and the coupling partner can influence the regioselectivity of the reaction. A bulky substituent may direct the reaction to a less hindered position.
-
Directing Group Effects: Certain functional groups on the pyrazole ring can direct the catalyst to a specific position.
-
Catalyst and Ligand Choice: The size and electronic properties of the ligand coordinated to the metal center can influence the regioselectivity. Experimenting with different ligands (e.g., bulky vs. electron-rich) can be beneficial.
Logical Relationship Diagram for Regioisomer Formation:
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. sciensage.info [sciensage.info]
Validation & Comparative
A Spectroscopic Guide to the Structural Elucidation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Spectroscopic Data for the Structural Confirmation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
This guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of this compound, a key heterocyclic compound with applications in medicinal chemistry and materials science. By presenting detailed experimental data and protocols, this document serves as a practical resource for the synthesis and characterization of this and related pyrazole derivatives.
Overview of Spectroscopic Characterization
The structural confirmation of this compound (C₁₆H₁₂N₂O, M.W.: 248.28 g/mol ) is achieved through a combination of spectroscopic methods. Infrared (IR) spectroscopy identifies the key functional groups, mass spectrometry (MS) confirms the molecular weight and provides fragmentation patterns, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) reveals the detailed atomic connectivity and chemical environment of the molecule.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3060 | C-H Aromatic Stretch | Ar-H |
| ~2850, ~2750 | C-H Aldehydic Stretch | O=C-H |
| ~1685 | C=O Aldehydic Stretch | Aldehyde |
| ~1598 | C=N Stretch | Pyrazole Ring |
| ~1500, ~1450 | C=C Aromatic Stretch | Aromatic Ring |
Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.98 | s | 1H | Aldehyde proton (-CHO) |
| 8.51 | s | 1H | Pyrazole ring proton (H-5) |
| 7.90 - 7.80 | m | 4H | Aromatic protons |
| 7.55 - 7.30 | m | 6H | Aromatic protons |
Table 3: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 185.5 | Aldehyde Carbonyl (C=O) |
| 153.0 | Pyrazole C-3 |
| 140.1 | Pyrazole C-5 |
| 138.5 | Aromatic Quaternary Carbon |
| 133.0 | Aromatic Quaternary Carbon |
| 129.8 | Aromatic CH |
| 129.5 | Aromatic CH |
| 129.2 | Aromatic CH |
| 128.8 | Aromatic CH |
| 127.5 | Aromatic CH |
| 121.0 | Aromatic CH |
| 118.5 | Pyrazole C-4 |
Table 4: Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 248 | 100 | [M]⁺ (Molecular Ion) |
| 247 | 80 | [M-H]⁺ |
| 220 | 30 | [M-CO]⁺ |
| 105 | 15 | [C₆H₅CO]⁺ |
| 77 | 40 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction[1][2]
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.
-
Materials: Acetophenone phenylhydrazone, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Crushed ice, Sodium bicarbonate solution.
-
Procedure:
-
In a round-bottom flask, dissolve acetophenone phenylhydrazone in anhydrous N,N-Dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), followed by heating at 60-70°C for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Spectroscopic Analysis
-
FT-IR Spectroscopy: The FT-IR spectrum is recorded using a KBr pellet method on a suitable FT-IR spectrometer.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry: The electron impact mass spectrum (EI-MS) is obtained on a mass spectrometer with an ionization energy of 70 eV.
Workflow and Structural Confirmation
The following diagram illustrates the logical workflow for the structural elucidation of this compound.
Caption: Workflow for the synthesis and structural elucidation of the target compound.
Alternative Spectroscopic Techniques
While the core techniques of FT-IR, NMR, and MS are sufficient for routine structural confirmation, other methods can provide complementary information:
-
X-ray Crystallography: Provides definitive proof of the molecular structure in the solid state, including precise bond lengths and angles.
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments can be crucial for unambiguously assigning all proton and carbon signals, especially in more complex pyrazole derivatives.
-
High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the exact molecular formula, further confirming the elemental composition of the compound.
This guide provides a foundational understanding of the spectroscopic methods employed in the structural elucidation of this compound. The presented data and protocols offer a reliable reference for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
A Comparative Analysis of the Bioactivity of Substituted Pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazole-4-carbaldehydes represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of their bioactivity, supported by experimental data, to aid in the development of novel therapeutic agents. The core pyrazole-4-carbaldehyde scaffold has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties, with the nature and position of substituents playing a crucial role in modulating this activity.
Quantitative Bioactivity Data
The biological activity of substituted pyrazole-4-carbaldehydes is profoundly influenced by the electronic and steric properties of the substituents on the pyrazole and phenyl rings. The following tables summarize the quantitative data from various studies, highlighting the impact of different functional groups on their antimicrobial and anticancer efficacy.
Table 1: Antimicrobial Activity of Substituted Pyrazole-4-carbaldehydes (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Substituent (R) | R1 | R2 | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| 1a | 2,4-dichlorophenyl | H | phenoxy | 10 | 12 | 14 | 12 | 10 | 12 | |
| 1b | 2,4-dichlorophenyl | H | 4-chlorophenoxy | 8 | 10 | 12 | 10 | 8 | 10 | |
| 1c | 2,4-dichlorophenyl | H | 4-bromophenoxy | 7 | 8 | 10 | 8 | 7 | 8 | |
| 1d | 2,4-dichlorophenyl | H | 2,4,6-trichlorophenoxy | 7 | 8 | 9 | 7 | 7 | 8 | |
| 2a | 3,4,5-trihydroxyphenyl | H | 4-chlorophenyl | 14 | - | 12 | - | - | - | [1] |
| 2b | 3,4,5-trihydroxyphenyl | H | 4-methoxyphenyl | 10 | - | 8 | - | - | - | [1] |
| 3a | 3-(5-(4-nitrophenyl)furan-2-yl) | H | H | 15.6 | - | 31.2 | - | 62.5 | - | [2] |
| 3b | 1-phenyl-3-(5-(4-nitrophenyl)furan-2-yl) | H | H | 7.8 | - | 15.6 | - | 31.2 | - | [2] |
Standard Drugs: Ciprofloxacin (MIC ≈ 25-27 µg/mL for bacteria), Amphotericin B (MIC ≈ 23-27 µg/mL for fungi).
Table 2: Anticancer Activity of Substituted Pyrazole Derivatives (IC50 in µM)
| Compound ID | Substituent (R) | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| 4a | 1-phenyl-3-(thiophen-2-yl) | H | Ester derivative | HeLa | >100 | [3] |
| 4b | 1-phenyl-3-(thiophen-2-yl) | H | Amide derivative | HeLa | 4.94 | [3] |
| 5a | pyrazole-benzothiazole hybrid | Electron-withdrawing group | - | HT29 | 3.17 | [3] |
| 5b | pyrazole-benzothiazole hybrid | Electron-withdrawing group | - | PC3 | 4.21 | [3] |
| 6a | 1-(3,5-difluorophenyl)-N-(E)-3-(1-pyrimidin-2-yl) | H | piperidin-4-amine | Lung Cancer | Antiproliferative | [3] |
| 7a | pyrazole carbaldehyde derivative | - | - | MCF7 | 0.25 | [3] |
Standard Drug: Doxorubicin (IC50 typically in the low micromolar range)[3].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following section outlines the key experimental protocols used for the synthesis and bioactivity screening of substituted pyrazole-4-carbaldehydes.
Synthesis: Vilsmeier-Haack Reaction
The synthesis of pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[1][4]
-
Preparation of Hydrazone : An equimolar mixture of a substituted acetophenone and a substituted hydrazine is refluxed in ethanol with a catalytic amount of glacial acetic acid. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured onto crushed ice to precipitate the hydrazone, which is then filtered, washed, and dried.
-
Vilsmeier-Haack Reagent Preparation : The Vilsmeier-Haack reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) in an ice bath with constant stirring.
-
Cyclization and Formylation : The synthesized hydrazone is dissolved in DMF and the Vilsmeier-Haack reagent is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for several hours.
-
Work-up : The reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting solid precipitate, the pyrazole-4-carbaldehyde derivative, is filtered, washed with cold water, dried, and recrystallized from a suitable solvent like ethanol.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The antimicrobial activity of the synthesized compounds is often evaluated using the agar well diffusion method.
-
Preparation of Inoculum : Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The turbidity of the cultures is adjusted to match the 0.5 McFarland standard.
-
Plate Preparation : Molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify. The microbial inoculum is then uniformly spread over the agar surface.
-
Well Preparation and Sample Addition : Wells of a specific diameter are punched into the agar. A defined volume of the test compound solution (dissolved in a solvent like DMSO) at a specific concentration is added to each well.
-
Incubation : The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement : The diameter of the zone of inhibition around each well is measured in millimeters.
Anticancer Activity: MTT Assay
The cytotoxic effect of the compounds on cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and incubated overnight to allow for cell attachment.
-
Compound Treatment : The cells are then treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another few hours.
-
Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The in vivo anti-inflammatory activity is frequently assessed using the carrageenan-induced paw edema model.[5]
-
Animal Grouping and Compound Administration : Rats are divided into different groups, including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the synthesized compounds. The compounds are administered orally or intraperitoneally.
-
Induction of Edema : After a specific time following compound administration, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation and edema.
-
Paw Volume Measurement : The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition : The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key pathways, workflows, and relationships.
Caption: Experimental workflow for the synthesis and bioactivity screening of substituted pyrazole-4-carbaldehydes.
Caption: Postulated inhibitory effect of substituted pyrazole-4-carbaldehydes on the PI3K/Akt signaling pathway.
Caption: Structure-Activity Relationship (SAR) of substituted pyrazole-4-carbaldehydes.
References
- 1. chemmethod.com [chemmethod.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1,3-Diphenylpyrazole and 1,5-Diphenylpyrazole
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of isomeric scaffolds is paramount for efficient molecular design and synthesis. This guide provides an objective comparison of the chemical reactivity of 1,3-diphenylpyrazole and 1,5-diphenylpyrazole, focusing on electrophilic substitution. While direct comparative experimental data for nucleophilic substitution and cycloaddition reactions are not extensively available in the current literature, this guide summarizes the known reactivity patterns and provides detailed experimental protocols for key electrophilic substitution reactions.
Introduction to Diphenylpyrazoles
1,3-Diphenylpyrazole and 1,5-diphenylpyrazole are isomeric five-membered heterocyclic compounds featuring a pyrazole core with two phenyl substituents. The differing placement of the phenyl groups on the pyrazole ring significantly influences the electron distribution and steric environment of the core, leading to distinct reactivity profiles. These scaffolds are of considerable interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. A clear understanding of their comparative reactivity is crucial for the strategic functionalization and development of novel pyrazole-based therapeutics.
Electrophilic Aromatic Substitution
The most distinct differences in reactivity between 1,3-diphenylpyrazole and 1,5-diphenylpyrazole are observed during electrophilic aromatic substitution reactions. The site of substitution is highly dependent on the reaction conditions, particularly the acidity of the medium.
Under neutral or weakly acidic conditions, electrophilic attack occurs preferentially at the C4 position of the pyrazole ring for both isomers. This is consistent with theoretical calculations of localization energies for electrophilic substitution in the pyrazole nucleus. However, in strongly acidic media, the pyrazole ring is protonated, leading to its deactivation towards electrophilic attack. Consequently, substitution occurs on the more activated phenyl ring.
Comparative Data on Electrophilic Substitution
| Reaction | Isomer | Reagents and Conditions | Major Product(s) | Yield (%) | Reference |
| Nitration | 1,3-Diphenylpyrazole | Nitric acid - acetic anhydride, 0°C | 1,3-Diphenyl-4-nitropyrazole | Not Reported | [1] |
| 1,5-Diphenylpyrazole | Nitric acid - acetic anhydride, 0°C | 1,5-Diphenyl-4-nitropyrazole | 43 | [1] | |
| 1,3-Diphenylpyrazole | Nitric acid - sulfuric acid | 1,3-Di(p-nitrophenyl)pyrazole | Not Reported | [1] | |
| 1,5-Diphenylpyrazole | Nitric acid - sulfuric acid, 0°C for 18h | 1,5-Di(p-nitrophenyl)pyrazole | Not Reported | [1] | |
| Bromination | 1-Phenylpyrazole (as a model) | Bromine in chloroform | 4-Bromo-1-phenylpyrazole | Not Reported | [1] |
| 1-Phenylpyrazole (as a model) | Bromine in concentrated sulfuric acid with silver sulfate | 1-(p-Bromophenyl)pyrazole | Not Reported | [1] |
Note: Specific yield data for all reactions were not available in the cited literature. The bromination data for 1-phenylpyrazole is included to illustrate the general reactivity pattern of N-phenylpyrazoles under different conditions.
Experimental Protocols
4-Nitration of 1,5-Diphenylpyrazole[1]
To a solution of 1,5-diphenylpyrazole (2 g) in a suitable solvent, a nitrating mixture of nitric acid and acetic anhydride is added while maintaining the temperature at 0°C. After the reaction is complete, the mixture is worked up, for example, by pouring it onto ice. The crude product is then purified by chromatography on alumina followed by crystallization from benzene to yield 1,5-diphenyl-4-nitropyrazole.
Dinitration of 1,5-Diphenylpyrazole[1]
1,5-Diphenylpyrazole (2 g) is dissolved in a minimum volume of concentrated sulfuric acid (d 1.84) and cooled to 0°C. A mixture of nitric acid (d 1.42, 4 ml) and sulfuric acid (d 1.84, 5 ml) is added at 0°C. The resulting mixture is maintained at 0°C for 18 hours and then poured onto ice to precipitate the product, 1,5-di(p-nitrophenyl)pyrazole.
Reactivity Logic and Substitution Patterns
The differing outcomes of electrophilic substitution can be visualized as follows:
Caption: Electrophilic nitration pathways for diphenylpyrazoles.
Nucleophilic Substitution and Cycloaddition Reactions
A comprehensive search of the scientific literature reveals a lack of direct comparative studies on the nucleophilic substitution and cycloaddition reactivity of 1,3-diphenylpyrazole versus 1,5-diphenylpyrazole.
Nucleophilic Aromatic Substitution (SNA r): Generally, the pyrazole ring is electron-rich and thus not highly susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups (e.g., nitro groups). In the absence of such activation, harsh reaction conditions would likely be required, and predicting the regioselectivity of substitution on the diphenylpyrazole isomers without experimental data is speculative.
Cycloaddition Reactions: Pyrazoles can potentially participate in cycloaddition reactions, either as a diene or a dienophile component. However, the aromaticity of the pyrazole ring generally makes it a reluctant participant in such reactions. Specific derivatives, such as 4H-pyrazoles, have been shown to undergo Diels-Alder reactions. Without specific experimental studies on 1,3- and 1,5-diphenylpyrazole, a meaningful comparison of their cycloaddition reactivity cannot be made. The primary route involving cycloaddition for pyrazoles is their synthesis via 1,3-dipolar cycloaddition.
The workflow for evaluating the reactivity of these isomers is outlined below:
Caption: Workflow for comparing diphenylpyrazole reactivity.
Conclusion
The reactivity of 1,3-diphenylpyrazole and 1,5-diphenylpyrazole in electrophilic substitution is well-defined, with the reaction outcome being highly dependent on the reaction conditions. Under mild conditions, substitution occurs at the C4 position of the pyrazole ring, while under strong acidic conditions, substitution is directed to the para-position of the phenyl rings.
In contrast, there is a notable absence of direct comparative studies for nucleophilic substitution and cycloaddition reactions involving these two isomers. This represents a knowledge gap in the field and an opportunity for further research. For scientists working on the functionalization of these important scaffolds, the available data on electrophilic substitution provides a solid foundation for synthetic planning. However, for transformations involving nucleophilic attack or cycloaddition, exploratory studies would be necessary to determine the reactivity and selectivity for each isomer.
References
A Researcher's Guide to the Reproducibility of Antimicrobial Assays for Pyrazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of common antimicrobial assays used for pyrazole derivatives, with a focus on reproducibility. Experimental data from various studies are presented alongside detailed protocols to aid in the design and interpretation of antimicrobial screening experiments.
The discovery of novel antimicrobial agents is a critical area of research, and pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. However, the ability to reliably and reproducibly assess their antimicrobial efficacy is paramount for advancing these compounds through the drug discovery pipeline. This guide delves into the common methodologies used to evaluate the antimicrobial properties of pyrazole derivatives, presents comparative data from the literature, and discusses key factors influencing the reproducibility of these assays.
Comparative Efficacy of Pyrazole Derivatives: A Data-Driven Overview
The antimicrobial activity of pyrazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar-based assays. The following tables summarize the in vitro antimicrobial activity of various pyrazole derivatives against a panel of clinically relevant bacterial and fungal strains, as reported in several studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Bacterial Strains (μg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Reference |
| Series 1 | ||||||
| Compound 21a | 62.5 | 62.5 | 125 | 62.5 | - | [1] |
| Compound 21b | - | - | - | - | - | [1] |
| Compound 21c | - | - | - | - | - | [1] |
| Series 2 | ||||||
| Compound 2d | - | - | - | - | - | [2] |
| Series 3 | ||||||
| Compound 3a | 63 | - | 31 | - | - | [3] |
| Compound 3b | 125 | - | 31 | - | - | [3] |
| Compound 3c | 50 | - | 50 | - | - | [3] |
| Series 4 | ||||||
| Compound 9 | 4 | - | >128 | - | >128 | [4][5][6] |
| Series 5 | ||||||
| Compound 5c | - | - | - | 6.25 | - | [7] |
| Series 6 | ||||||
| Compound 21c | 0.25 | - | - | - | - | [8] |
| Compound 23h | 0.25 | - | - | - | - | [8] |
| Reference Drugs | ||||||
| Chloramphenicol | - | - | - | - | - | [1] |
| Ampicillin | - | - | - | - | - | [3] |
| Gatifloxacin | 1 | - | - | - | - | [8] |
Note: "-" indicates data not reported in the cited source.
Table 2: Zone of Inhibition of Pyrazole Derivatives against Bacterial Strains (mm)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Reference |
| Series 1 | ||||||
| Compound 21a | 22 | 30 | 27 | 20 | - | [1] |
| Compound 21c | - | - | - | - | - | [1] |
| Series 2 | ||||||
| Compound 3a | 19 | - | 22 | - | - | [3] |
| Compound 3b | 18 | - | 25 | - | - | [3] |
| Compound 3c | 22 | - | 26 | - | - | [3] |
| Reference Drugs | ||||||
| Chloramphenicol | - | - | - | - | - | [1] |
| Ampicillin | - | - | 30 | - | - | [3] |
| Rifampicin | 32 | - | - | - | - | [3] |
Note: "-" indicates data not reported in the cited source.
Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Fungal Strains (μg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Series 1 | |||
| Compound 21a | 125 | 62.5 | [1] |
| Series 2 | |||
| Compound 3a | - | - | [3] |
| Compound 3b | - | - | [3] |
| Compound 3c | - | - | [3] |
| Reference Drugs | |||
| Clotrimazole | - | - | [1] |
Note: "-" indicates data not reported in the cited source.
Table 4: Zone of Inhibition of Pyrazole Derivatives against Fungal Strains (mm)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Series 1 | |||
| Compound 21c | 25 | - | [1] |
| Compound 21a | - | 35 | [1] |
| Series 2 | |||
| Compound 3a | - | - | [3] |
| Compound 3b | - | - | [3] |
| Compound 3c | - | - | [3] |
| Reference Drugs | |||
| Clotrimazole | - | - | [1] |
Note: "-" indicates data not reported in the cited source.
Experimental Protocols: A Guide to Standardized Methodologies
The reproducibility of antimicrobial assays is highly dependent on the adherence to standardized protocols. Below are detailed methodologies for the two most common assays used in the screening of pyrazole derivatives.
Broth Microdilution Method (for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a substance, which is the lowest concentration that will inhibit the visible growth of a microorganism.[1][7]
1. Preparation of Test Compounds:
-
Dissolve the pyrazole derivatives in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution.[2]
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to achieve a range of concentrations.[4]
2. Inoculum Preparation:
-
Grow the microbial strains overnight in an appropriate broth medium.
-
Dilute the overnight cultures to achieve a standardized inoculum of approximately 1.5 × 10⁸ CFU/mL.[4]
3. Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include positive controls (microorganism with no compound) and negative controls (broth with no microorganism).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).[4]
4. Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth.[1]
Agar Well/Disk Diffusion Method (for Zone of Inhibition)
This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone where microbial growth is inhibited around a disk or well containing the test compound.[3][9]
1. Preparation of Agar Plates:
-
Prepare a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.
-
Allow the agar to solidify under sterile conditions.
2. Inoculum Preparation and Seeding:
-
Prepare a standardized microbial suspension as described for the broth microdilution method.
-
Uniformly spread the inoculum over the surface of the agar plates.
3. Application of Test Compounds:
-
For agar well diffusion: Create wells in the agar using a sterile borer and add a defined volume of the pyrazole derivative solution into each well.[9]
-
For disk diffusion: Impregnate sterile paper disks with a specific concentration of the pyrazole derivative solution and place them on the agar surface.[3]
4. Incubation:
-
Incubate the plates under suitable conditions (e.g., 37°C for 24 hours).
5. Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the clear zone of growth inhibition around each well or disk in millimeters.[3]
Visualizing the Workflow and Troubleshooting
To enhance understanding and aid in experimental design, the following diagrams illustrate a typical workflow for antimicrobial susceptibility testing and a decision-making process for troubleshooting irreproducible results.
Caption: Generalized workflow for antimicrobial susceptibility testing of pyrazole derivatives.
Caption: Troubleshooting guide for irreproducible antimicrobial assay results.
Factors Influencing Reproducibility
Achieving reproducible results in antimicrobial assays is a multifaceted challenge. Several factors can contribute to variability, making direct comparisons between studies difficult. These include:
-
Inoculum Size: The density of the initial microbial suspension can significantly impact MIC values. Variations in inoculum preparation can lead to inconsistent results.[10]
-
Growth Medium: The composition of the culture medium can affect the growth rate of microorganisms and the activity of the test compounds.
-
Incubation Conditions: Temperature, time, and atmospheric conditions during incubation must be strictly controlled to ensure consistency.[10]
-
Compound Solubility and Stability: The solubility of pyrazole derivatives in the test medium and their stability over the incubation period can influence their effective concentration.
-
Inter-operator Variability: Differences in technique and interpretation of results between laboratory personnel can introduce variability.
To mitigate these factors and enhance reproducibility, researchers should adhere to established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The use of reference strains and standard antibiotics as controls is also crucial for validating assay performance.
By understanding the methodologies, potential sources of variability, and the importance of standardization, researchers can generate more reliable and comparable data on the antimicrobial activity of pyrazole derivatives, ultimately accelerating the discovery and development of new therapeutic agents.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Standardization of antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
A Researcher's Guide to Cross-Referencing Experimental NMR Data with Pyrazole Literature Values
For researchers in medicinal chemistry and drug development, accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a practical framework for cross-referencing experimentally obtained NMR data of pyrazole and its derivatives with established literature values. By ensuring consistency with known data, researchers can confidently validate their synthesized molecules.
Comparative Analysis of Pyrazole NMR Data
A critical step in the validation process is the direct comparison of experimental ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) with values reported in the literature. Discrepancies between experimental and literature data can indicate structural differences, the presence of impurities, or solvent effects.
Table 1: Comparison of Experimental and Literature NMR Data for Pyrazole
| Nucleus | Position | Experimental Chemical Shift (δ, ppm) in CDCl₃ * | Literature Chemical Shift (δ, ppm) | Literature J-coupling (Hz) |
| ¹H | H-1 | 12.8 (broad s) | 12.8 (DMSO-d₆) | - |
| H-3, H-5 | 7.6 (d) | 7.657 (CDCl₃)[1] | J₃,₄ = J₅,₄ = 2.0 - 2.5 | |
| H-4 | 6.3 (t) | 6.369 (CDCl₃)[1] | J₄,₃ = J₄,₅ = 2.0 - 2.5 | |
| ¹³C | C-3, C-5 | 134.7 | 134.9 (CDCl₃) | - |
| C-4 | 105.9 | 106.1 (CDCl₃) | ¹J_CH_ ≈ 178 |
*Note: Experimental values are representative and may vary slightly based on concentration, temperature, and specific instrument calibration. Literature values are compiled from various sources.[1][2] Due to the tautomeric nature of pyrazole, the signals for H-3 and H-5, as well as C-3 and C-5, are often observed as equivalent in solution NMR at room temperature.
Detailed Experimental Protocol for ¹H NMR of Pyrazole
This protocol outlines a standard procedure for acquiring a ¹H NMR spectrum of a pyrazole sample.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the pyrazole sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the ¹H frequency.
3. Data Acquisition:
-
Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, these may include:
-
Pulse angle: 30-90 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
Spectral width: sufficient to cover all expected proton signals (e.g., -2 to 12 ppm).
-
-
Start the acquisition.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants.
Logical Workflow for Data Cross-Referencing
The process of validating experimental NMR data against literature values can be visualized as a systematic workflow. This ensures a thorough and logical approach to structural confirmation.
Caption: Workflow for comparing experimental NMR data with literature values.
References
A Comparative Guide to the Synthesis of 1,3-Diaryl-1H-pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
The 1,3-diaryl-1H-pyrazole-4-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of biologically active compounds. The strategic introduction of the formyl group at the C4 position of the pyrazole ring opens up numerous possibilities for further molecular elaboration. This guide provides a comparative analysis of the prevalent synthetic routes to this important class of molecules, with a focus on experimental data, detailed protocols, and visual representations of the reaction pathways.
Key Synthetic Routes: A Comparative Overview
Three primary synthetic strategies have been identified for the preparation of 1,3-diaryl-1H-pyrazole-4-carbaldehydes:
-
The Vilsmeier-Haack Reaction: This is the most widely reported and versatile method, involving the formylation and cyclization of an acetophenone arylhydrazone.
-
Oxidation of (1,3-Diaryl-1H-pyrazol-4-yl)methanol: A two-step approach where a pre-formed pyrazole methanol is oxidized to the corresponding aldehyde.
-
Multicomponent Reactions (MCRs): One-pot methodologies that aim to construct the pyrazole ring and introduce the C4-formyl precursor in a single synthetic operation.
The following sections provide a detailed comparison of these routes, supported by experimental data and protocols.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.
Table 1: Vilsmeier-Haack Reaction
| Starting Material (Arylhydrazone) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone phenylhydrazone | POCl₃, DMF | DMF | 60-65 | 4 | Good | [1] |
| Substituted acetophenone phenylhydrazones | POCl₃, DMF | DMF | 80-90 | 4 | Good | |
| 2,4-dichloro acetophenone hydrazones | POCl₃, DMF | DMF | Room Temp | 8-10 | Good | |
| N'-(1-phenylethylidene)benzohydrazide | POCl₃, DMF | DMF | 60-65 | 4 | Good | [1] |
Table 2: Oxidation of (1,3-Diaryl-1H-pyrazol-4-yl)methanol
| Starting Material | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (1,3-diaryl-1H-pyrazol-4-yl)methanol | - | FeCl₃·6H₂O, TEMPO | - | - | - | 50-85 | [2] |
| (3-benzyloxy-1-phenyl-1H-pyrazol-4-yl)methanol | - | - | - | 70 | 12 | 60 (formylation step) | [3] |
Table 3: Multicomponent Reactions
Specific examples for the direct one-pot synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes are not extensively reported in the literature. The existing multicomponent reactions typically lead to other substituted pyrazoles.
Experimental Protocols
Route 1: Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on several reported methods.[1]
Step 1: Synthesis of Acetophenone Arylhydrazone
-
To a solution of the appropriately substituted acetophenone (1.0 eq) in ethanol, add the corresponding arylhydrazine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated hydrazone is collected by filtration, washed with cold ethanol, and dried.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cold N,N-dimethylformamide (DMF).
-
To this reagent, add the acetophenone arylhydrazone (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C for 4-10 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Route 2: Oxidation of (1,3-Diaryl-1H-pyrazol-4-yl)methanol
This protocol is based on the oxidation method described in the literature.[2]
-
To a solution of (1,3-diaryl-1H-pyrazol-4-yl)methanol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add iron(III) chloride hexahydrate (FeCl₃·6H₂O) as a catalyst.
-
Add (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) as a co-catalyst.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography on silica gel.
Mandatory Visualizations
Synthetic Pathway Diagrams (Graphviz)
Caption: Vilsmeier-Haack synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes.
Caption: Synthesis via oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol.
Caption: Generalized workflow for a multicomponent synthesis of pyrazoles.
Conclusion
The Vilsmeier-Haack reaction stands out as the most robust and frequently employed method for the synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes. Its advantages include good to excellent yields, operational simplicity, and the ready availability of starting materials. The reaction conditions can be tuned to accommodate a variety of substituents on the aryl rings.
The oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol offers a viable alternative, particularly when the corresponding alcohol is readily accessible. This route avoids the use of the often harsh conditions of the Vilsmeier-Haack reaction. However, it requires an additional synthetic step to prepare the alcohol precursor.
While multicomponent reactions are highly attractive for their efficiency and atom economy, their application for the direct synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes is not yet well-established. Further research in this area could lead to more streamlined and environmentally friendly synthetic protocols.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For general-purpose synthesis and broad substrate scope, the Vilsmeier-Haack reaction remains the method of choice.
References
A Comparative Guide to the In Vitro Antioxidant Activity of Pyrazole Derivatives and Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro antioxidant activity of various pyrazole derivatives against standard antioxidant compounds. The data presented is sourced from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antioxidant agents. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including their potential to mitigate oxidative stress.[1][2][3]
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Antioxidants can counteract this damage by scavenging free radicals. This guide focuses on the comparative efficacy of synthetic pyrazole compounds against well-established antioxidants such as Ascorbic Acid (Vitamin C) and Butylated Hydroxytoluene (BHT) across various in vitro assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of pyrazole derivatives is commonly evaluated using various spectrophotometric assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the antioxidant potency, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
The following table summarizes the IC50 values of selected pyrazole derivatives compared to standard antioxidants in different assays. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound/Standard | DPPH Assay (IC50 µg/mL) | ABTS Assay (IC50 µg/mL) | Superoxide Radical Scavenging Assay (IC50 µg/mL) | Hydroxyl Radical Scavenging Assay (EC50 µg/mL) | Reference |
| Pyrazole Derivatives | |||||
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivative 3e | 9.63 ± 0.55 | 71.39 ± 1.25 | 87.31 ± 1.58 | - | [1] |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivative 6e | 9.66 ± 0.34 | - | - | - | [1] |
| Pyrazoline derivative 2b | 9.91 | Potent | - | - | |
| Pyrazoline derivative 3b | 11.70 ± 0.29 | - | - | - | [1] |
| Pyrazoline derivative 3c | 12.06 ± 1.17 | - | - | - | [1] |
| Pyrazoline carbothioamide 6b | 12.02 ± 0.63 | - | - | - | [1] |
| Pyrazole derivative 5f | - | - | - | Effective | [4] |
| Standards | |||||
| Ascorbic Acid | 13.67 ± 0.97 | 37.9 ± 1.31 | 124.99 ± 1.32 | - | [1] |
| Ascorbic Acid | 3.37 | - | - | - | [5] |
| Butylated Hydroxytoluene (BHT) | - | Potent | - | - | [6] |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7]
-
Reagent Preparation: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Procedure:
-
Different concentrations of the test compound (pyrazole derivative or standard) are prepared in a suitable solvent.
-
A fixed volume of the DPPH solution is added to each concentration of the test compound.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm).
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
-
Reagent Preparation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. On the day of the assay, the ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Procedure:
-
A small volume of the test sample at different concentrations is added to a fixed volume of the diluted ABTS•+ solution.[6]
-
A control is prepared using the solvent instead of the sample.[6]
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[6]
-
The absorbance is measured at 734 nm.[6]
-
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous complex is monitored spectrophotometrically.[8]
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O in a specific ratio (e.g., 10:1:1, v/v/v).
-
Procedure:
-
Calculation: A standard curve is prepared using a known concentration of Fe²⁺ (e.g., FeSO₄·7H₂O). The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).
Superoxide Radical Scavenging Assay
This assay evaluates the ability of a compound to scavenge superoxide radicals (O₂•⁻), which are generated in a specific reaction system. The reduction of nitroblue tetrazolium (NBT) by superoxide radicals to form a colored formazan product is measured.
-
Reagent Preparation: The reaction mixture typically contains solutions of NBT, NADH (nicotinamide adenine dinucleotide), and PMS (phenazine methosulfate) in a buffer (e.g., Tris-HCl or phosphate buffer).[10][11]
-
Procedure:
-
The test compound at various concentrations is mixed with the NBT and NADH solutions.
-
The reaction is initiated by adding PMS.
-
The mixture is incubated at room temperature for a set time (e.g., 5 minutes).[11]
-
The absorbance of the formazan product is measured at a specific wavelength (usually 560 nm).[10][11]
-
-
Calculation: The percentage of inhibition of superoxide radical generation is calculated, and the IC50 value is determined.
Hydroxyl Radical Scavenging Assay
This assay assesses the ability of a compound to scavenge hydroxyl radicals (•OH), which are highly reactive oxygen species. The Fenton reaction is commonly used to generate these radicals.
-
Reagent Preparation: The reaction mixture typically includes solutions of a ferrous salt (e.g., FeSO₄), EDTA, hydrogen peroxide (H₂O₂), and a detection molecule like salicylic acid or deoxyribose in a buffer.[12][13]
-
Procedure:
-
The test compound is mixed with the reagents for the Fenton reaction.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 1 hour).[12]
-
A reagent is then added to react with the degradation products of the detection molecule, leading to a colored complex.
-
The absorbance of the colored solution is measured at a specific wavelength (e.g., 510 nm or 532 nm).[12][13]
-
-
Calculation: The percentage of hydroxyl radical scavenging activity is calculated, and the IC50 or EC50 value is determined.
Visualizing Antioxidant Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: A generalized workflow for in vitro antioxidant activity assays.
Caption: Simplified pathway of oxidative stress and antioxidant intervention.
Conclusion
The presented data indicates that certain pyrazole derivatives exhibit potent in vitro antioxidant activity, in some cases surpassing that of the standard antioxidant, ascorbic acid. The diverse chemical structures of pyrazole derivatives allow for the fine-tuning of their antioxidant properties. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel antioxidant compounds. Further research, including in vivo studies and exploration of structure-activity relationships, is warranted to fully elucidate the therapeutic potential of these promising molecules in combating oxidative stress-related diseases.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pharmacophorejournal.com [pharmacophorejournal.com]
A Comparative Analysis of the Biological Activities of Pyrazole-4-carbaldehyde and Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of pyrazole-4-carbaldehyde and benzaldehyde derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented is supported by experimental data from various studies to assist researchers and professionals in drug discovery and development.
Overview of Biological Activities
Both pyrazole-4-carbaldehyde and benzaldehyde derivatives have emerged as promising scaffolds in medicinal chemistry due to their diverse pharmacological activities. While structurally distinct, with the former being a heterocyclic aldehyde and the latter an aromatic aldehyde, derivatives from both classes exhibit significant potential in combating various diseases. This guide delves into a comparative analysis of their efficacy in key therapeutic areas.
Comparative Data on Biological Activities
The following tables summarize the quantitative data on the antimicrobial, anticancer, and anti-inflammatory activities of representative pyrazole-4-carbaldehyde and benzaldehyde derivatives.
Antimicrobial Activity
The antimicrobial potential of these derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-4-carbaldehyde | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Staphylococcus aureus | 62.5 | [1] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Escherichia coli | 125 | [1] | |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Candida albicans | 2.9 - 7.8 | [1] | |
| 2,4-dichloro substituted phenyl pyrazole-4-carbaldehyde derivative | Bacillus subtilis | 40 | ||
| Benzaldehyde | Schiff bases of various benzaldehyde derivatives | Staphylococcus aureus | 12.5 - 200 | |
| Schiff bases of various benzaldehyde derivatives | Escherichia coli | 25 - >200 | ||
| Benzaldehyde | Various bacteria and fungi | 6 - 10 mM | [2] |
Anticancer Activity
The anticancer efficacy is commonly assessed using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-4-carbaldehyde | Novel pyrazole carbaldehyde derivative | MCF-7 (Breast) | 0.25 | [3] |
| 5-(4-nitrobenzylideneamino)pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 (Breast) | 11 | [4] | |
| Pyrazole derivative with 4-bromophenyl group | A549 (Lung) | 8.0 | [5] | |
| Pyrazole derivative with 4-bromophenyl group | HeLa (Cervical) | 9.8 | [5] | |
| Pyrazole derivative with 4-bromophenyl group | MCF-7 (Breast) | 5.8 | [5] | |
| Benzaldehyde | 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | 1-10 | [6] |
| 2,3-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.34 | [7] | |
| 2,3-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.36 | [7] | |
| Salicylaldehyde benzoylhydrazone analog 4 | SKW-3 (T-cell leukemia) | < 1 | [8] |
Anti-inflammatory Activity
The anti-inflammatory potential is often determined by measuring the inhibition of inflammatory mediators or enzymes, with results also expressed as IC50 values.
Table 3: Comparative Anti-inflammatory Activity
| Compound Class | Derivative/Method | Parameter Measured | IC50/Effect | Reference |
| Pyrazole-4-carbaldehyde | 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | COX-2 Inhibition | IC50 = 0.26 µM | [9] |
| Pyrazole derivative | COX-2 Inhibition | IC50 = 8.5 µM | [10] | |
| N-substitutedbenzylidene-5-(4-formylphenyl)-(3-hydroxyphenyl)-4,5-dihydropyrazole-1-carbothioamide | Anti-inflammatory activity | IC50 = 26.40 µM | [11] | |
| Benzaldehyde | Flavoglaucin and isotetrahydro-auroglaucin | Inhibition of NO and PGE2 production | Significant inhibition | |
| Benzaldehyde derivatives from Eurotium sp. | iNOS and COX-2 protein expression | Suppression |
Signaling Pathways in Biological Activity
Both pyrazole-4-carbaldehyde and benzaldehyde derivatives exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers. Some pyrazole and benzaldehyde derivatives have been shown to inhibit this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates processes like cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers. Certain pyrazole derivatives are known to act as p38 MAPK inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Synthesis of Pyrazole-4-carbaldehydes (Vilsmeier-Haack Reaction)
A common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[12][13][14]
Protocol:
-
Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃) dropwise to anhydrous dimethylformamide (DMF) at 0°C.
-
To a solution of the appropriate hydrazone, add the Vilsmeier-Haack reagent.
-
Heat the reaction mixture at 60-65°C for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[15][16][17][18][19]
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. srrjournals.com [srrjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ddg-pharmfac.net [ddg-pharmfac.net]
- 9. mdpi.com [mdpi.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. chemmethod.com [chemmethod.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Confirming the Molecular Weight of Pyrazole Derivatives: A Comparative Guide to Mass Spectrometry
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's molecular weight is a critical first step in structural elucidation and ensuring sample purity. This guide provides a comparative overview of using mass spectrometry to confirm the molecular weight of pyrazole derivatives, complete with experimental protocols and data presentation.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It is an indispensable tool for confirming the molecular weight of newly synthesized compounds due to its high sensitivity, speed, and accuracy.[1] For pyrazole derivatives, which are significant scaffolds in medicinal chemistry, techniques like Electrospray Ionization (ESI) and Electron Impact (EI) are commonly used.[2]
Understanding Ionization Techniques and Spectral Data
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically leaves the molecular ion intact.[1][3] This is highly advantageous for molecular weight determination as the primary ion observed is often the protonated molecule, [M+H]⁺.[4][5]
Electron Impact (EI): EI is a "hard" ionization source that imparts significant energy, leading to fragmentation of the molecule.[3] While the molecular ion peak (M⁺) may be weak or absent, the resulting fragmentation pattern provides valuable structural information.[3][6] The fragmentation of the pyrazole ring and its substituents can offer insights into the molecule's connectivity.[2][7][8]
A key aspect of interpreting ESI mass spectra is the recognition of common adduct ions. These form when the analyte molecule associates with other ions present in the sample or solvent.[9] The most frequently observed adducts in positive-ion mode are with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[9][10][11] Recognizing these adducts is crucial for correctly identifying the molecular ion peak.
Experimental Protocol: Mass Spectrometry Analysis of Pyrazole Derivatives
The following is a general protocol for confirming the molecular weight of a pyrazole derivative using ESI-MS.
1. Sample Preparation:
-
Dissolve a small amount of the purified pyrazole derivative (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
The solution should be clear and free of particulate matter. Filtration may be necessary.
-
For ESI, a final concentration of 1-10 µg/mL is often sufficient.
2. Instrument Setup (ESI-MS):
-
The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Typical ESI source parameters are set for positive ion mode. These include:
-
Capillary voltage: 3-5 kV
-
Nebulizing gas (e.g., nitrogen) pressure: 30-50 psi
-
Drying gas flow rate and temperature: Adjusted to ensure efficient desolvation.
-
-
The mass analyzer is set to scan a mass range appropriate for the expected molecular weight of the pyrazole derivative.
3. Data Acquisition:
-
Acquire the mass spectrum over the chosen m/z range.
-
Signal averaging for a short period (e.g., 1-2 minutes) can improve the signal-to-noise ratio.
4. Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺. Its m/z value should be the calculated molecular weight of the pyrazole derivative plus the mass of a proton (approx. 1.0078 Da).
-
Look for other common adducts, such as [M+Na]⁺ (calculated molecular weight + 22.9898 Da) and [M+K]⁺ (calculated molecular weight + 38.9637 Da), to further confirm the molecular weight.[10][11]
-
High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.[2]
Data Presentation and Comparison
The following table presents hypothetical mass spectrometry data for three different pyrazole derivatives, illustrating how the molecular weight is confirmed.
| Compound | Structure | Calculated MW (Da) | Observed [M+H]⁺ (m/z) | Observed [M+Na]⁺ (m/z) | Observed [M+K]⁺ (m/z) |
| Pyrazole-A | 3,5-dimethylpyrazole | 96.13 | 97.14 | 119.12 | 135.10 |
| Pyrazole-B | 1-Phenylpyrazole | 144.17 | 145.18 | 167.16 | 183.14 |
| Pyrazole-C | 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 296.74 | 297.75 | 319.73 | 335.71 |
Alternative Methods for Molecular Weight Confirmation
While mass spectrometry is a primary tool, other techniques can also provide information about molecular weight and structure.
| Technique | Principle | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information. | Less sensitive than MS; not a direct measure of molecular weight. |
| Elemental Analysis | Determines the percentage composition of elements in a compound. | Can confirm the empirical formula. | Requires a highly pure sample; does not directly provide the molecular weight. |
Mass spectrometry offers a unique combination of high sensitivity, speed, and direct measurement of the mass-to-charge ratio, making it the preferred method for routine molecular weight confirmation of pyrazole derivatives.
Visualizing the Workflow and Ion Formation
The following diagrams illustrate the experimental workflow and the formation of common adducts in ESI-MS.
Caption: Workflow for confirming the molecular weight of pyrazole derivatives using ESI-MS.
Caption: Formation of common adduct ions in positive mode ESI-MS.
References
- 1. zefsci.com [zefsci.com]
- 2. benchchem.com [benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 5. flore.unifi.it [flore.unifi.it]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. BiblioBoard [openresearchlibrary.org]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. support.waters.com [support.waters.com]
- 11. scribd.com [scribd.com]
Comparative Docking Analysis of Pyrazole-Based Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole-based inhibitors through molecular docking studies. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support rational drug design.
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs and investigational molecules.[1][2][3][4][5][6] Its versatile structure allows for diverse substitutions, enabling the fine-tuning of inhibitory activity against a wide array of biological targets.[1][2][5] Molecular docking has become an indispensable computational tool to predict the binding conformations and affinities of these pyrazole derivatives, thereby accelerating the drug discovery process.[1][3] This guide synthesizes findings from various docking studies to offer a comparative overview of their performance.
Quantitative Docking Data Summary
The following table summarizes the results of various molecular docking studies on pyrazole-based inhibitors, presenting their binding energies and other relevant metrics against different protein targets. Lower binding energy values typically indicate a higher predicted binding affinity.
| Inhibitor/Derivative | Target Protein (PDB ID) | Docking Software | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues | Reference |
| Pyrazole Derivative 1b | VEGFR-2 (2QU5) | AutoDock 4.2 | -10.09 (kJ/mol) | - | Not specified | [7][8] |
| Pyrazole Derivative 1d | Aurora A (2W1G) | AutoDock 4.2 | -8.57 (kJ/mol) | - | Not specified | [7][8] |
| Pyrazole Derivative 2b | CDK2 (2VTO) | AutoDock 4.2 | -10.35 (kJ/mol) | - | Ile10, Lys20, Lys89, Asp145 | [7] |
| Pyrazole-benzimidazolone 12 | HPPD | Not specified | Not specified | - | GLN 307, ASN 423, PHE 392, VAL 228, PRO 280, SER 267, LEU 265, LYS 421, GLN 379, GLY 420, LEU 368 | [9] |
| Pyrazole Analogue 5u | COX-2 | Not specified | -12.907 | 1.79 µM | His90, Arg513, Phe518, Ser353, Gln192, Ile517 | [10] |
| Pyrazole Analogue 5s | COX-2 | Not specified | -12.24 | 2.51 µM | Not specified | [10] |
| Pyrazole Analogue cp10 | GlcN-6-P synthase | AutoDock 4.2 | Not specified | - | Cys1, Arg73, Thr76, His77, Asn98, Gly99, Ile100, Gly301, Thr302, Ser303, Ser347, Gln348, Ser349, Thr352, Lys485, Ala602, Val605 | [11] |
| Pyrazole Analogue cp11 | GlcN-6-P synthase | AutoDock 4.2 | Not specified | - | Cys1, Arg73, Thr76, His77, Asn98, Gly99, Ile100, Gly301, Thr302, Ser303, Ser347, Gln348, Ser349, Thr352, Lys485, Ala602, Val605 | [11] |
| Pyrazole Analogue cp12 | GlcN-6-P synthase | AutoDock 4.2 | Not specified | - | Cys1, Arg73, Thr76, His77, Asn98, Gly99, Ile100, Gly301, Thr302, Ser303, Ser347, Gln348, Ser349, Thr352, Lys485, Ala602, Val605 | [11] |
| Pyrazole Analog | HIV-1 RT (1RT2) | Glide-5 | -13.06 | - | Not specified | [12] |
Experimental Protocols
The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results. Below is a generalized protocol based on common practices cited in the literature.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the pyrazole-based inhibitors are typically drawn using chemical drawing software like ChemDraw and converted to 3D formats. Energy minimization is then performed using tools like the Dundee PRODRG server or the LigPrep module in Schrödinger Suite.[7][12]
-
Protein Preparation: The 3D crystallographic structures of the target proteins are retrieved from the Protein Data Bank (PDB).[7] Water molecules, co-factors, and existing ligands are generally removed.[7] Polar hydrogen atoms are added, and Kollaman or Gasteiger charges are assigned to the protein using tools like AutoDock Tools.[7]
2. Active Site Definition and Grid Generation:
-
The binding pocket of the protein is identified, often based on the location of the co-crystallized ligand in the PDB structure or through active site prediction servers.[7]
-
A grid box is generated around the active site to define the search space for the ligand docking. The Autogrid program is commonly used for this purpose.[7]
3. Molecular Docking Simulation:
-
Automated docking is performed to predict the binding conformation and affinity of the ligands.[7] Software such as AutoDock, Glide, and MOE are frequently used.[3][7][12]
-
Docking algorithms, such as the Lamarckian genetic algorithm in AutoDock, are employed.[7] This typically involves a set number of independent runs (e.g., 10) with a specified population size, a maximum number of evaluations, and defined mutation and crossover rates.[7]
4. Analysis of Docking Results:
-
The results are analyzed based on the binding energy (or docking score) and the inhibition constant (Ki).[7] The pose with the lowest binding energy is generally considered the most favorable.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues, are visualized and analyzed.[7]
Visualizing Molecular Interactions and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations were created using Graphviz.
Caption: A generalized workflow for in silico comparative docking studies.
Caption: Inhibition of a kinase signaling pathway by a pyrazole-based inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 7. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. sciforum.net [sciforum.net]
Safety Operating Guide
Proper Disposal Procedures for 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
For Research, Scientific, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (CAS No. 21487-45-6). The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting, in accordance with general hazardous waste management practices.
I. Hazard and Safety Information
This compound is a solid substance that presents several hazards.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves.[1]
| Hazard Classification | Description | GHS Pictograms |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | GHS07 |
| Serious Eye Damage (Category 1) | Causes serious eye damage.[1] | GHS05 |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][2] | GHS07 |
This table summarizes the primary hazards associated with this compound.
II. Pre-Disposal and Waste Accumulation
Proper handling and accumulation of chemical waste are critical to maintaining a safe laboratory environment.
Experimental Protocol for Waste Segregation and Storage:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, at or near the point of waste generation, for the accumulation of hazardous waste.[3][4] This area must be under the control of the laboratory personnel.
-
Use Appropriate Waste Containers:
-
Labeling Hazardous Waste:
-
As soon as the first drop of waste is added, label the container with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name: "this compound".
-
If mixed with a solvent, list all components and their approximate percentages.
-
-
Container Management:
III. Step-by-Step Disposal Procedure
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][6]
Experimental Protocol for Preparing for Disposal:
-
Solubilization:
-
Due to its low aqueous solubility (<0.3 µg/mL), this solid waste should be dissolved in a combustible solvent.[2][5]
-
Consult with your institution's Environmental Health and Safety (EH&S) office for a list of approved flammable solvents for your facility's waste streams. Common choices include ethanol or other flammable solvents compatible with the incinerator's capabilities.
-
-
Waste Collection:
-
Carefully transfer the dissolved this compound solution into the designated hazardous waste container.
-
Ensure the container is properly labeled with all constituents.
-
-
Requesting Waste Pickup:
IV. Disposal of Empty Containers
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.
Experimental Protocol for Decontaminating Empty Containers:
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent (the same solvent used for solubilizing the waste is a good choice).
-
Each rinse should use a volume of solvent equal to approximately 5-10% of the container's volume.[1]
-
-
Collecting Rinseate:
-
The solvent rinseate must be collected and disposed of as hazardous waste.[1] Add the rinseate to your hazardous waste container for this compound.
-
-
Final Container Disposal:
-
After triple rinsing, deface or remove all hazardous labels from the container.[1]
-
The decontaminated container can then typically be disposed of as regular laboratory glass or plastic waste, according to your institution's policies.
-
V. Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Personal Protective Equipment: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.
-
Cleanup:
-
For a dry spill, carefully sweep or vacuum the solid material, avoiding dust generation.[7]
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a damp cloth or paper towels, and place these materials into the hazardous waste container.
-
-
Reporting: Report the spill to your laboratory supervisor and your institution's EH&S office.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | C16H12N2O | CID 555820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. biosynth.com [biosynth.com]
- 6. acs.org [acs.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (CAS No. 21487-45-6). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in the laboratory.
Hazard Summary
This compound is classified as a hazardous substance with the following primary concerns:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Damage: Causes serious eye damage.[2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Due to these hazards, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended. Ensure proper glove removal technique is followed.[4] |
| Respiratory Protection | Air-Purifying Respirator | A minimum of a NIOSH-approved N95 dust mask is required for handling small quantities in a well-ventilated area. For procedures that may generate significant dust or aerosols, a half-mask or full-face respirator with particulate filters (P100) is recommended. |
| Body Protection | Laboratory Coat | Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure risk.
-
Preparation:
-
Ensure a calibrated analytical balance and all necessary glassware are clean and readily accessible within a certified chemical fume hood.
-
Verify that an eyewash station and safety shower are unobstructed and in close proximity to the handling area.[3]
-
Don all required PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within the chemical fume hood to control dust.
-
Use anti-static weighing paper or a suitable container to prevent dispersal of the powder.
-
Close the primary container tightly immediately after use.
-
-
Solution Preparation:
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Ensure the dissolution vessel is appropriately sized and sealed during mixing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment immediately after use following the specified decontamination protocol.
-
Carefully remove and dispose of contaminated PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound, along with contaminated items such as weighing paper and disposable plasticware, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Contaminated PPE: Dispose of used gloves, masks, and other contaminated disposable PPE in the solid hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., Skin Irritant, Eye Damage, Respiratory Irritant).
-
-
Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
-
Disposal:
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
